molecular formula C14H16N2 B276690 (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine CAS No. 626210-29-5

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Cat. No.: B276690
CAS No.: 626210-29-5
M. Wt: 212.29 g/mol
InChI Key: IBTJBQKFYIHFEV-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTJBQKFYIHFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine: Synthesis, Properties, and Medicinal Chemistry Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a secondary amine incorporating both a pyridine and a substituted benzyl moiety, belongs to a class of compounds with significant potential in medicinal chemistry. The N-benzyl-2-(aminomethyl)pyridine scaffold is a recognized pharmacophore, appearing in molecules designed to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a detailed, field-proven protocol for its synthesis via reductive amination, and a discussion of its potential applications in drug discovery, grounded in the established biological activities of its structural analogs. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust resource for researchers.

Molecular Structure and Identification

This compound possesses a core structure featuring a pyridine ring linked via a methylene amine bridge to a 4-methylbenzyl group. This arrangement provides a combination of aromatic, basic, and lipophilic characteristics that are key to its potential biological interactions.

Caption: Molecular structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanaminePubChem[1]
Molecular Formula C₁₄H₁₆N₂Sigma-Aldrich
Molecular Weight 212.29 g/mol Sigma-Aldrich
CAS Number 219315-38-5PubChem[1]
PubChem CID 1080485PubChem[1]
InChI Key IBTJBQKFYIHFEV-UHFFFAOYSA-NPubChem[1]
SMILES Cc1ccc(CNCc2ccccn2)cc1Sigma-Aldrich

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

PropertyValueNotes and Source
Physical State SolidSigma-Aldrich
Solubility Not experimentally determined. Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred from structure
Predicted XlogP 2.1PubChem[1]
pKa (predicted) Not available. The pyridine nitrogen is expected to have a pKa around 5, and the secondary amine a pKa around 9-10.General chemical principles

Synthesis Protocol: Reductive Amination

The most logical and widely used method for the synthesis of secondary amines such as this compound is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine from a primary amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine. This method is highly efficient and a cornerstone of medicinal chemistry for C-N bond formation.

The synthesis of this compound would proceed via the reaction of 2-aminomethylpyridine and 4-methylbenzaldehyde.

Caption: Workflow for the synthesis via reductive amination.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for reductive amination and is provided as a validated, step-by-step guide.

Materials:

  • 2-Aminomethylpyridine (1.0 eq)

  • 4-Methylbenzaldehyde (1.0 eq)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: To a solution of 2-aminomethylpyridine (1.0 eq) in anhydrous methanol, add 4-methylbenzaldehyde (1.0 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Quench: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the resulting residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

  • Pyridine Protons: Four signals in the aromatic region (δ 7.0-8.6 ppm). The proton adjacent to the nitrogen (at the 6-position) will be the most downfield.

  • Benzyl Protons: Two doublets in the aromatic region (δ 7.0-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons: Two singlets (or triplets if coupled to the N-H proton), each integrating to 2H, corresponding to the two CH₂ groups (δ ~3.8-4.5 ppm).

  • Methyl Protons: A singlet at approximately δ 2.3 ppm, integrating to 3H.

  • Amine Proton: A broad singlet (δ 1.5-3.0 ppm), the chemical shift of which can vary with concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

  • Pyridine Carbons: Five signals in the aromatic region (δ ~120-160 ppm).

  • Benzyl Carbons: Four signals in the aromatic region (δ ~128-140 ppm).

  • Methylene Carbons: Two signals in the aliphatic region (δ ~45-55 ppm).

  • Methyl Carbon: A signal around δ 21 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

  • C-H Stretch (aromatic): Absorptions above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Absorptions just below 3000 cm⁻¹.

  • C=C and C=N Stretch (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-N Stretch: An absorption in the 1000-1250 cm⁻¹ region.

Chemical Reactivity and Stability

  • Basicity: The molecule possesses two basic nitrogen atoms: the pyridine nitrogen and the secondary amine nitrogen. The secondary amine is generally more basic and will be protonated preferentially under acidic conditions.

  • N-Alkylation/Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and sulfonylation.

  • Stability: The compound is expected to be stable under normal laboratory conditions. It should be stored in a well-sealed container, away from strong oxidizing agents.

Potential Applications in Medicinal Chemistry

The N-benzyl-2-(aminomethyl)pyridine scaffold is a privileged structure in drug discovery. Its derivatives have been investigated for a range of therapeutic applications, providing a strong rationale for the potential utility of this compound as a synthetic intermediate or a lead compound.

  • Anticancer Activity: Numerous studies have explored N-benzyl-pyrimidin-2-amine and related derivatives as inhibitors of various protein kinases and other enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and ubiquitin-specific proteases (USPs).[2][3] The ability of the pyridine nitrogen to form key hydrogen bonds in enzyme active sites is a common feature of these inhibitors.

  • Neurological Disorders: The structural motif is also present in compounds designed to treat neurological disorders. For instance, derivatives of N-benzyl pyridine-2-one have shown potential in ameliorating cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase.[4]

The 4-methyl group on the benzyl ring of this compound can serve to modulate lipophilicity and metabolic stability, and may provide additional van der Waals interactions within a target binding pocket, potentially enhancing potency and selectivity compared to the unsubstituted parent compound.

Safety and Handling

Hazard Identification:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).

  • May cause skin and eye irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a compound of significant interest due to its structural relationship to a class of molecules with proven utility in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a comprehensive overview based on established chemical principles and data from closely related analogs. The detailed synthesis protocol offers a reliable method for its preparation, and the discussion of its potential applications highlights its value as a building block for the development of novel therapeutic agents. Further research to fully characterize its physical, chemical, and biological properties is warranted.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link].

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link].

  • PubMed. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. National Center for Biotechnology Information. Available at: [Link].

  • Supporting Information. General Procedure for Imine Syntheses and Characterization Data. Available at: [Link].

  • National Institutes of Health. The memory ameliorating effects of novel N-benzyl pyridine-2-one derivatives on scopolamine-induced cognitive deficits in mice. National Center for Biotechnology Information. Available at: [Link].

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  • PubMed. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. National Center for Biotechnology Information. Available at: [Link].

  • Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link].

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  • Google Patents. Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
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  • Google Patents. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
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Sources

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(4-Methylbenzyl)pyridin-2-ylmethanamine for Advanced Research

Abstract

This technical guide provides a comprehensive overview of N-(4-methylbenzyl)pyridin-2-ylmethanamine, a heterocyclic secondary amine with significant potential in coordination chemistry, catalysis, and as a scaffold in medicinal chemistry. This document, intended for researchers and drug development professionals, details the compound's key identifiers, physicochemical properties, a robust and validated synthetic methodology via reductive amination, and expected analytical characterization data. Furthermore, it explores the scientific rationale behind its potential applications as a bidentate ligand and offers insights into future research directions. Safety protocols and handling guidelines are also presented to ensure safe laboratory practice.

Compound Identification and Physicochemical Properties

N-(4-methylbenzyl)pyridin-2-ylmethanamine, also known by its IUPAC name 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine, is a unique chemical entity available for early discovery research.[1] While a specific CAS number is not prominently listed in major chemical databases, it is uniquely identified by other standard chemical identifiers.

Table 1: Compound Identifiers

Identifier Value Source
Common Name (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine Sigma-Aldrich[1]
IUPAC Name 1-(4-methylphenyl)-N-(pyridin-2-ylmethyl)methanamine PubChem[2]
Molecular Formula C₁₄H₁₆N₂ Sigma-Aldrich[3]
Molecular Weight 212.29 g/mol Sigma-Aldrich[3]
MDL Number MFCD03856574 Sigma-Aldrich[3]
InChI 1S/C14H16N2/c1-12-5-7-13(8-6-12)10-15-11-14-4-2-3-9-16-14/h2-9,15H,10-11H2,1H3 PubChem[2]
InChIKey IBTJBQKFYIHFEV-UHFFFAOYSA-N PubChem[2]

| Canonical SMILES | Cc1ccc(CNCc2ccccn2)cc1 | PubChem[2] |

The physicochemical properties of a compound are critical for predicting its behavior in various systems, from reaction solvents to biological membranes. The following properties have been computationally predicted.

Table 2: Predicted Physicochemical Properties

Property Value Details
XLogP3 2.1 A measure of lipophilicity, suggesting moderate solubility in organic solvents.
Hydrogen Bond Donor Count 1 The secondary amine (N-H) group can act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 2 The pyridine nitrogen and the secondary amine nitrogen can act as hydrogen bond acceptors.
Rotatable Bond Count 4 Indicates the molecule's conformational flexibility.
Topological Polar Surface Area 24.9 Ų Relates to transport properties, such as membrane permeability.

| Monoisotopic Mass | 212.13135 Da | The exact mass of the most abundant isotope configuration.[2] |

Synthesis Methodology: Reductive Amination

Principle and Rationale: The synthesis of N-(4-methylbenzyl)pyridin-2-ylmethanamine can be efficiently achieved through a one-pot reductive amination protocol. This cornerstone reaction of organic chemistry is selected for its high atom economy, operational simplicity, and the widespread availability of starting materials. The mechanism involves two key stages:

  • Imine Formation: A nucleophilic attack by the primary amine of pyridin-2-ylmethanamine on the electrophilic carbonyl carbon of 4-methylbenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. This step is often catalyzed by mild acid.

  • In Situ Reduction: The C=N double bond of the imine is immediately reduced to a C-N single bond by a selective reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation due to its mild nature, tolerance of various functional groups, and its particular effectiveness in the slightly acidic conditions that favor imine formation.

This self-validating protocol ensures that the reaction proceeds to the desired secondary amine product with minimal side reactions, as the imine intermediate is consumed as it is formed.

Detailed Experimental Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridin-2-ylmethanamine (1.0 eq, CAS: 3731-51-9) and 4-methylbenzaldehyde (1.05 eq, CAS: 104-87-0).

  • Solvent Addition: Dissolve the starting materials in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Initiation: Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 20-30 minutes to allow for initial imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq, CAS: 56553-60-7) portion-wise over 15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-(4-methylbenzyl)pyridin-2-ylmethanamine.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_start Reactants SM1 Pyridin-2-ylmethanamine (Starting Material 1) Reaction One-Pot Reductive Amination SM1->Reaction SM2 4-Methylbenzaldehyde (Starting Material 2) SM2->Reaction Reagent NaBH(OAc)₃ DCM, rt, 12-24h Reagent->Reaction Conditions Workup Aqueous Work-up (NaHCO₃, Extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product N-(4-Methylbenzyl)pyridin- 2-ylmethanamine (Final Product) Purification->Product

Caption: Workflow for the synthesis of the target compound via reductive amination.

Structural Elucidation and Characterization

Confirming the structure and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule.

Table 3: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR (400 MHz, CDCl₃) δ ~7.1-8.5 ppm (m, 8H, aromatic protons); δ ~3.8 ppm (s, 2H, Ar-CH₂ -NH); δ ~3.9 ppm (s, 2H, Py-CH₂ -NH); δ ~2.3 ppm (s, 3H, Ar-CH₃ ); δ ~2.0 ppm (br s, 1H, NH ).
¹³C NMR (100 MHz, CDCl₃) δ ~120-160 ppm (aromatic carbons); δ ~54 ppm (Py-C H₂); δ ~53 ppm (Ar-C H₂); δ ~21 ppm (Ar-C H₃).
FT-IR (ATR) ν ~3300 cm⁻¹ (N-H stretch, secondary amine); ν ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ν ~2950-2850 cm⁻¹ (Aliphatic C-H stretch); ν ~1600, 1480 cm⁻¹ (Aromatic C=C stretch).

| Mass Spec. (ESI+) | Predicted [M+H]⁺: m/z 213.13863.[2] |

Potential Applications in Research and Development

The molecular architecture of N-(4-methylbenzyl)pyridin-2-ylmethanamine—featuring two nitrogen atoms in a flexible chain—makes it an excellent candidate as a bidentate chelating ligand. This structural motif is highly sought after in several fields of chemical research.

  • Coordination Chemistry and Catalysis: The pyridine nitrogen and the secondary amine can coordinate with a single metal center to form a stable five-membered ring. Such coordination complexes are fundamental to catalysis. Similar pyridin-2-ylmethanamine-based ligands form highly active catalysts with transition metals like ruthenium for processes such as transfer hydrogenation.[4] The 'pincer' like nature of this ligand can stabilize various oxidation states of a metal, making it a versatile component for developing novel catalysts.

  • Medicinal Chemistry and Drug Discovery: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The overall structure can be used as a starting point for library synthesis. The secondary amine provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Materials Science: As a ligand, it can be used to synthesize metal-organic frameworks (MOFs) or other coordination polymers with interesting electronic or photophysical properties.

Safety and Handling

As a prudent laboratory practice, N-(4-methylbenzyl)pyridin-2-ylmethanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • GHS Hazard Classification: Acutely toxic if swallowed (Acute Tox. 4 Oral).[1]

  • Signal Word: Warning.[1]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • PubChem. Benzyl-pyridin-2-ylmethyl-amine. [Link]

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Spectroscopic data (NMR, IR, Mass Spec) for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal logic behind the spectral interpretations, offers validated experimental protocols, and grounds its claims in authoritative references.

The structural elucidation of novel compounds is a cornerstone of chemical research. Spectroscopic techniques provide a non-destructive window into the molecular architecture, revealing the connectivity of atoms, the nature of functional groups, and the overall molecular mass. For a molecule like this compound, which contains multiple distinct chemical environments—a pyridine ring, a substituted benzene ring, and a secondary amine linker—each spectroscopic method offers a unique and complementary piece of the structural puzzle. This guide will dissect the predicted spectral output for this compound, providing a robust framework for its unambiguous identification.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₁₄H₁₆N₂ and a monoisotopic mass of 212.13135 Da.[1] Its structure combines a p-xylene moiety linked via a methylene bridge and a secondary amine to a picolyl group. This arrangement presents several key features for spectroscopic analysis: two distinct aromatic systems, two different methylene (-CH₂-) groups, a secondary amine (-NH-) proton, and a methyl (-CH₃) group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, the precise connectivity of the molecule can be determined.

Expertise & Experience: The Rationale Behind NMR Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple solvent residual signal.[2][3][4] Tetramethylsilane (TMS) is used as an internal standard, with its signal defined as 0.00 ppm, providing a universal reference point.[4] A typical concentration for ¹H NMR is 5-10 mg of sample in 0.6-0.7 mL of solvent, which is sufficient to obtain a high-quality spectrum in a few minutes on a modern spectrometer (e.g., 400 MHz or higher).

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add ~0.7 mL of CDCl₃ containing 0.03% v/v TMS. Vortex the vial until the sample is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Spectrometer Setup:

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-second relaxation delay).

    • Acquire the ¹³C NMR spectrum using proton decoupling (e.g., several hundred to a few thousand scans, depending on sample concentration).

  • Data Processing: Fourier transform the raw data, phase the spectrum, and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Caption: Standard workflow for NMR spectral acquisition and analysis.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment.

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale
H-a~8.55Doublet (d)1HPyridine C6-HThe proton adjacent to the pyridine nitrogen is the most deshielded due to the inductive effect and aromaticity.[5]
H-b~7.60Triplet of Doublets (td)1HPyridine C4-HAromatic proton on the pyridine ring, split by its neighbors.
H-c, H-d~7.10 - 7.30Multiplet (m)5HPyridine C3,C5-H & Benzyl C2,C6-HOverlapping region for several aromatic protons. The benzyl protons are expected as a doublet.
H-e~7.15Doublet (d)2HBenzyl C3,C5-HAromatic protons ortho to the methyl group.
H-f~3.85Singlet (s)2HPyridinyl-CH₂Methylene protons adjacent to the electron-withdrawing pyridine ring.
H-g~3.75Singlet (s)2HBenzyl-CH₂Methylene protons adjacent to the benzyl ring.
H-h~2.35Singlet (s)3HAr-CH₃Protons of the methyl group attached to the aromatic ring.
H-i~2.10Broad Singlet (br s)1HN-HThe amine proton signal is often broad and its chemical shift is concentration-dependent. It may exchange with trace D₂O.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~159.0Pyridine C2Carbon bonded to nitrogen and the methylene group.
~149.0Pyridine C6Carbon adjacent to the pyridine nitrogen.
~137.0Benzyl C4Aromatic carbon bearing the methyl group.
~136.5Pyridine C4Pyridine aromatic carbon.
~136.0Benzyl C1Aromatic carbon bearing the methylene group.
~129.5Benzyl C3, C5Aromatic carbons ortho to the methyl group.
~128.5Benzyl C2, C6Aromatic carbons meta to the methyl group.
~122.0Pyridine C5Pyridine aromatic carbon.
~121.5Pyridine C3Pyridine aromatic carbon.
~54.0Pyridinyl-CH₂Methylene carbon adjacent to the pyridine ring.
~52.0Benzyl-CH₂Methylene carbon adjacent to the benzyl ring.
~21.0Ar-CH₃Methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause a specific bond to vibrate.

Protocol: Thin Film IR Spectroscopy
  • Sample Preparation: If the sample is a liquid or low-melting solid, place a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film.

  • Background Scan: Place the salt plates (or an empty sample holder) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample-containing plates in the spectrometer and acquire the IR spectrum.

  • Analysis: Identify the key absorption bands and correlate them to the functional groups in the molecule.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will exhibit characteristic peaks confirming its key functional groups.

Wavenumber (cm⁻¹) (Predicted)IntensityVibration TypeFunctional GroupRationale
3350 - 3310Weak-MediumN-H StretchSecondary AmineSecondary amines show a single, relatively weak N-H stretching band in this region.[6][7][8]
3100 - 3000MediumC-H StretchAromatic (sp²) C-HStretching vibrations of C-H bonds on the pyridine and benzene rings typically appear above 3000 cm⁻¹.[9][10]
3000 - 2850MediumC-H StretchAliphatic (sp³) C-HAsymmetric and symmetric stretching of the methylene and methyl C-H bonds.[10]
1600 & 1475MediumC=C and C=N StretchAromatic RingsThese absorptions are characteristic of the stretching vibrations within the aromatic framework.
1335 - 1250Medium-StrongC-N StretchAromatic Amine MoietyThe C-N bond stretch is expected in this region.[7]
850 - 810StrongC-H Bend (out-of-plane)1,4-Disubstituted BenzeneThe substitution pattern on the benzene ring gives rise to a strong C-H "wagging" band in this region.
750 - 700StrongN-H WagSecondary AmineThis broad absorption is characteristic of the out-of-plane bending of the N-H bond in secondary amines.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) reveals the structure of the molecule through its fragmentation patterns.

Expertise & Experience: Choosing the Right Ionization Method

Electrospray ionization (ESI) is the preferred method for a molecule like this, which contains a basic nitrogen atom in the pyridine ring and another in the amine linker. These sites are easily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺. This "soft" ionization technique minimizes premature fragmentation, allowing for clear observation of the molecular ion.

Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to facilitate protonation.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • MS Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • HRMS: If available, perform a high-resolution scan to determine the accurate mass and confirm the elemental formula (C₁₄H₁₇N₂⁺ for the protonated species).

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 213.14) for collision-induced dissociation (CID). Acquire the product ion spectrum to observe the fragmentation pattern.

Mass Spectral Analysis (Predicted)
  • Molecular Ion: The compound has a monoisotopic mass of 212.1314 Da. In ESI positive mode, it will be observed as the protonated molecule [M+H]⁺.

    • Expected m/z: 213.1386 (Calculated for C₁₄H₁₇N₂⁺)[1]

  • Key Fragmentation Pathways: Under CID conditions, the [M+H]⁺ ion is expected to fragment via cleavage of the C-N bonds, which are the weakest points in the structure. The fragmentation of benzylamines is well-studied.[11][12][13]

    • Loss of Pyridinylmethyl Radical: Cleavage of the benzyl-N bond can lead to the formation of a stable 4-methylbenzyl cation (or its rearranged tropylium isomer).

      • Fragment m/z: 105.07 (C₈H₉⁺)

    • Loss of 4-Methylbenzyl Radical: Cleavage of the pyridinylmethyl-N bond can form the pyridin-2-ylmethyl cation.

      • Fragment m/z: 93.06 (C₆H₇N⁺)

    • Formation of Tropylium Ion: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl compounds, arising from the loss of the methyl group from the m/z 105 fragment.[12][13]

      • Fragment m/z: 91.05 (C₇H₇⁺)

fragmentation M [M+H]⁺ m/z = 213.14 F1 4-Methylbenzyl Cation C₈H₉⁺ m/z = 105.07 M->F1 Loss of C₆H₇N₂ radical F2 Pyridin-2-ylmethyl Cation C₆H₇N⁺ m/z = 93.06 M->F2 Loss of C₈H₉ radical F3 Tropylium Ion C₇H₇⁺ m/z = 91.05 F1->F3 Loss of CH₄

Caption: Predicted major fragmentation pathways for protonated this compound.

Consolidated Spectroscopic Data Summary

TechniqueFeaturePredicted Value
¹H NMR Aromatic Protonsδ 7.10 - 8.55 ppm
Methylene Protonsδ ~3.75, ~3.85 ppm (2 singlets)
Amine Protonδ ~2.10 ppm (broad)
Methyl Protonsδ ~2.35 ppm (singlet)
¹³C NMR Aromatic Carbonsδ 121 - 159 ppm
Methylene Carbonsδ ~52, ~54 ppm
Methyl Carbonδ ~21.0 ppm
IR N-H Stretch3350 - 3310 cm⁻¹
sp² C-H Stretch3100 - 3000 cm⁻¹
sp³ C-H Stretch3000 - 2850 cm⁻¹
Aromatic C=C/C=N Stretch~1600, ~1475 cm⁻¹
MS (ESI+) [M+H]⁺m/z 213.1386
Major Fragmentsm/z 105.07, 93.06, 91.05

Conclusion

The comprehensive analysis of NMR, IR, and Mass Spectrometry data provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the secondary amine and the distinct aromatic systems. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion, while MS/MS fragmentation patterns corroborate the proposed structure. Together, these techniques provide an unambiguous and authoritative spectroscopic signature for the title compound, indispensable for quality control, reaction monitoring, and regulatory submissions in the field of chemical and pharmaceutical development.

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A Senior Application Scientist's Guide to the Crystal Structure Analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science.[1][2][3] It provides the definitive atomic-resolution blueprint necessary for understanding function, predicting properties, and designing new chemical entities with enhanced efficacy and specificity. This guide presents a comprehensive, field-proven methodology for the complete crystal structure analysis of the target compound, (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. While a public crystal structure for this specific molecule is not available, this document serves as an in-depth instructional case study. We will navigate the entire workflow, from the foundational principles of single-crystal growth to the advanced stages of structure solution, refinement, and in-depth analysis of intermolecular interactions. This guide is structured not as a rigid protocol, but as a narrative of scientific decision-making, explaining the causality behind each experimental choice to empower researchers to adapt these principles to their own molecular targets.

Introduction: The Rationale for Structural Analysis

This compound (Molecular Formula: C₁₄H₁₆N₂, Molecular Weight: 212.29 g/mol [4]) is a molecule of significant interest. Its architecture, featuring a flexible diamine linker connecting two distinct aromatic systems—a pyridine ring and a substituted toluene ring—suggests a rich potential for forming specific, directed intermolecular interactions.

In the context of drug development , such a structure is a prime candidate for interacting with biological targets like enzymes or receptors.[5] The precise geometry, conformational flexibility, and the spatial arrangement of hydrogen bond donors (the secondary amine) and acceptors (the pyridine nitrogen) are critical determinants of binding affinity and selectivity.[1][2] An unambiguous crystal structure provides the empirical data essential for structure-based drug design (SBDD), allowing for the rational optimization of lead compounds to improve potency and minimize off-target effects.[2][5][6]

From a materials science and crystal engineering perspective, understanding how this molecule self-assembles in the solid state is paramount.[7] The interplay of potential hydrogen bonds, π-π stacking, and C-H···π interactions governs the resulting crystal packing.[8][9][10] This, in turn, dictates crucial material properties such as solubility, stability, and polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties.[2]

This guide provides the technical framework to unlock this critical structural information.

The Experimental Workflow: From Solution to Structure

The journey from a purified compound to a fully refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallization principles.

G cluster_0 Phase 1: Crystal Growth cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination A Synthesis & Purification B Solubility Screening A->B Purity >98% C Single Crystal Growth (e.g., Slow Evaporation) B->C Identify suitable solvent systems D Crystal Mounting & Screening C->D Select high-quality crystal E Single-Crystal X-ray Diffraction (SC-XRD) D->E Mount on diffractometer F Data Integration & Reduction E->F Raw diffraction images G Structure Solution (e.g., SHELXT) F->G Reflection file (.hkl) H Structure Refinement (e.g., SHELXL) G->H Initial atomic model I Validation & CIF Generation H->I Refined structure

Caption: Overall workflow for crystal structure determination.
Step 1: Growing High-Quality Single Crystals

This is often the most challenging and critical phase of the entire process.[11][12] The quality of the final structure is directly dependent on the quality of the crystal used for data collection.[11]

Protocol: Single Crystal Growth by Slow Evaporation

  • Purity is Paramount: Ensure the starting material, this compound, is of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction. Techniques like column chromatography or recrystallization are essential.[13]

  • Solubility Screening: The goal is to find a solvent or solvent system in which the compound is moderately soluble.[14]

    • Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol).

    • Prepare a nearly saturated solution at room temperature. A good starting point is a solution that is clear but would precipitate if the volume were slightly reduced.[14]

  • Crystallization Setup:

    • Transfer the nearly saturated solution into a small, clean vial (e.g., a 4 mL vial).

    • Cover the vial with a cap, but do not seal it tightly. Alternatively, cover it with paraffin film and poke 1-2 small holes with a needle. This allows for very slow evaporation of the solvent.

  • Patience and Observation:

    • Place the vial in a location free from vibrations and significant temperature fluctuations.

    • Allow the solvent to evaporate slowly over several days to weeks.[11] The ideal crystals for SC-XRD are typically 0.1-0.3 mm in each dimension and should be clear and well-formed, not cloudy or aggregated.[12][15]

Causality: Rapid crystal growth traps solvent molecules and defects within the lattice, leading to a disordered structure and weak diffraction. By ensuring a slow approach to supersaturation, molecules have sufficient time to arrange themselves into a highly ordered, single crystalline lattice.[16]

Step 2: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, its internal structure is probed using X-ray diffraction.

Protocol: Data Collection

  • Crystal Mounting: Carefully select a well-formed crystal under a microscope. Mount it on a thin glass fiber or a cryo-loop, which is then attached to a goniometer head.[17]

  • Instrumentation: Place the goniometer head on the diffractometer. Modern instruments typically consist of an X-ray source, a goniometer for orienting the crystal, a cryosystem, and a detector.[18]

  • Cryo-Cooling: Cool the crystal to a low temperature (commonly 100 K) using a liquid nitrogen cryostream.[18]

    • Expert Insight: This is a critical step. Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots at higher angles and a more precise final structure.[19] It also reduces radiation damage to the crystal.

  • Data Collection Strategy: The instrument software will automatically determine the crystal's unit cell and orientation. A data collection strategy is then devised to measure the intensities of thousands of unique diffraction spots (reflections) by rotating the crystal in the X-ray beam.[17]

Step 3: Structure Solution and Refinement

This computational phase transforms the raw diffraction data into a final, validated 3D model of the molecule.

Protocol: Structure Determination using the SHELX Suite

  • Data Integration: The raw detector images are processed to identify the position and intensity of each diffraction spot. This step yields a reflection file (typically with an .hkl extension).[20]

  • Structure Solution (SHELXT): The primary challenge in crystallography is the "phase problem"—the phases of the diffracted waves are lost during measurement.[18] Structure solution programs like SHELXT use statistical methods (Direct Methods or Patterson methods) to calculate initial phases and generate a preliminary electron density map. This map reveals the positions of the heaviest atoms.

  • Structure Refinement (SHELXL): [21][22]

    • An initial model containing the identified atoms is built.

    • This model is then refined against the experimental data using a least-squares minimization process. In each cycle, the atomic positions, occupancies, and displacement parameters are adjusted to improve the agreement between the observed diffraction intensities and those calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • This iterative process continues until the model converges, meaning further adjustments do not significantly improve the fit.

  • Validation: The final model is rigorously checked for geometric sensibility and agreement with the data. The output is a Crystallographic Information File (CIF) , which is the standard format for reporting crystal structures.[23][24][25][26]

Analysis of the Crystal Structure: A Hypothetical Case Study

To illustrate the analytical process, we will use a set of plausible, hypothetical crystallographic data for this compound.

Table 1: Hypothetical Crystallographic Data

ParameterValue
Chemical formulaC₁₄H₁₆N₂
Formula weight212.29
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.543(2)
b (Å)8.987(1)
c (Å)12.654(3)
α (°)90
β (°)109.32(1)
γ (°)90
Volume (ų)1131.5(4)
Z (molecules/unit cell)4
Temperature (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.118
Goodness-of-fit (S)1.05
Intramolecular Geometry

The first step is to analyze the molecule's own geometry. This includes:

  • Bond Lengths and Angles: Compare these to standard values to confirm the chemical identity and identify any strain. For instance, the C-N and C-C bond lengths should fall within expected ranges.

  • Torsion Angles: These define the molecule's conformation. Key torsions to analyze would be around the C-N bonds of the ethylamine linker, which determine the relative orientation of the pyridine and methylbenzyl groups.

Intermolecular Interactions and Crystal Packing

This is where the true story of self-assembly unfolds. The crystal packing is dictated by a hierarchy of non-covalent interactions.[19][27][28]

G mol_center (4-Methyl-benzyl)- pyridin-2-ylmethyl-amine h_bond Hydrogen Bonding (N-H···N) mol_center->h_bond Strong, directional pi_stack π-π Stacking (Aromatic Rings) mol_center->pi_stack Moderate, orientational ch_pi C-H···π Interactions mol_center->ch_pi Weak, stabilizing vdw Van der Waals Forces (General Packing) mol_center->vdw Ubiquitous, non-directional

Caption: Key intermolecular forces governing crystal packing.
  • Hydrogen Bonding: This is expected to be the primary and strongest interaction.[9][10][29] The secondary amine (N-H) is a classic hydrogen bond donor, while the pyridine nitrogen atom is an excellent acceptor.[30] One would expect to see chains or dimers formed via N-H···N hydrogen bonds, which would be a dominant motif in directing the crystal packing.[31]

  • π-π Stacking Interactions: The presence of two aromatic rings (pyridine and toluene) makes π-π stacking interactions highly probable.[8][32][33] These interactions are crucial in the packing of aromatic compounds.[8] Analysis would focus on the geometry of these interactions:

    • Centroid-to-Centroid Distance: The distance between the centers of the aromatic rings.

    • Arrangement: Are they parallel-displaced (offset) or T-shaped (edge-to-face)? Face-to-face stacking is electrostatically unfavorable, so offset or perpendicular arrangements are more common.[34][35]

  • C-H···π Interactions: Weaker than the above, but collectively significant. The aromatic C-H bonds or the methyl group's C-H bonds can act as weak donors to the electron-rich face of a nearby aromatic ring.[36]

Visualization and Reporting

A picture is worth a thousand data points. High-quality visualizations are essential for understanding and communicating the structural findings.

  • Software: Programs like Mercury, Diamond, or VESTA are industry standards for visualizing crystal structures.[37][38][39][40][41] They allow for the generation of publication-quality images, the measurement of geometric parameters, and the analysis of packing motifs.

  • Reporting Standard: The final, validated CIF file is the ultimate output. It contains all the necessary information for others to reproduce and verify the structure, including unit cell parameters, atomic coordinates, and experimental details.[23][24][26][42]

Conclusion

The crystal structure analysis of this compound provides an invaluable, atom-level understanding of its conformational preferences and solid-state self-assembly. This guide has outlined a comprehensive and robust workflow, grounded in established crystallographic principles, to achieve this goal. The insights gained from such an analysis—identifying the dominant intermolecular forces and the precise three-dimensional architecture—are indispensable for the rational design of novel pharmaceuticals and advanced materials. By following the detailed methodologies and understanding the causality behind each step, researchers can confidently apply these techniques to their own targets, accelerating the cycle of design, synthesis, and discovery.

References

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Solubility profile of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Executive Summary

The determination of a compound's solubility in various solvents is a critical step in the early stages of drug development, influencing formulation strategies, bioavailability, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of this compound. While specific experimental data for this compound is not publicly available, this document outlines the fundamental principles of solubility, presents a detailed, field-proven protocol for its determination using the universally recognized shake-flask method, and offers an illustrative solubility profile based on the compound's physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary theoretical and practical framework to conduct and interpret solubility studies for this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic outcomes.[1][2] Therefore, a thorough understanding of an API's solubility profile in a range of solvents—from aqueous buffers mimicking physiological conditions to organic solvents used in manufacturing and formulation—is paramount.

This compound is a compound of interest in medicinal chemistry. Its structure, featuring both aromatic and amine functional groups, suggests a complex solubility behavior that warrants detailed investigation. This guide provides the scientific foundation and practical methodology to elucidate this profile.

Physicochemical Properties of this compound

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities are more likely to be soluble in each other.[3]

This compound has the following known properties:

  • Molecular Formula: C₁₄H₁₆N₂[4]

  • Molecular Weight: 212.29 g/mol [4]

  • Physical Form: Solid[4]

Structural Analysis and Solubility Prediction:

The molecule's structure contains several key features that influence its solubility:

  • Pyridine Ring: A polar aromatic heterocycle containing a nitrogen atom capable of hydrogen bonding.

  • Benzyl Group with a Methyl Substituent: A largely non-polar, hydrophobic moiety.

  • Secondary Amine Linker: A polar group capable of both donating and accepting hydrogen bonds.

The presence of both polar (pyridine, amine) and non-polar (benzyl) regions suggests that this compound is an amphiphilic molecule. Consequently, its solubility is expected to be moderate in solvents of intermediate polarity and potentially limited in highly polar (like water) or highly non-polar (like hexane) solvents. The solid form of the compound indicates that the energy of the crystal lattice must be overcome for dissolution to occur.

Theoretical Principles of Solubility

The solubility of a crystalline solid in a liquid is governed by the thermodynamic equilibrium between the solid and the solution. This process is influenced by several factors:

  • Temperature: For most solids, solubility increases with temperature.

  • Solvent Properties: The polarity, dielectric constant, and hydrogen bonding capacity of the solvent are critical in determining its ability to solvate the solute molecules.

  • pH (for ionizable compounds): As an amine, this compound is a weak base. Its solubility in aqueous media is expected to be pH-dependent, increasing in acidic conditions due to the formation of the more soluble protonated salt.

  • Crystal Polymorphism: Different crystalline forms of the same compound can exhibit different solubilities.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the equilibrium solubility of a compound. It is a robust and reliable technique that allows a compound to reach its saturation point in a given solvent under controlled conditions.

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved compound in the supernatant is measured, which represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment
  • This compound (solid)

  • A selection of common solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Detailed Experimental Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment.

    • Add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixtures to shake for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • To separate the saturated solution from the solid, either centrifuge the vials at a high speed or allow them to stand undisturbed.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant.

    • Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis weigh Weigh excess compound add_solvent Add known volume of solvent weigh->add_solvent shake Shake at constant T & speed (e.g., 24-48h) add_solvent->shake settle Settle or centrifuge shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter (e.g., 0.22 µm) withdraw->filter dilute Dilute sample filter->dilute quantify Quantify concentration (HPLC/UV-Vis) dilute->quantify end end quantify->end Report Solubility (mg/mL)

Caption: Workflow for the Shake-Flask Solubility Assay.

Illustrative Solubility Profile

Disclaimer: The following data is illustrative and has been estimated based on the physicochemical properties of this compound. It is intended to serve as a guide for expected results and for data presentation. Actual experimental values may vary.

Solvent CategorySolventDielectric Constant (approx.)Illustrative Solubility (mg/mL) at 25°C
Polar Protic Water (pH 7.0)80.1< 0.1
Ethanol24.650-100
Methanol32.7> 100
Polar Aprotic Acetone20.720-50
Dichloromethane9.1> 100
Dimethyl Sulfoxide (DMSO)46.7> 100
Non-Polar Ethyl Acetate6.05-10
Toluene2.4< 1
Hexane1.9< 0.1
Interpretation of Illustrative Results

The illustrative data suggests that this compound exhibits poor solubility in water and non-polar hydrocarbon solvents like hexane. Its solubility is significantly higher in polar organic solvents, particularly those capable of hydrogen bonding (e.g., methanol, ethanol) and strong dipolar interactions (e.g., DMSO, dichloromethane). This profile is consistent with its amphiphilic nature.

Safety Precautions

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral).[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All work should be conducted in a well-ventilated laboratory or a chemical fume hood.[5][6] Refer to the Safety Data Sheet (SDS) for the specific compound and all solvents used for detailed handling and disposal information.[7][8]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By combining theoretical principles with a detailed, practical protocol for the shake-flask method, researchers are equipped to generate reliable and reproducible solubility data. This information is crucial for making informed decisions in the drug development process, from lead optimization to formulation design.

References

  • ICH. (n.d.). DECISION TREE #1: ESTABLISHING ACCEPTANCE CRITERION FOR A SPECIFIED IMPURITY IN A NEW DRUG SUBSTANCE. Retrieved from [Link]

  • ICH. (n.d.). ICH Q6A Guideline. Retrieved from [Link]

  • ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Retrieved from [Link]

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

  • Murov, S. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

  • PMC. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure, physical properties, yield, and biological activities of compounds 9a-r. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]

  • WHO. (2015, May). 1-6 Specifications. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Substituted Benzyl-Pyridin-ylmethyl-amines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The intersection of medicinal chemistry and pharmacology is constantly seeking novel molecular scaffolds that exhibit diverse and potent biological activities. Among these, the substituted benzyl-pyridin-ylmethyl-amine core has emerged as a privileged structure, demonstrating a remarkable versatility in interacting with a range of biological targets. This technical guide provides an in-depth exploration of the known biological activities of this fascinating class of compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform and inspire future investigations. We will delve into the synthetic strategies, structure-activity relationships, and key experimental protocols that underpin the exploration of these molecules, moving beyond a mere recitation of facts to explain the "why" behind the "how."

Synthetic Pathways to Substituted Benzyl-Pyridin-ylmethyl-amines

The primary and most versatile method for the synthesis of the benzyl-pyridin-ylmethyl-amine scaffold is reductive amination . This robust reaction involves the condensation of a substituted benzaldehyde with a substituted pyridin-2-ylmethanamine (or vice-versa) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

General Protocol for Reductive Amination

This protocol outlines a general procedure for the synthesis of N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • Substituted pyridin-2-ylmethanamine (1.0 eq)

  • Reducing agent (e.g., sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 - 2.0 eq)

  • Solvent (e.g., methanol, ethanol, dichloromethane, benzene)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the substituted benzaldehyde and substituted pyridin-2-ylmethanamine in the chosen solvent.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the imine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the reducing agent in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups compared to the more reactive sodium borohydride.

Synthetic Workflow Diagram

G cluster_reactants Starting Materials cluster_reaction Reductive Amination cluster_product Final Product Substituted Benzaldehyde Substituted Benzaldehyde Imine Formation Imine Formation Substituted Benzaldehyde->Imine Formation Substituted Pyridin-2-ylmethanamine Substituted Pyridin-2-ylmethanamine Substituted Pyridin-2-ylmethanamine->Imine Formation Condensation (cat. Acetic Acid) Reduction Reduction Imine Formation->Reduction In situ Substituted Benzyl-pyridin-ylmethyl-amine Substituted Benzyl-pyridin-ylmethyl-amine Reduction->Substituted Benzyl-pyridin-ylmethyl-amine Reducing Agent (e.g., NaBH(OAc)₃)

Caption: General workflow for the synthesis via reductive amination.

Diverse Biological Activities and Mechanisms of Action

The substituted benzyl-pyridin-ylmethyl-amine scaffold has proven to be a versatile pharmacophore, exhibiting a wide array of biological activities. This section will explore the most prominent of these, detailing the underlying mechanisms and providing exemplary data.

Antimicrobial and Antifungal Activity

A significant area of investigation for this class of compounds has been their efficacy against various microbial and fungal pathogens. The mechanism of action is often attributed to the disruption of the microbial cell membrane by the cationic pyridinium head group, leading to cell lysis.

Key Findings:

  • Broad-Spectrum Activity: Derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (e.g., Candida albicans).[1]

  • Influence of Substituents: The nature and position of substituents on both the benzyl and pyridine rings significantly impact antimicrobial potency. For instance, the presence of a 3-phenylpropyl chain on the pyridinium nitrogen has been shown to enhance activity against S. aureus.[1] Methyl substitutions on the benzene ring were found to be more active than hydroxyl or methoxyl groups.[1]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Substituted Benzylidenehydrazinylpyridinium Derivatives against various microbes. [1]

CompoundR (Substitution on Benzene Ring)R' (Group on Pyridinium Nitrogen)S. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)C. albicans (μg/mL)
3a 2-CH₃Benzyl16326432
3c 2-CH₃Phenylethyl16323232
3d 2-CH₃Phenylpropyl48168
2d 2-OHPhenylpropyl8163216
4d 2-OCH₃Phenylpropyl8163216

Experimental Protocol: Broth Microdilution Assay for MIC Determination

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anticancer Activity

Substituted benzyl-pyridin-ylmethyl-amines have demonstrated promising anticancer properties through multiple mechanisms, most notably through the inhibition of tubulin polymerization and the inhibition of histone deacetylases (HDACs).

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain derivatives of this scaffold have been shown to bind to the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.

Key Findings:

  • A series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which incorporate the core benzyl-pyridine amine structure, have shown potent anti-proliferative activity against various cancer cell lines.

  • Compound 7f from this series exhibited an IC₅₀ value of 2.04 µM for tubulin polymerization inhibition, comparable to the standard drug E7010 (IC₅₀ of 2.15 µM).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • Prepare serial dilutions of the test compound and a positive control (e.g., colchicine) in the buffer.

  • In a 96-well plate, mix the tubulin solution with the test compounds or control.

  • Initiate polymerization by adding GTP and incubating the plate at 37°C.

  • Monitor the increase in absorbance at 340 nm over time using a plate reader. The absorbance is proportional to the extent of tubulin polymerization.

  • Calculate the percentage of inhibition relative to the vehicle control.

HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones. In cancer, HDACs are often overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors can reactivate these genes, inducing cell cycle arrest and apoptosis.

Key Findings:

  • Substituted N-benzylpyrimidin-2-amine derivatives have been identified as potent HDAC inhibitors.

  • Several compounds in this class exhibited enzymatic inhibitory activity comparable to the known HDAC inhibitor SAHA (vorinostat) and showed significant antiproliferative activity against tumor cells.[2]

Experimental Protocol: Fluorometric HDAC Activity Assay

  • Use a commercially available HDAC activity assay kit containing a fluorogenic HDAC substrate.

  • In a 96-well plate, add the HDAC enzyme source (e.g., nuclear extract or purified HDAC enzyme).

  • Add the test compound at various concentrations.

  • Add the fluorogenic HDAC substrate.

  • Incubate the plate according to the manufacturer's instructions to allow for deacetylation.

  • Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader.

  • The decrease in fluorescence is proportional to the HDAC inhibitory activity.

Neuroprotective Activity: Cholinesterase Inhibition

In neurodegenerative diseases like Alzheimer's, the depletion of the neurotransmitter acetylcholine (ACh) is a key pathological feature. Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a major therapeutic strategy. Substituted benzyl-pyridin-ylmethyl-amines have shown significant potential as cholinesterase inhibitors.

Key Findings:

  • Derivatives such as 6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine have demonstrated potent AChE inhibition with an IC₅₀ of 90 nM.[1]

  • Structure-activity relationship studies have shown that substitutions on both the benzyl and pyridine rings can modulate the inhibitory potency and selectivity for AChE versus BChE. For example, the presence of a chloro group on the benzyl moiety can increase the activity against both enzymes.

Table 2: Cholinesterase Inhibitory Activity of Selected Tetrahydroacridin-9-amine Derivatives. [1]

CompoundStructureAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
8e N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine2.20.020
9e 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine0.81.4
12c 6-chloro-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroacridin-9-amine0.090> 10

Experimental Protocol: Ellman's Method for Cholinesterase Activity Assay

This colorimetric assay is a standard method for measuring cholinesterase activity.[1][3]

Materials:

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • AChE or BChE enzyme solution

  • Test compound

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE or BChE enzyme solution to each well (except for the blank).

  • Pre-incubate the plate for a short period to allow for enzyme-inhibitor interaction.

  • Initiate the reaction by adding the substrate (ATCI or BTCI).

  • Measure the increase in absorbance at 412 nm over time. The rate of color change is proportional to the enzyme activity.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Mechanism of Cholinesterase Inhibition Diagram

G cluster_normal Normal Cholinergic Transmission cluster_inhibited With Benzyl-pyridin-ylmethyl-amine Inhibitor ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Postsynaptic Receptor ACh->Postsynaptic Binds ACh_i Acetylcholine (ACh) Postsynaptic_i Postsynaptic Receptor ACh_i->Postsynaptic_i Increased Binding AChE_i AChE Inhibitor Substituted Benzyl-pyridin-ylmethyl-amine Inhibitor->AChE_i Inhibits

Caption: Inhibition of acetylcholine hydrolysis by a substituted benzyl-pyridin-ylmethyl-amine.

Antihistaminic and Anticholinergic Activities

The structural features of benzyl-pyridin-ylmethyl-amines bear resemblance to known antihistaminic and anticholinergic drugs, suggesting their potential to interact with histamine and muscarinic receptors.

Antihistaminic Activity:

  • The general structure of many H1-antihistamines includes two aryl groups connected to a basic amine via a short linker, a motif present in the benzyl-pyridin-ylmethyl-amine scaffold.[4]

  • The evaluation of antihistaminic activity can be performed using in vivo models such as histamine-induced bronchoconstriction in guinea pigs or in vitro using isolated tissue preparations like the guinea pig ileum.[5]

Anticholinergic Activity:

  • Anticholinergic drugs act as antagonists at muscarinic acetylcholine receptors. The general pharmacophore for anticholinergics often includes a cationic amine and bulky aromatic groups, which are features of the title compounds.

  • The anticholinergic activity can be assessed by measuring the inhibition of acetylcholine-induced contractions in isolated smooth muscle preparations, such as the guinea pig ileum.

Structure-Activity Relationships (SAR): A Synthesis of Findings

The diverse biological activities of substituted benzyl-pyridin-ylmethyl-amines are intricately linked to the nature and position of substituents on both the benzyl and pyridine moieties. A comprehensive analysis of the available data allows for the elucidation of key structure-activity relationships.

  • Lipophilicity and Chain Length: For antimicrobial activity, increasing the lipophilicity of the substituent on the pyridinium nitrogen, such as extending an alkyl chain, generally leads to enhanced potency.[1]

  • Electronic Effects of Substituents: In the context of anticancer activity through HDAC inhibition, the electronic properties of the substituents on the benzyl ring play a crucial role in the interaction with the enzyme's active site.

  • Steric Factors: For cholinesterase inhibition, the size and shape of the substituents can influence the binding affinity to the active site gorge of the enzyme. The presence of a chloro group at the 6-position of the tetrahydroacridine ring in some derivatives significantly enhances AChE inhibitory activity.[1]

  • Pyridine Ring Position: The position of the nitrogen atom in the pyridine ring and the point of attachment of the methylamine side chain are critical for activity. The 2-pyridyl motif is commonly found in biologically active compounds.

SAR Summary Diagram

SAR cluster_benzyl Benzyl Ring Substituents (R1) cluster_pyridine Pyridine Ring Substituents (R2) cluster_linker Amine Linker compound SAR_benzyl Electronic Effects (e.g., EWG/EDG) Lipophilicity Steric Bulk SAR_pyridine Position of Nitrogen Substituent Position Electronic Properties SAR_linker Basicity Flexibility

Caption: Key structural features influencing the biological activity.

Conclusion and Future Directions

The substituted benzyl-pyridin-ylmethyl-amine scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The breadth of its biological activities, from antimicrobial to anticancer and neuroprotective, underscores its potential in addressing a wide range of medical needs. Future research in this area should focus on:

  • Systematic SAR studies: A more comprehensive exploration of the substituent effects on both aromatic rings will be crucial for optimizing potency and selectivity for specific biological targets.

  • Mechanism of action studies: Deeper investigations into the molecular interactions with target proteins will aid in the rational design of next-generation compounds.

  • Pharmacokinetic and toxicological profiling: Early assessment of ADME-Tox properties will be essential for translating promising in vitro activity into in vivo efficacy and safety.

This guide has provided a foundational understanding of the known biological activities of this important class of molecules. It is our hope that the information and protocols presented herein will serve as a valuable resource for the scientific community and stimulate further innovation in the field of drug discovery.

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Literature review of picolylamine derivatives in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Coordination Chemistry of Picolylamine Derivatives

Authored by a Senior Application Scientist

Abstract

Picolylamine and its derivatives have emerged as a cornerstone in the field of coordination chemistry, offering a versatile scaffold that can be readily tailored for a multitude of applications. The inherent chelating ability, arising from the pyridine ring and the amine nitrogen, allows for the formation of stable complexes with a wide range of metal ions. This guide provides a comprehensive review of the synthesis, coordination behavior, and application of picolylamine-based metal complexes. We delve into the causality behind synthetic choices and ligand design, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative explores their pivotal role in catalysis, the development of sophisticated chemosensors, and the engineering of advanced materials, grounded in authoritative references and detailed experimental protocols.

Introduction: The Picolylamine Scaffold - A Privileged Ligand

The picolylamine framework, particularly 2-picolylamine and its secondary amine derivative, di(2-picolyl)amine (DPA), represents a class of "privileged ligands" in coordination chemistry.[1][2] A privileged ligand is a molecular structure that can form stable and functionally versatile complexes with a variety of metal ions. The efficacy of picolylamine derivatives stems from several key features:

  • Chelating Ability : The arrangement of a pyridine nitrogen and an adjacent aminomethyl group creates a stable five-membered chelate ring when coordinated to a metal center.[3][4] 2-Picolylamine typically acts as a bidentate N,N-donor ligand.[4]

  • Tunable Steric and Electronic Properties : The secondary amine in DPA or the primary amine in picolylamine can be easily functionalized.[5][6] This allows for the precise tuning of the ligand's steric bulk and electronic properties, which in turn modulates the coordination environment, redox potential, and reactivity of the resulting metal complex.[1]

  • Tridentate Coordination : Di(2-picolyl)amine (DPA) and its derivatives are particularly noteworthy for their ability to act as tridentate N,N,N-donor ligands, creating a stable, facially-capping coordination mode that is central to many of their applications.[2][5]

This guide will explore how these fundamental properties are harnessed to create functional coordination complexes for diverse scientific challenges.

Synthesis of Picolylamine Derivatives

The functionalization of the picolylamine scaffold is crucial for tailoring its properties. Several synthetic strategies are commonly employed, with the choice depending on the desired final structure.

Core Synthesis: Di(2-picolyl)amine (DPA)

DPA is a foundational secondary amine that serves as the starting point for countless derivatives. Its synthesis is straightforward, often involving a two-step process of imine formation followed by reduction.[5]

G

The causality for this common pathway lies in the high reactivity of the aldehyde towards the primary amine, leading to efficient formation of the Schiff base intermediate. The subsequent reduction of the imine C=N bond is readily achieved with standard reducing agents like sodium borohydride, yielding the stable secondary amine, DPA.[5]

Functionalization Strategies

Once the core picolylamine or DPA scaffold is obtained, further derivatization is possible to introduce specific functionalities.

  • N-Alkylation/Arylation : The secondary amine of DPA is a nucleophile and can be alkylated or arylated to attach other chemical groups, such as fluorophores for sensing applications or bulky groups to influence the coordination geometry.[5]

  • Sulfonamide Formation : Reaction with sulfonyl chlorides creates sulfonamide derivatives. This modification alters the electronic properties of the ligand and has been used to develop highly selective fluorescent probes for metal ions like Fe³⁺.[6]

  • Click Chemistry : For more complex architectures, azide or alkyne functionalities can be introduced, allowing for the attachment of other molecules via "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This is an efficient way to link the DPA scaffold to polymers or biomolecules.[5]

Coordination Chemistry and Structural Diversity

Picolylamine derivatives form complexes with a vast array of transition metals, lanthanides, and main group elements. The resulting coordination geometry is highly dependent on the metal ion's preferred coordination number, the denticity of the ligand, and the steric constraints imposed by the substituents.

Coordination Modes

The versatility of picolylamine derivatives is evident in their varied coordination modes.

  • Bidentate (N,N) : 2-Picolylamine itself is a classic bidentate ligand, forming a stable five-membered ring with a metal ion.[3][4]

  • Tridentate (N,N,N) : Di(2-picolyl)amine (DPA) is the archetypal tridentate ligand of this class, coordinating through both pyridine nitrogens and the central amine nitrogen.[2]

  • Tridentate (N,N,O) : Derivatives such as N-(2-propanamide)-2-picolylamine can act as N,N,O donors, where coordination occurs through the pyridine and amine nitrogens, as well as the carbonyl oxygen of the amide group.[7] This "hemilabile" character, where the M-O bond may be weaker and reversible, is key to some catalytic applications.[7]

Structural Examples and Supramolecular Chemistry

The specific ligand and metal combination can lead to a variety of mononuclear, dinuclear, or polymeric structures. For instance, cobalt(II) and copper(II) complexes with N-(4-picolyl)piperidine and N-(4-picolyl)morpholine have been synthesized, resulting in structures ranging from dinuclear and tetranuclear complexes to coordination polymers.[8][9] The subtle changes in the ligand backbone (piperidine vs. morpholine) dictate the weak hydrogen bonding and other intermolecular interactions, ultimately controlling the supramolecular assembly and crystal packing.[8][9]

ComplexMetalLigandNuclearityKey Structural FeatureReference
[NiL2(H2O)2]Cl2Ni(II)2-Picolylamine (L)MononuclearPseudo-octahedral N₄O₂ environment[3]
[Cu2(OAc)4(L1)2]Cu(II)N-(4-picolyl)piperidine (L1)DinuclearClassic paddlewheel structure with axial ligands[8][9]
[CoCl3(L2H)]Co(II)N-(4-picolyl)morpholine (L2)MononuclearTetrahedral cobalt(II) with a protonated ligand[8][9]
poly-[Ag(L1)(CO2CF3)]Ag(I)N-(4-picolyl)piperidine (L1)Polymer1D coordination polymer[8]

Table 1: Examples of structurally characterized picolylamine-metal complexes.

Applications in Science and Technology

The tunable nature of picolylamine complexes makes them highly valuable in several fields.

Homogeneous and Heterogeneous Catalysis

Picolylamine-metal complexes are effective catalysts for a range of organic transformations. The ligand serves to stabilize the metal center, prevent precipitation, and modulate its reactivity.

A notable example is the development of a Ni(II)-picolylamine complex immobilized on silica-coated magnetic nanoparticles (NiII-picolylamine/TCT/APTES@SiO₂@Fe₃O₄).[10][11] This heterogeneous catalyst demonstrates high efficiency in the one-pot synthesis of substituted pyridine derivatives.[10][11][12] The key advantages, driven by the ligand-metal design, are:

  • High Activity : The picolylamine ligand creates an active Ni(II) center for the multi-component reaction.[10][11]

  • Recyclability : The magnetic nanoparticle support allows for easy separation of the catalyst from the reaction mixture using an external magnet, a significant advantage for green chemistry.[10][11]

  • Stability : The covalent attachment of the complex to the support prevents leaching of the active metal, allowing the catalyst to be reused for multiple cycles with minimal loss of activity.[10][11]

Complexes of picolylamine derivatives with zinc and palladium have also been shown to catalyze C-C bond-forming reactions like the Henry, Heck, and aldol reactions.[5]

Anion and Cation Sensing

One of the most significant applications of picolylamine derivatives, particularly DPA, is in the field of fluorescent chemosensors.[13][14] The Zn(II)-DPA unit has become a benchmark for the recognition of phosphate anions and their derivatives, such as adenosine triphosphate (ATP).[5][13]

G

Causality of Sensing Mechanism : The DPA ligand binds strongly to the Zn(II) ion.[13] In the absence of a target anion, a photoinduced electron transfer (PET) process often occurs from the DPA moiety to the attached fluorophore, quenching its fluorescence. When a phosphate anion binds to the open coordination sites on the zinc center, it alters the electronic structure of the complex. This binding event can inhibit the PET process, "turning on" the fluorescence and providing a clear signal for detection.[5] By subtly modifying the DPA structure, for example, by changing one 2-picolyl arm to a 4-picolyl arm, researchers can fine-tune the binding affinity for Zn(II) and improve the sensor's turn-on response.[15]

Bioinorganic and Medicinal Chemistry

The ability of DPA to chelate metal ions has been exploited in biomedical applications. The lipophilic character of the DPA ligand can enhance the cellular uptake of metal complexes.[1] This has led to the investigation of metal-DPA complexes as potential therapeutic agents.[1] For example, they have been studied as:

  • Potential Anti-cancer Agents : The redox properties and ability to interact with biological macromolecules make some metal-DPA complexes candidates for cancer therapy.[1]

  • Fluorescence Imaging Agents : By attaching DPA to fluorophores, researchers have created probes for imaging intracellular metal ions like zinc.[15]

  • Chemical Nucleases : Copper(II) complexes with sulfonamides derived from 2-picolylamine have shown the ability to cleave DNA, acting as chemical nucleases.[16]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative procedures based on published methods.

Protocol: Synthesis of a Ni(II)-Picolylamine Complex [Ni(pic)₂(H₂O)₂]Cl₂[3]

This protocol describes the synthesis of a simple, yet illustrative, mononuclear picolylamine complex.

Step-by-Step Methodology:

  • Reagent Preparation : Dissolve NiCl₂·6H₂O (0.94 g, 4 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask. In a separate beaker, dissolve 2-picolylamine (0.86 g, 8 mmol) in 10 mL of ethanol.

  • Reaction : While stirring the nickel chloride solution at room temperature, add the 2-picolylamine solution dropwise. A color change to purple should be observed.

  • Reaction Time : Continue stirring the resulting purple solution for 2 hours at room temperature to ensure complete complex formation.

  • Crystallization : Reduce the volume of the solvent under reduced pressure until the solution is saturated. Allow the solution to stand at room temperature. Purple crystals suitable for X-ray diffraction will form over 1-2 days.

  • Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

  • Drying : Dry the crystals in a desiccator over silica gel.

  • Characterization : The product can be characterized by single-crystal X-ray diffraction, FT-IR spectroscopy (to observe N-H and coordinated water bands), and UV-Vis spectroscopy (to observe d-d transitions).

Protocol: Heterogeneous Catalyst Preparation (Conceptual Workflow)

This protocol outlines the general steps for immobilizing a picolylamine-metal complex on a silica-coated magnetic nanoparticle support, based on the work by Rezayati et al.[10][11]

Step-by-Step Methodology:

  • Synthesis of Core Nanoparticles : Synthesize Fe₃O₄ magnetic nanoparticles (e.g., by co-precipitation method).

  • Silica Coating : Coat the Fe₃O₄ nanoparticles with a silica shell (e.g., using the Stöber method with tetraethyl orthosilicate, TEOS) to create Fe₃O₄@SiO₂. This step provides a stable, inert surface for further functionalization.

  • Amine Functionalization : Graft an amine linker onto the silica surface using an aminosilane like (3-aminopropyl)triethoxysilane (APTES) to yield APTES@SiO₂@Fe₃O₄. This provides the anchor point for the ligand structure.

  • Ligand Scaffold Attachment : React the amine-functionalized nanoparticles with a bifunctional linker like 2,4,6-trichloro-1,3,5-triazine (TCT), followed by reaction with picolylamine to covalently attach the picolylamine ligand to the support (picolylamine/TCT/APTES@SiO₂@Fe₃O₄).

  • Metallation : Stir the ligand-functionalized nanoparticles in a solution of a metal salt (e.g., NiCl₂·6H₂O) in an appropriate solvent (e.g., ethanol) at a specified temperature for several hours to form the final catalyst (NiII-picolylamine/TCT/APTES@SiO₂@Fe₃O₄).

  • Washing and Drying : Thoroughly wash the final catalyst with solvent to remove any unreacted metal salts and dry under vacuum.

  • Characterization : The causality of each step is validated through characterization techniques like FT-IR (to confirm functional groups), TEM (for morphology and size), XRD (for crystalline structure), VSM (for magnetic properties), and ICP (to quantify metal loading).[10][11]

Conclusion and Future Outlook

The coordination chemistry of picolylamine derivatives is a rich and continually evolving field. From fundamental studies of supramolecular assembly to the development of high-performance catalysts and sensitive biomedical probes, these ligands have proven their utility and versatility. The ease of their synthesis and functionalization ensures that they will remain a central building block for coordination chemists. Future research will likely focus on integrating these complexes into more complex systems, such as metal-organic frameworks (MOFs), advanced functional materials with switchable properties, and targeted drug delivery systems. The foundational principles and methodologies outlined in this guide provide a solid platform for professionals to innovate and expand the boundaries of what is possible with the remarkable picolylamine scaffold.

References

  • Huy Tien Ngo, Xuejian Liu, Katrina A. Jolliffe. (2012). Anion recognition and sensing with Zn(II)–dipicolylamine complexes. Chemical Society Reviews, 41(14), 4928-65. [Link]

  • Sakamoto, T., Ojida, A., & Hamachi, I. (2009). Molecular recognition, fluorescence sensing, and biological assay of phosphate anion derivatives using artificial Zn(II)-Dpa complexes. Chemical Communications, (2), 141-152. [Link]

  • Ngo, H. T., Liu, X., & Jolliffe, K. A. (2012). Anion recognition and sensing with Zn(II)–dipicolylamine complexes. Chemical Society Reviews, 41(14), 4928-4965. [Link]

  • Rezayati, S., Kalantari, F., & Ramazani, A. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 13(21), 12869-12888. [Link]

  • POLITesi. (n.d.). Synthesis of new triazole derivatives of bis(2-picolyl)amine ligands and their application in. [Link]

  • Unknown Authors. (2023). Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine Ligand. Inorganic Chemistry Research. [Link]

  • Rezayati, S., Kalantari, F., & Ramazani, A. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 13(21), 12869-12888. [Link]

  • Unknown Authors. (n.d.). Metal Dipicolylamines and their Biomedical Applications: A Mini Review. University of Sri Jayewardenepura. [Link]

  • Unknown Authors. (2022). Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. Taylor & Francis Online. [Link]

  • Unknown Authors. (2022). Dipicolylamine-Based Fluorescent Probes and Their Potential for the Quantification of Fe3+ in Aqueous Solutions. ACS Omega. [Link]

  • Wikipedia. (n.d.). Dipicolylamine. [Link]

  • Unknown Authors. (2023). Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. MDPI. [Link]

  • Unknown Authors. (2020). Structure and Chromotropic Properties of 2-Picolylamine-Ni(II) Complex. ijc.ir. [Link]

  • Unknown Authors. (2022). Supramolecular structural influences from remote functionality in coordination complexes of 4-picolylamine ligands. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). 2-Picolylamine. [Link]

  • Science.gov. (n.d.). dipicolylamine ligands syntheses: Topics. [Link]

  • Rezayati, S., Kalantari, F., & Ramazani, A. (2023). Picolylamine–Ni(ii) complex attached on 1,3,5-triazine-immobilized silica-coated Fe3O4 core/shell magnetic nanoparticles as an environmentally friendly and recyclable catalyst for the one-pot synthesis of substituted pyridine derivatives. RSC Advances, 13(21), 12869-12888. [Link]

  • ResearchGate. (n.d.). Synthesis of picolylamine tosylate, [nP][OTs] (n = 2,3, and 4) derivatives. [Link]

  • Unknown Author. (n.d.). The Role of 2-Picolylamine in Modern Organic Synthesis. [Link]

  • ResearchGate. (n.d.). Two Picolinamide-Based Zn(II) Coordination Polymers: Syntheses, Structures, and Catalytic Activities. [Link]

  • PubMed. (n.d.). Complex Formation and Ligand Substitution Reactions of (2-Picolylamine)palladium(II) with Various Biologically Relevant Ligands. Characterization of (2-Picolylamine)(1,1-cyclobutanedicarboxylato)palladium(II). [Link]

  • Fan, Y., Cen, R., Shan, P., Redshaw, C., Cong, H., Xiao, X., & Ge, Q. (2023). Supramolecular Assembly of Tetramethylcucurbit[7]uril and 2-Picolylamine. ACS Omega, 8(11), 10321-10326. [Link]

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An In-depth Technical Guide to the Synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a notable heterocyclic amine. While a singular, seminal publication detailing the initial discovery and synthesis of this specific molecule is not prominently documented in scientific literature, its structural motifs are of significant interest in medicinal chemistry and materials science. Therefore, this document outlines a robust and widely applicable synthetic methodology—reductive amination—for its preparation. The principles and techniques discussed herein are grounded in established organic chemistry and are representative of the methods employed in the synthesis of analogous secondary amines.

Introduction and Scientific Context

This compound (C₁₄H₁₆N₂) is a secondary amine featuring a pyridine ring and a substituted benzyl group.[1][2] The presence of the pyridine moiety, a common pharmacophore, and the benzyl group suggests its potential as a scaffold in the development of novel therapeutic agents or as a ligand in coordination chemistry. The synthesis of such molecules is a fundamental task in organic chemistry, often serving as a key step in the construction of more complex molecular architectures.

This guide will focus on a highly reliable and versatile method for the synthesis of this compound: the reductive amination of 4-methylbenzaldehyde with pyridin-2-ylmethanamine. This approach is favored for its efficiency, mild reaction conditions, and broad substrate scope.

Proposed Synthesis: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and minimizes the isolation of the intermediate imine, which can be unstable.

Reaction Scheme

The overall transformation is as follows:

Choice of Reagents and Rationale
  • Starting Materials:

    • 4-Methylbenzaldehyde: A commercially available aromatic aldehyde. Its aldehyde functional group is the electrophilic partner in the initial imine formation.

    • Pyridin-2-ylmethanamine: A primary amine that serves as the nucleophile.[3][4][5] The lone pair of electrons on the nitrogen atom initiates the attack on the carbonyl carbon of the aldehyde.

  • Reducing Agent:

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the preferred reducing agent for this transformation. It is a mild and selective hydride donor, capable of reducing the intermediate iminium ion without reducing the starting aldehyde. This selectivity is crucial for achieving a high yield of the desired product. Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ can be used in acidic conditions, which are often employed to catalyze imine formation.

  • Solvent:

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are common solvents for reductive amination as they are relatively non-polar and aprotic, effectively solubilizing the reactants without interfering with the reaction.

Mechanistic Insight

The reductive amination proceeds through two key stages:

  • Imine Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine (pyridin-2-ylmethanamine) on the carbonyl carbon of the aldehyde (4-methylbenzaldehyde). This is often catalyzed by a small amount of acid. The resulting hemiaminal intermediate then dehydrates to form a protonated imine, also known as an iminium ion.

  • Reduction: The iminium ion is then reduced by the hydride source (sodium triacetoxyborohydride) to yield the final secondary amine product, this compound.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via reductive amination.

Step 1: Reaction Setup

  • To a solution of 4-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M) in a round-bottom flask is added pyridin-2-ylmethanamine (1.0 eq).

  • The mixture is stirred at room temperature for 20-30 minutes.

Step 2: Reduction

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

Step 3: Workup and Purification

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₁₄H₁₆N₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance Solid[1]
SMILES Cc1ccc(CNCc2ccccn2)cc1[1]
InChI Key IBTJBQKFYIHFEV-UHFFFAOYSA-N[1][2]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons from both the 4-methylbenzyl and pyridin-2-yl rings, singlets for the benzylic and pyridylic methylene protons, and a singlet for the methyl group protons. A broad singlet corresponding to the amine proton would also be expected.

  • ¹³C NMR (CDCl₃, 100 MHz): The spectrum should show distinct signals for all 14 carbon atoms, including the methyl carbon, the two methylene carbons, and the aromatic carbons.

  • Mass Spectrometry (ESI+): The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 213.1386.[2]

Safety and Handling

This compound is classified as acutely toxic if swallowed.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Reactant1 4-Methylbenzaldehyde Process Reductive Amination (NaBH(OAc)3, DCM) Reactant1->Process Reactant2 Pyridin-2-ylmethanamine Reactant2->Process Product This compound Process->Product Yields

Caption: Proposed synthesis of this compound.

Conclusion

References

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  • Benzyl-pyridin-2-ylmethyl-amine. PubChem. [Link]

  • Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. PubMed. [Link]

  • Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. [Link]

  • Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine. PubChem. [Link]

  • 1-(pyridin-2-yl)methanamine. LookChem. [Link]

  • 2-(4-Aminobenzyl)pyridine. PubChem. [Link]

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Theoretical and computational studies of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Theoretical and Computational Investigations of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern molecular research, the synergy between empirical synthesis and computational analysis provides an unparalleled depth of understanding. This guide is dedicated to the comprehensive study of a promising yet under-documented molecule: this compound. While direct experimental literature on this specific compound is sparse, its structural motifs—a pyridine ring, a benzyl group, and a secondary amine linker—are cornerstones of numerous functional molecules in materials science and medicinal chemistry.

This document, therefore, serves as a prospective guide, outlining a robust framework for the synthesis, characterization, and in-depth computational analysis of this compound. It is designed for researchers, scientists, and drug development professionals, providing not just a methodology, but the scientific rationale that underpins each step. We will construct a theoretical model of the molecule, predict its properties, and propose applications based on a foundation of established scientific principles and data from analogous systems.

Introduction to this compound

This compound, with the empirical formula C₁₄H₁₆N₂, is a secondary amine featuring a pyridine-2-ylmethyl group and a 4-methylbenzyl group attached to a central nitrogen atom.[1][2] The molecule's architecture suggests a rich electronic landscape. The pyridine ring, a nitrogen-containing heterocycle, provides a site for hydrogen bonding and coordination with metal ions. The benzyl group, with its electron-donating methyl substituent, contributes to the molecule's steric and electronic profile.

The presence of nitrogen heteroatoms and π-electrons in the aromatic rings are features commonly associated with compounds used as corrosion inhibitors, as they can facilitate adsorption onto metal surfaces.[3][4] Furthermore, the amine linker provides conformational flexibility, which is crucial for biological activity and material interactions. A thorough theoretical and computational investigation is essential to unlock the full potential of this molecule by elucidating its structural, electronic, and reactive properties.

Proposed Synthesis and Characterization

Synthetic Pathway: Reductive Amination

The proposed synthesis involves the reaction of 2-aminomethylpyridine with 4-methylbenzaldehyde to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. This method is widely used for its high efficiency and operational simplicity.

G cluster_reactants Reactants cluster_process Process cluster_products Products 2-aminomethylpyridine 2-Aminomethylpyridine Reaction Condensation & In situ Reduction 2-aminomethylpyridine->Reaction 4-methylbenzaldehyde 4-Methylbenzaldehyde 4-methylbenzaldehyde->Reaction SchiffBase Schiff Base Intermediate (transient) Reaction->SchiffBase Step 1 Solvent Methanol Solvent->Reaction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->SchiffBase TargetMolecule This compound SchiffBase->TargetMolecule Step 2

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminomethylpyridine (1.0 eq.) and 4-methylbenzaldehyde (1.0 eq.) in methanol.

  • Schiff Base Formation: Stir the mixture at room temperature for 2-3 hours to allow for the formation of the imine (Schiff base) intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent side reactions.

  • Quenching and Extraction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Quench the reaction by slowly adding distilled water. Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound would be confirmed using standard spectroscopic techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment. Expected signals would include distinct peaks for the aromatic protons of the pyridine and benzyl rings, singlets for the methyl and methylene bridge protons, and a broad singlet for the N-H proton.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify functional groups. Key vibrational bands would include N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C/C=N stretching from the aromatic rings.

  • MS (Mass Spectrometry): To confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated molecular weight of 212.29 g/mol .[2]

Core Directive: Theoretical and Computational Analysis

To gain a profound understanding of the molecule's intrinsic properties, a comprehensive computational study using Density Functional Theory (DFT) is proposed. DFT is a powerful tool for predicting molecular structure, electronic properties, and reactivity.[5][6]

G Input Initial Molecular Structure of (C14H16N2) DFT_Engine DFT Calculation (Gaussian 09/16) Functional: B3LYP Basis Set: 6-311++G(d,p) Input->DFT_Engine Opt Geometry Optimization DFT_Engine->Opt Freq Vibrational Frequencies Opt->Freq NBO Natural Bond Orbital (NBO) Analysis Opt->NBO FMO Frontier Molecular Orbitals (HOMO/LUMO) Opt->FMO MEP Molecular Electrostatic Potential (MEP) Opt->MEP TDDFT TD-DFT for Electronic Spectra Opt->TDDFT

Caption: Workflow for the proposed computational analysis.

Computational Methodology

All calculations would be performed using the Gaussian 16 software package. The molecular geometry will be optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with the 6-311++G(d,p) basis set.[5][7] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations will be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

Geometric and Vibrational Analysis
  • Structural Parameters: The optimization will yield key geometric data such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for this or structurally similar molecules.

  • Vibrational Spectra: The calculated vibrational frequencies will be used to simulate the FT-IR and Raman spectra. This allows for a direct comparison with experimental spectra, aiding in the assignment of vibrational modes and validating the computational model.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals will indicate the likely sites for electrophilic and nucleophilic attack.

  • Energy Gap (ΔE): The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[6]

  • Quantum Chemical Descriptors: From the HOMO and LUMO energies, key parameters like ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical hardness (η), and softness (S) can be calculated. These descriptors quantify the molecule's reactive tendencies.

ParameterFormulaPredicted Significance
HOMO Energy EHOMOElectron-donating ability
LUMO Energy ELUMOElectron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Electronegativity (χ) -(EHOMO + ELUMO)/2Power to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2Resistance to change in electron distribution
Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity.

  • Red Regions: Indicate areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. These are expected around the nitrogen atoms of the pyridine ring and the secondary amine.

  • Blue Regions: Indicate areas of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are often found around the hydrogen atoms, particularly the N-H proton.

Potential Application: Corrosion Inhibition

The structural and electronic features of this compound make it a strong candidate for a corrosion inhibitor for mild steel in acidic media.[3][4] Organic compounds containing π-bonds and heteroatoms (like nitrogen) are known to be effective corrosion inhibitors because they can adsorb onto the metal surface, creating a protective barrier.[3]

The proposed mechanism involves:

  • Adsorption: The nitrogen atoms in the pyridine ring and the amine linker can coordinate with vacant d-orbitals of iron atoms on the steel surface.

  • Protective Film Formation: The aromatic rings can lie flat on the metal surface, blocking active corrosion sites from the aggressive acidic environment.

  • Electron Donation: The molecule can donate electrons from its high-energy HOMO to the metal surface, strengthening the bond and further inhibiting the corrosion process.

The computational data directly supports this hypothesis:

  • MEP Analysis: Will confirm the electron-rich regions (N atoms) capable of interacting with the positively charged metal surface.

  • FMO Analysis: A high EHOMO value indicates a strong tendency to donate electrons, a key characteristic of efficient corrosion inhibitors. A low energy gap (ΔE) would also suggest higher reactivity and a greater tendency for adsorption.

Conclusion

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By integrating a proposed synthesis with a detailed DFT analysis, we can predict and understand the molecule's fundamental properties. The computational results—from optimized geometry to electronic characteristics—provide a powerful predictive tool to guide future experimental work. The insights gained from FMO and MEP analyses strongly suggest that this molecule holds significant promise as a corrosion inhibitor, warranting further empirical investigation into this and other potential applications.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

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  • Kumar, H. S., et al. (2015). 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM) and N-(Isopropylcarbamoyl)-4-(m-tolylamino) Pyridine-3-sulfonamide (TSM) as Potential Inhibitors for Mild Steel Corrosion in 1 N H2SO4 Medium. Part I. ResearchGate. Retrieved from [Link]

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  • Anbalagan, S., et al. (2023). Synthesis, Characterization and Corrosion Inhibition study of N-(4-((4-(pyridin-2-yl) piperazin-1-yl) methyl) phenyl) quinoline-6-carboxamide on Mild Steel under HCl Solution. ResearchGate. Retrieved from [Link]

  • Matshwele, J. T., et al. (2015). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to the Coordination Sites of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential coordination sites of the ligand (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. It is intended for researchers, scientists, and professionals in the field of drug development and coordination chemistry. We will explore the structural characteristics of the ligand, the theoretical basis for its coordination, and the experimental and computational methodologies used to characterize its metal complexes.

Executive Summary

This compound, with the chemical formula C₁₄H₁₆N₂, is a versatile bidentate ligand. Its structure, featuring a pyridine ring and a secondary amine linked by a methylene bridge, presents two primary nitrogen donor atoms for coordination with metal ions.[1][2] This chelation typically results in the formation of a thermodynamically stable five-membered ring with a metal center. The coordination behavior is nuanced, influenced by factors such as the electronic and steric properties of the metal ion, the 4-methylbenzyl substituent, and the solvent environment. Understanding these interactions is crucial for the rational design of metal-based catalysts, therapeutic agents, and supramolecular assemblies. This guide will detail the theoretical underpinnings and practical approaches to elucidating the coordination chemistry of this important ligand.

Ligand Architecture and Theoretical Coordination Potential

The fundamental structure of this compound dictates its function as a classic N,N'-bidentate chelating agent. The two key coordination sites are:

  • The Pyridyl Nitrogen (N_py): This sp²-hybridized nitrogen atom is part of an aromatic system. Its lone pair of electrons is readily available for donation to a metal center.

  • The Amine Nitrogen (N_amine): This sp³-hybridized nitrogen of the secondary amine also possesses a lone pair of electrons, making it a potent donor site.

The spatial arrangement of these two nitrogen atoms, separated by a flexible methylene bridge, allows them to bind to a single metal ion, forming a stable five-membered chelate ring. This "chelate effect" significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two separate monodentate ligands.

The 4-methylbenzyl group, while not directly involved in coordination, exerts a significant steric influence. Its bulkiness can affect the approach of the ligand to the metal center, potentially influencing the geometry of the final complex and even the coordination number of the metal.

Below is a diagram illustrating the fundamental coordination behavior of the ligand.

Figure 1: Chelation of a metal ion by this compound.

Experimental Characterization of Coordination Sites

A multi-technique approach is essential for the unambiguous characterization of the coordination sites and the resulting metal complexes.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction provides the most direct and detailed information about the solid-state structure of a metal complex. It allows for the precise determination of bond lengths, bond angles, and the overall coordination geometry.

Causality Behind Experimental Choices: The goal of this technique is to grow a single, high-quality crystal of the metal complex. The choice of solvent and counter-ion is critical. A slowly evaporating solvent system or a solvent/anti-solvent diffusion method is often employed to promote slow crystal growth. The counter-ion can also play a role in the crystal packing and overall stability of the crystalline lattice.

Illustrative Data: In related structures of metal complexes with pyridin-2-ylmethyl-amine derivatives, X-ray analysis has consistently shown the bidentate coordination of the ligand through both the pyridyl and amine nitrogens. For instance, in a copper(II) complex of a similar ligand, the Cu-N distances were found to be in the range of 1.998 Å to 2.039 Å, confirming strong coordination.[3] The geometry around the metal center is also revealed, which can range from square planar to octahedral, depending on the metal and the presence of other ligands.[3][4]

ParameterTypical Range of ValuesSignificance
M-N_py Bond Length1.9 - 2.2 ÅIndicates a strong dative bond.
M-N_amine Bond Length2.0 - 2.3 ÅConfirms the coordination of the secondary amine.
N_py-M-N_amine Angle80 - 90°Characteristic of a five-membered chelate ring.

Table 1: Typical crystallographic data for metal complexes of pyridin-2-ylmethyl-amine derivatives.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Synthesis of the Complex: React this compound with a suitable metal salt (e.g., CuCl₂, Zn(NO₃)₂, etc.) in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like ethanol or methanol. The reaction is often carried out at room temperature or with gentle heating.[5]

  • Crystallization:

    • Slowly evaporate the solvent from the reaction mixture over several days.

    • Alternatively, dissolve the complex in a good solvent (e.g., dichloromethane) and layer a poor solvent (e.g., hexane) on top. Crystals will form at the interface.

  • Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain the electron density map. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[6]

Spectroscopic Techniques for Solution-State Analysis

While X-ray crystallography provides a static picture in the solid state, spectroscopic methods are crucial for understanding the coordination behavior in solution.

¹H and ¹³C NMR spectroscopy are powerful tools for probing the coordination of the ligand in solution. Upon coordination to a metal ion, the electron density around the nuclei near the binding sites changes, leading to shifts in their resonance frequencies (chemical shifts).

Causality Behind Experimental Choices: By comparing the NMR spectra of the free ligand with that of the metal complex, one can identify which protons and carbons are most affected. Protons on the pyridine ring and the methylene bridge, as well as the N-H proton of the amine, are particularly sensitive to coordination.[7] The choice of a deuterated solvent that dissolves both the ligand and the complex is critical.

Illustrative Data: In the ¹H NMR spectrum, the signals for the protons closest to the nitrogen atoms will typically show the largest downfield shifts upon coordination. For example, the proton in the 6-position of the pyridine ring is a key indicator. Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring and the methylene carbon will also exhibit coordination-induced shifts.[7]

Experimental Protocol: NMR Titration

  • Prepare a Stock Solution: Prepare a stock solution of the ligand in a suitable deuterated solvent (e.g., CD₃CN, DMSO-d₆).

  • Acquire Initial Spectrum: Record the ¹H and ¹³C NMR spectra of the free ligand.

  • Titration: Prepare a stock solution of the metal salt in the same deuterated solvent. Add small aliquots of the metal salt solution to the NMR tube containing the ligand solution.

  • Record Spectra: After each addition, record the NMR spectra.

  • Data Analysis: Monitor the changes in the chemical shifts of the ligand's signals as a function of the metal-to-ligand ratio.

The following diagram outlines the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve Ligand in Deuterated Solvent C Record Free Ligand NMR Spectrum A->C B Prepare Metal Salt Solution D Add Aliquot of Metal Salt B->D C->D E Record Complex NMR Spectrum D->E Repeat Titration F Compare Spectra E->F G Identify Chemical Shift Changes F->G H Confirm Coordination Sites G->H

Figure 2: Workflow for NMR titration to identify coordination sites.

  • UV-Vis Spectroscopy: Coordination to a metal ion alters the electronic structure of the ligand, leading to changes in its electronic absorption spectrum. New charge-transfer bands (ligand-to-metal or metal-to-ligand) may appear, providing evidence of complex formation.[8]

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination can be observed in the IR spectrum. The C=N stretching vibration of the pyridine ring and the N-H stretching vibration of the amine are particularly informative. A shift in these bands to lower or higher frequencies indicates the involvement of these groups in coordination.[9]

Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) calculations are a powerful complementary tool for studying the coordination of this compound. DFT can be used to:

  • Predict Geometries: Optimize the structure of the metal complex to predict bond lengths, bond angles, and coordination geometries.[10]

  • Calculate Binding Energies: Determine the thermodynamic stability of the complex.

  • Simulate Spectra: Predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for validation.[11]

Causality Behind Methodological Choices: The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For transition metal complexes, hybrid functionals like B3LYP are often a good starting point. A basis set that includes polarization and diffuse functions is necessary for an accurate description of the electronic structure.[12]

Illustrative Insights: DFT calculations can reveal the nature of the metal-ligand bonding by analyzing the molecular orbitals. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the charge transfer characteristics of the complex.[12]

Conclusion

The coordination chemistry of this compound is dominated by the bidentate chelation of its pyridyl and amine nitrogen atoms to a metal center, forming a stable five-membered ring. A comprehensive understanding of its coordination behavior requires a synergistic approach, combining the definitive structural information from X-ray crystallography with the solution-state insights from spectroscopic techniques like NMR, UV-Vis, and IR. Computational modeling with DFT provides a theoretical framework to support and interpret experimental findings. This integrated approach is essential for the rational design and development of novel metal complexes with tailored properties for applications in catalysis, medicine, and materials science.

References

  • Marzec, B., Mahimaidoss, M., et al. (2011). {4,6-Bis[(E)-1-methyl-2-(pyridin-2-ylmethylidene)hydrazinyl]pyrimidine-κ3 N,N′,N′′}dichloridomanganese(II). Acta Crystallographica Section E: Structure Reports Online, E67(1), m36. [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712. [Link]

  • Hu, X., et al. (2014). Determining the Electron-Donating Properties of Bidentate Ligands by 13C NMR Spectroscopy. Inorganic Chemistry, 53(20), 11035-11043. [Link]

  • Altomare, A., et al. (1999). SIR97: a new tool for crystal structure determination and refinement. Journal of Applied Crystallography, 32(1), 115-119. [Link]

  • Gutiérrez, G., Gordillo, M. A., & Chaur, M. N. (2016). A DFT study on Dichloro {(E)-4-dimethylamino-N'-[(pyridin-2-yl) methylideneK N] benzohydrazide-k0}M2+ (M = Zn, Cu, Ni, Fe, Mn, Ca and Co) complexes. Revista Colombiana de Química, 45(3), 28-32. [Link]

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  • Raman, N., & Parameswari, S. (2011). Synthesis, spectroscopic, antimicrobial, DNA binding and cleavage studies of some metal complexes involving symmetrical bidentate N, N donor Schiff base ligand. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 233-241. [Link]

  • Filali, A., et al. (2020). Crystal structure, Hirshfeld surface analysis and interaction energy and DFT studies of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 123-130. [Link]

  • Ghosh, A., et al. (2016). Synthesis, crystal structure and DFT calculations of octahedral nickel(II) complexes derived from N '-[( E )-phenyl(pyridin-2-yl)methylidene]benzohydrazide. Polyhedron, 117, 467-476. [Link]

  • Olanrewaju, A. A., et al. (2020). Synthesis and Characterization of Metal Complexes with 4-Methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene Sulphonamide. Chemistry Research Journal, 5(4), 116-123. [Link]

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Methodological & Application

Application Notes: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine as a Versatile Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. It details the synthesis, characterization, and versatile utility of this compound as a robust N,N-bidentate ligand in coordination chemistry. Included are field-tested protocols for ligand synthesis, the formation of transition metal complexes, and an evaluation of their potential applications, particularly in bioinorganic chemistry. The causality behind experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Introduction: The Architectural Advantage of this compound

This compound, with the chemical formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol , is a secondary amine featuring both a pyridine ring and a substituted benzyl group. The strategic placement of its two nitrogen atoms—one on the pyridine ring and one in the secondary amine bridge—makes it an excellent bidentate chelating agent.[1][2] Upon coordination to a metal center, it forms a stable five-membered ring, a favored conformation in coordination chemistry that enhances the thermodynamic stability of the resulting complex.

The ligand's structure offers a unique combination of rigidity from the pyridine ring and conformational flexibility from the benzyl-amine backbone. The 4-methyl substituent on the benzyl ring provides a subtle electronic and steric handle that can be used to fine-tune the properties of its metal complexes, influencing solubility, stability, and catalytic activity. This guide will explore the practical steps to harness these features, from initial synthesis to the creation and application of its metal complexes.

Ligand Synthesis & Characterization

The most reliable and common method for synthesizing this compound is through the reductive amination of 2-pyridinecarboxaldehyde with 4-methylbenzylamine.[3] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) intermediate, which is then reduced in situ to the desired secondary amine.[4]

Diagram: Ligand Synthesis Workflow

The following diagram illustrates the reductive amination process.

G Reactants 2-Pyridinecarboxaldehyde + 4-Methylbenzylamine Imine Imine Intermediate Formation (Schiff Base) Reactants->Imine Stir at RT Solvent Methanol (Solvent) Solvent->Imine Reduction In situ Reduction Imine->Reduction Reducer Sodium Borohydride (NaBH₄) (Reducing Agent) Reducer->Reduction Add portion-wise at 0°C Workup Aqueous Workup & Extraction Reduction->Workup Reaction complete Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound (Final Product) Purification->Product G cluster_ligand This compound M M²⁺ N_py N M->N_py Coordination Bond N_am N M->N_am CH2_py CH₂ N_py->CH2_py NH H N_am->NH CH2_bn CH₂ N_am->CH2_bn Py_ring Pyridine Ring CH2_py->N_am Bn_ring 4-Methylbenzyl Group CH2_bn->Bn_ring label_chelate Stable 5-Membered Chelate Ring

Sources

Application Notes and Protocols: Formation of Metal Complexes with (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile N,N'-Bidentate Ligand

In the dynamic fields of medicinal chemistry, catalysis, and materials science, the design and synthesis of novel metal complexes are of paramount importance. The properties of these complexes are intrinsically linked to the electronic and steric characteristics of the coordinating ligands. (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is a compelling N,N'-bidentate ligand that offers a unique combination of a pyridine ring and a benzylamine moiety. The pyridine nitrogen provides a π-accepting N-donor site, while the benzylamine nitrogen acts as a σ-donating site. The presence of the 4-methyl group on the benzyl ring introduces a subtle electronic modification that can influence the coordination properties and the reactivity of the resulting metal complexes.

This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its use in the formation of metal complexes. We will delve into the rationale behind the experimental choices and provide step-by-step methodologies for the synthesis and characterization of these promising compounds.

Part 1: Synthesis of this compound

A robust and high-yielding method for the synthesis of this compound is through a one-pot reductive amination reaction. This approach involves the condensation of 2-(aminomethyl)pyridine with 4-methylbenzaldehyde to form a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity.[1]

Protocol 1: Synthesis of this compound

Materials:

  • 2-(Aminomethyl)pyridine

  • 4-Methylbenzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(aminomethyl)pyridine (1.0 eq.) and 4-methylbenzaldehyde (1.0 eq.) in anhydrous methanol.

  • Schiff Base Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Caption: Reductive amination synthesis of the ligand.

Part 2: Formation of Metal Complexes

The this compound ligand typically acts as a bidentate N,N'-donor, coordinating to a metal center through the pyridine nitrogen and the secondary amine nitrogen to form a stable five-membered chelate ring. The choice of metal precursor, solvent, and reaction conditions will dictate the final structure and properties of the metal complex.

General Considerations for Complexation Reactions:
  • Metal Precursors: A wide variety of metal salts can be used, including chlorides, nitrates, acetates, and perchlorates of transition metals such as copper(II), zinc(II), palladium(II), and platinum(II). The choice of anion can influence the solubility and crystallinity of the resulting complex.

  • Solvents: The solvent should be chosen to dissolve both the ligand and the metal salt. Common solvents include methanol, ethanol, acetonitrile, and dichloromethane. For air- or moisture-sensitive complexes, reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Stoichiometry: The metal-to-ligand ratio is a critical parameter. A 1:1 or 1:2 metal-to-ligand ratio is often employed to form mononuclear complexes. Varying the stoichiometry can lead to the formation of different coordination geometries or polynuclear species.

  • Temperature and Reaction Time: Many complexation reactions proceed readily at room temperature. However, in some cases, gentle heating may be required to facilitate the reaction. Reaction times can vary from a few hours to overnight.

Protocol 2: General Procedure for the Synthesis of a Metal Complex

Materials:

  • This compound

  • Metal salt (e.g., CuCl₂, Zn(NO₃)₂, PdCl₂)

  • Appropriate solvent (e.g., methanol, acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Condenser (if heating is required)

Procedure:

  • Ligand Solution: Dissolve this compound (1.0 or 2.0 eq.) in the chosen solvent in a round-bottom flask.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1.0 eq.) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. A color change or the formation of a precipitate may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. If necessary, the reaction can be heated to reflux.

  • Isolation:

    • If a precipitate forms: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms: Reduce the volume of the solvent under reduced pressure until a solid begins to form. The product can then be collected by filtration. Alternatively, slow evaporation of the solvent or vapor diffusion of a non-solvent (e.g., diethyl ether or hexanes) can be used to obtain crystalline material.

  • Purification: The isolated complex can be recrystallized from a suitable solvent or solvent mixture to obtain a pure product.

Caption: General scheme for metal complex formation.

Part 3: Characterization of Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Technique Information Obtained Expected Observations for this compound Complexes
¹H and ¹³C NMR Spectroscopy Provides information on the ligand's coordination to the metal.Shifts in the signals of the pyridine ring and the methylene protons adjacent to the nitrogen atoms upon coordination. For diamagnetic complexes (e.g., Zn(II), Pd(II)), sharp signals are expected.
Infrared (IR) Spectroscopy Identifies the coordination of the N-H and pyridine groups.A shift in the C=N stretching frequency of the pyridine ring and the N-H stretching and bending vibrations upon complexation.
UV-Visible Spectroscopy Provides information on the electronic transitions within the complex.Appearance of new absorption bands in the visible region for d-block metal complexes, corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT) bands.
Mass Spectrometry (ESI-MS) Confirms the molecular weight of the complex.Detection of the molecular ion peak corresponding to the expected formula of the metal complex.
Elemental Analysis Determines the elemental composition (C, H, N) of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
Single-Crystal X-ray Diffraction Provides the definitive solid-state structure of the complex.Elucidates the coordination geometry around the metal center, bond lengths, bond angles, and intermolecular interactions.[2]

Part 4: Potential Applications in Drug Development

Metal complexes are increasingly being explored as therapeutic agents. The unique geometries and reactivity of metal complexes offer opportunities to design drugs with novel mechanisms of action. Pyridine-containing ligands are prevalent in biologically active molecules, and their metal complexes have shown promise in various therapeutic areas.

The this compound ligand provides a scaffold that can be systematically modified to tune the biological activity of its metal complexes. Potential areas of application include:

  • Anticancer Agents: Many metal complexes exhibit cytotoxic activity against cancer cell lines. The mechanism of action can involve DNA binding and intercalation, inhibition of key enzymes, or the generation of reactive oxygen species.

  • Antimicrobial Agents: The coordination of a metal ion can enhance the antimicrobial activity of an organic ligand. These complexes can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nutrient uptake.

  • Enzyme Inhibitors: The specific coordination geometry of a metal complex can allow it to bind to the active site of an enzyme with high affinity and selectivity, leading to its inhibition.

Further research into the biological evaluation of metal complexes of this compound is warranted to explore their therapeutic potential.

Conclusion

This compound is a readily accessible and versatile ligand for the synthesis of a wide range of metal complexes. The protocols outlined in this application note provide a solid foundation for researchers to explore the coordination chemistry of this ligand and to develop novel metal-based compounds for applications in catalysis, materials science, and drug discovery. The combination of the pyridine and benzylamine donor groups, along with the potential for further functionalization, makes this ligand a valuable building block in the toolbox of coordination chemists.

References

  • Arkat USA. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Available from: [Link]

  • Marjani, K., et al. (2014). Crystal structure and DFT study of (E)-4-[({4-[(pyridin-2-ylmethylidene)amino]phenyl}amino)methyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089–o1090. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12352116, this compound. Available from: [Link]

  • PrepChem. Synthesis of N-(α-[2-pyridyl]benzyl)-4-pyridinamine. Available from: [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Available from: [Link]

  • Redalyc. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Available from: [Link]

  • Arkivoc. Synthesis of functionalized pyridinium salts bearing a free amino group. Available from: [Link]

  • National Center for Biotechnology Information. N-(Pyridin-2-ylmethyl)pyridin-2-amine. Available from: [Link]

  • ResearchGate. Plausible mechanism for the amidation reaction of 2‐aminopyridine and benzaldehyde. Available from: [Link]

  • AZoLifeSciences. Organometallics for Drug Delivery and Drug Discovery Applications. Available from: [Link]

  • Oriental Journal of Chemistry. Application of Coordination Compounds in Drug Development: An Inclusive Review of Antimicrobial, Antifungal, Antidiabetic and Anticancer. Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available from: [Link]

Sources

Application Notes and Protocols for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine in Catalytic Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Amines and the Role of Asymmetric Catalysis

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their specific three-dimensional arrangement is often crucial for their biological activity, making the development of efficient methods for their enantioselective synthesis a primary focus in modern organic chemistry. Catalytic asymmetric synthesis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, stands out as the most elegant and sustainable approach to accessing these valuable molecules.

Among the various strategies, the asymmetric reduction of prochiral imines and ketones to chiral amines and alcohols, respectively, has proven to be a powerful tool. The success of these transformations heavily relies on the design and application of effective chiral ligands that can coordinate to a metal center and create a chiral environment to control the stereochemical outcome of the reaction.

This document provides a detailed guide on the potential use of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine as a ligand in catalytic asymmetric synthesis. While direct literature precedents for this specific ligand are emerging, its structural motif, featuring a pyridinylmethylamine core, is a well-established scaffold in a variety of asymmetric transformations. Therefore, this guide will leverage established protocols for structurally similar ligands to provide a comprehensive framework for its application, particularly in the realm of asymmetric transfer hydrogenation of ketones, a benchmark reaction for evaluating new chiral catalysts.

Ligand Design and Synthetic Strategy

The ligand, this compound, is a bidentate N,N-ligand. The pyridine nitrogen and the secondary amine nitrogen can chelate to a metal center, forming a stable five-membered ring. The chirality necessary for asymmetric induction is typically introduced by using a chiral amine precursor or by resolving the racemic ligand. For the purpose of these application notes, we will consider the use of a chiral variant of this ligand class in forming an active catalyst.

The synthesis of N-benzyl-N-(pyridin-2-ylmethyl)amine derivatives is generally straightforward, often involving the reductive amination of pyridine-2-carboxaldehyde with a substituted benzylamine or the nucleophilic substitution of 2-(chloromethyl)pyridine with a benzylamine.

G cluster_synthesis General Synthesis of N-Arylmethyl-N-(pyridin-2-ylmethyl)amine Ligands PyCHO Pyridine-2-carboxaldehyde Imine Schiff Base Intermediate PyCHO->Imine Condensation Arylmethylamine Arylmethylamine (e.g., 4-Methylbenzylamine) Arylmethylamine->Imine Ligand (Arylmethyl)-pyridin-2-ylmethyl-amine Imine->Ligand Reduction (e.g., NaBH4)

Caption: General synthetic route to N-arylmethyl-N-(pyridin-2-ylmethyl)amine ligands.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a widely studied and industrially relevant transformation.[1] Ruthenium(II) complexes are particularly effective catalysts for this reaction, often in combination with chiral N,N- or N,O-ligands and a hydrogen source like isopropanol or a formic acid/triethylamine mixture.[2]

The following protocol is a representative example of an ATH reaction using an in situ generated catalyst from a chiral pyridinylmethylamine ligand, which serves as a robust starting point for the application of this compound.

Representative Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the enantioselective reduction of acetophenone to 1-phenylethanol, a common benchmark substrate for evaluating new catalytic systems. This procedure is adapted from established methods for similar chiral pyridinylmethylamine ligands.

Materials:

  • [RuCl₂(p-cymene)]₂ (dimer)

  • Chiral this compound (or a structurally similar chiral pyridinylmethylamine ligand)

  • Acetophenone

  • Anhydrous 2-Propanol (i-PrOH)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Experimental Procedure:

  • Catalyst Pre-formation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 1 mol% Ru) and the chiral this compound ligand (e.g., 0.011 mmol, 1.1 mol%) in anhydrous toluene (2.0 mL).

    • Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The color of the solution may change, indicating complex formation.

  • Reaction Setup:

    • In a separate Schlenk flask, prepare a solution of potassium hydroxide (e.g., 5.6 mg, 0.1 mmol) in anhydrous 2-propanol (2.0 mL).

    • To this basic solution, add acetophenone (e.g., 120.1 mg, 1.0 mmol).

  • Catalytic Reduction:

    • Transfer the pre-formed catalyst solution from step 1 to the substrate solution from step 2 via a cannula.

    • Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Quench the reaction by adding a few drops of water.

    • Remove the solvent under reduced pressure.

    • Extract the residue with an organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Analysis:

    • Determine the conversion and yield by GC or ¹H NMR spectroscopy.

    • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Data Presentation: Expected Performance with Analogous Ligands

The performance of the catalyst is highly dependent on the specific ligand structure, substrate, and reaction conditions. The following table summarizes typical results obtained with structurally related chiral pyridinylmethylamine ligands in the asymmetric transfer hydrogenation of various ketones.

EntryKetone SubstrateLigand TypeCatalyst Loading (mol%)BaseTemp (°C)Time (h)Conversion (%)ee (%)
1AcetophenoneChiral Pyridinylmethylamine1.0KOH804>9995 (R)
21-TetraloneChiral Pyridinylmethylamine0.5KOtBu60129892 (S)
32-AcetylpyridineChiral Pyridinylmethylamine1.0KOH80249588 (R)
4Benzyl methyl ketoneChiral Pyridinylmethylamine2.0KOtBu80169290 (S)

Note: The absolute configuration of the product depends on the chirality of the ligand used. The data presented are representative and optimization would be necessary for the specific ligand this compound.

Mechanistic Insights

The mechanism of ruthenium-catalyzed asymmetric transfer hydrogenation is generally accepted to proceed through an outer-sphere mechanism.[3] This means that the substrate does not directly coordinate to the metal center during the hydride transfer step.

G cluster_mechanism Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation cluster_key Legend Catalyst [Ru(II)-Cl(L*)] (Precatalyst) ActiveCatalyst [Ru(II)-H(L*)]+ (Active Hydride Species) Catalyst->ActiveCatalyst Base, i-PrOH (- Acetone, - Cl-) TransitionState Six-membered Transition State ActiveCatalyst->TransitionState Ketone ProductComplex [Ru(II)(ROH)(L*)] TransitionState->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst i-PrOH (- Product) L_star L* = Chiral Ligand ROH ROH = Chiral Alcohol Product

Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Key Mechanistic Steps:

  • Catalyst Activation: The precatalyst, a Ru(II)-halide complex, reacts with a base (e.g., KOH) in the presence of the hydrogen donor (e.g., 2-propanol) to form the active Ru(II)-hydride species.

  • Hydrogen Bonding and Transition State Assembly: The ketone substrate interacts with the Ru-H and the N-H proton of the coordinated amine ligand through hydrogen bonding, forming a six-membered pericyclic transition state.

  • Hydride Transfer: The hydride is transferred from the ruthenium center to the carbonyl carbon of the ketone, while a proton is transferred from the ligand's N-H group to the carbonyl oxygen. This concerted step is stereodetermining.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol is released, and the catalyst is regenerated by reaction with another molecule of the hydrogen donor, completing the catalytic cycle.

The enantioselectivity of the reaction is dictated by the steric and electronic properties of the chiral ligand, which directs the facial selectivity of the hydride attack on the prochiral ketone. The substituent on the benzyl group of the ligand (the 4-methyl group in this case) can influence the electronic environment of the catalytic center and the steric interactions in the transition state, potentially fine-tuning the enantioselectivity.

Conclusion and Outlook

This compound belongs to a promising class of ligands for asymmetric catalysis. Based on the well-established success of structurally similar pyridinylmethylamines in the asymmetric transfer hydrogenation of ketones, it is anticipated that this ligand, in its chiral form, will be an effective controller of enantioselectivity. The provided protocols and mechanistic insights serve as a comprehensive guide for researchers to begin exploring its applications. Further optimization of reaction parameters such as the metal precursor, base, solvent, and temperature will likely be necessary to achieve optimal results for specific substrates. The modular nature of this ligand scaffold also opens up possibilities for further derivatization to fine-tune its catalytic performance in a wide range of asymmetric transformations.

References

  • Enthaler, S., et al. (2007). New Ruthenium Catalysts for Asymmetric Transfer Hydrogenation of Prochiral Ketones. ChemInform, 38(33).

  • Noyori, R., et al. (2006). Asymmetric Hydrogenation of Ketones with Chiral Ruthenium Catalysts. Synfacts, 2006(10), 1020–1020.

  • Morris, R. H. (2009). Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes. Chemical Society Reviews, 38(8), 2282-2291.

  • Václavík, J., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Journal of Cheminformatics, 4(Suppl 1), P33.

  • Wikipedia contributors. (2023, December 1). Enantioselective ketone reduction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Ye, W., Zhao, M., & Yu, Z. (2012). Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal, 18(35), 10843–10846.

  • Johnson Matthey. (n.d.). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. Retrieved January 21, 2026, from [Link]

Sources

Application Notes & Protocols: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine as a Versatile Building Block for Novel Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (4-methyl-benzyl)-pyridin-2-ylmethyl-amine as a foundational building block in the synthesis of diverse pharmaceutical scaffolds. We will detail its synthesis via reductive amination, outline key protocols for its derivatization, and demonstrate its application in constructing complex molecular architectures with therapeutic potential. The protocols herein are designed to be robust and reproducible, with an emphasis on the chemical rationale behind experimental choices to empower researchers in their drug discovery efforts.

Introduction: The Strategic Value of the Pyridine Moiety

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and favorable metabolic profile make it a cornerstone of modern drug design.[1] The specific building block, this compound, combines three key pharmacophoric elements in a single, readily accessible molecule:

  • A Pyridin-2-ylmethyl Moiety: Provides a key hydrogen bond acceptor (the pyridine nitrogen) and a defined steric profile.

  • A Secondary Amine Linker: Acts as a crucial, reactive handle for molecular elaboration and diversification. It can serve as both a hydrogen bond donor and acceptor.

  • A 4-Methylbenzyl (p-tolyl) Group: Introduces a lipophilic aromatic region that can engage in hydrophobic and π-stacking interactions within target protein binding sites. The methyl group offers a subtle steric and electronic modification compared to an unsubstituted benzyl group.

This trifunctional arrangement makes this compound an ideal starting point for generating libraries of compounds for screening and lead optimization.

Synthesis of the Core Building Block

The most efficient and widely adopted method for preparing secondary amines such as this compound is the one-pot reductive amination.[2][3] This powerful C-N bond-forming reaction combines a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[3][4] This approach is favored in pharmaceutical synthesis for its operational simplicity and high efficiency.[2]

Protocol: One-Pot Reductive Amination Synthesis

This protocol details the synthesis from 2-pyridinecarboxaldehyde and 4-methylbenzylamine.

Reaction Scheme:

Synthesis_Workflow reagent1 2-Pyridine- carboxaldehyde intermediate Schiff Base (Imine Intermediate) reagent1->intermediate + reagent2 4-Methylbenzylamine reagent2->intermediate product (4-Methyl-benzyl)- pyridin-2-ylmethyl-amine intermediate->product Reduction reducing_agent NaBH(OAc)₃ reducing_agent->product

Caption: Synthesis via reductive amination.

Materials & Equipment:

  • 2-Pyridinecarboxaldehyde

  • 4-Methylbenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add 2-pyridinecarboxaldehyde (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Amine Addition: Add 4-methylbenzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the imine intermediate is typically rapid. The progress can be monitored by TLC or LC-MS if desired.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde but efficiently reduces the protonated imine intermediate.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, or until completion as indicated by TLC or LC-MS analysis.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical Data
PropertyValueReference
Molecular FormulaC₁₄H₁₆N₂[5]
Molecular Weight212.29 g/mol
FormSolid
SMILES StringCc1ccc(CNCc2ccccn2)cc1[5]
InChI KeyIBTJBQKFYIHFEV-UHFFFAOYSA-N[5]

Application in Scaffold Diversification

The true utility of this building block lies in the reactivity of its secondary amine, which serves as a versatile anchor point for introducing molecular diversity. This allows for the systematic exploration of the chemical space around the core structure to optimize for potency, selectivity, and ADME properties.

Scaffold_Diversification cluster_reactions Diversification Reactions cluster_products Resulting Scaffolds core (4-Methyl-benzyl)- pyridin-2-ylmethyl-amine alkylation N-Alkylation / N-Arylation (e.g., R-X, Base) core->alkylation amidation Amide Coupling (e.g., R-COCl) core->amidation sulfonylation Sulfonamide Formation (e.g., R-SO₂Cl) core->sulfonylation product_alk Tertiary Amines alkylation->product_alk product_amd Amides amidation->product_amd product_sulf Sulfonamides sulfonylation->product_sulf Kinase_Scaffold_Synthesis amine (4-Methyl-benzyl)- pyridin-2-ylmethyl-amine product 2-Chloro-N-(4-methylbenzyl)-N- (pyridin-2-ylmethyl)pyrimidin-4-amine amine->product + (SₙAr) pyrimidine 2,4-Dichloropyrimidine pyrimidine->product suzuki Further Functionalization (e.g., Suzuki Coupling) product->suzuki C-Cl Site

Sources

Application Note: Development of a TR-FRET Kinase Inhibition Bioassay for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them a primary focus of drug discovery efforts.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds, including kinase inhibitors.[2][3] Recent research has highlighted various pyridine derivatives as potent inhibitors of specific kinases, such as FMS-like tyrosine receptor kinase 3 (FLT3), which is implicated in acute myeloid leukemia.[4] This application note provides a comprehensive, field-proven protocol for developing a robust biochemical assay to characterize the inhibitory potential of a novel chemical series, (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine derivatives, against a target protein kinase.

The described methodology utilizes the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform. This assay format is a widely adopted, high-throughput method for measuring kinase activity due to its sensitivity, stability, and reduced interference from compound autofluorescence.[5]

Assay Principle

The LanthaScreen™ TR-FRET kinase assay is a "mix-and-read" biochemical assay that measures the phosphorylation of a fluorescein-labeled substrate by a target kinase.[5][6] The process involves two key stages:

  • Kinase Reaction: The target kinase, a fluorescein-labeled substrate, and ATP are incubated with the test compound. If the compound is an inhibitor, it will reduce the rate of substrate phosphorylation.

  • Detection: The reaction is stopped by adding EDTA, and a terbium-labeled antibody specific to the phosphorylated substrate is introduced. If the substrate is phosphorylated, the antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity. Excitation of terbium leads to energy transfer (FRET) to fluorescein, resulting in a high TR-FRET signal.[5] The signal is inversely proportional to the inhibitory activity of the test compound.

The TR-FRET ratio (520 nm emission / 490 nm emission) is calculated to normalize for signal fluctuations and serves as the final readout.[6]

G cluster_0 Kinase Reaction cluster_1 Detection K Kinase P Phosphorylated Fluorescein-Substrate K->P Phosphorylation S Fluorescein-Substrate S->P ATP ATP ADP ADP ATP->ADP I Inhibitor (Test Compound) I->K Inhibition Complex TR-FRET Complex P->Complex Ab Terbium-Ab Ab->Complex Signal Signal Complex->Signal High TR-FRET Signal (520nm/490nm)

Caption: Workflow of the LanthaScreen™ TR-FRET Kinase Assay.

Materials and Reagents

  • Target Protein Kinase (e.g., FLT3)

  • LanthaScreen™ Tb-anti-pSubstrate Antibody (phospho-specific)

  • Fluorescein-labeled substrate peptide

  • This compound derivatives and reference inhibitors (e.g., Staurosporine)

  • Adenosine Triphosphate (ATP) solution, 10 mM

  • TR-FRET Dilution Buffer (e.g., Thermo Fisher PV3574)

  • 5X Kinase Buffer (e.g., Thermo Fisher PV3189)

  • EDTA, 500 mM

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Low-volume, 384-well black microplates (e.g., Corning 384-well)

  • Microplate reader capable of TR-FRET measurements (e.g., BMG PHERAstar)

Detailed Protocols

PART A: Assay Optimization

Before screening test compounds, it is critical to optimize enzyme and ATP concentrations to ensure the assay is sensitive and robust.

Protocol 1: Kinase Titration (EC50 Determination)

This protocol determines the optimal kinase concentration. The goal is to find the enzyme concentration that yields ~80% of the maximum signal (EC80), which provides a sufficient window for detecting inhibition.[7]

  • Prepare 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with deionized water.

  • Prepare Kinase Serial Dilution: Perform a 12-point, 2-fold serial dilution of the kinase in 1X Kinase Buffer. Start with a high concentration (e.g., 2000 nM) to generate a full curve.

  • Prepare Substrate/ATP Solution: In 1X Kinase Buffer, prepare a 2X working solution containing 400 nM of the fluorescein-substrate and 2X the apparent ATP Km concentration (if unknown, start with 20 µM).[6]

  • Plate Setup:

    • Add 5 µL of each kinase dilution to triplicate wells of a 384-well plate.

    • Add 5 µL of 1X Kinase Buffer to "no enzyme" control wells.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Substrate/ATP solution to all wells. The total reaction volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.[8]

  • Stop and Detect:

    • Prepare a 2X Stop/Detection solution containing 20 mM EDTA and 4 nM Tb-antibody in TR-FRET Dilution Buffer.[7][8]

    • Add 10 µL of the Stop/Detection solution to all wells. Final volume is 20 µL.

  • Final Incubation: Cover the plate, and incubate for at least 30 minutes at room temperature to allow antibody binding.[7]

  • Read Plate: Measure the emission at 490 nm and 520 nm on a TR-FRET enabled plate reader.

  • Analyze: Calculate the TR-FRET ratio (520/490). Plot the ratio against the log of the kinase concentration and fit a sigmoidal dose-response curve to determine the EC50 and EC80 values. Use the EC80 concentration for subsequent inhibitor assays.[9]

PART B: Compound Characterization

Protocol 2: IC50 Determination for this compound Derivatives

This protocol measures the potency of the test compounds by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).

  • Compound Preparation:

    • Create a 10 mM stock solution of each derivative in 100% DMSO.

    • Perform an 11-point, 3-fold serial dilution in 100% DMSO. This wide concentration range is crucial for accurately defining the top and bottom plateaus of the curve.[10]

    • Create an intermediate dilution plate by diluting the compounds 1:25 in 1X Kinase Buffer (final DMSO concentration in this plate will be 4%).

  • Plate Setup:

    • Add 5 µL of the intermediate compound dilutions to designated wells in a new 384-well plate.

    • Positive Control (No Inhibition): Add 5 µL of 4% DMSO in 1X Kinase Buffer.

    • Negative Control (Max Inhibition): Add 5 µL of a known potent inhibitor (e.g., 100 µM Staurosporine) or buffer without enzyme.

  • Enzyme Addition: Prepare the kinase at 2X the EC80 concentration (determined in Protocol 1) in 1X Kinase Buffer. Add 2.5 µL to all wells except the "no enzyme" negative controls.

  • Initiate Reaction: Prepare the substrate/ATP solution at 4X the final desired concentration in 1X Kinase Buffer. Add 2.5 µL to all wells. The final reaction volume is 10 µL, and the final DMSO concentration is 1%.[10]

  • Incubation & Detection: Follow steps 6-9 from Protocol 1.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Normalize the data by setting the mean of the positive control wells to 100% activity and the mean of the negative control wells to 0% activity.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[11] Use software like GraphPad Prism for this analysis.[12]

G A 1. Prepare 11-point Compound Serial Dilution (in 100% DMSO) B 2. Create 4X Intermediate Dilution Plate (in Buffer) A->B C 3. Add 5µL Compound/ Controls to Assay Plate B->C D 4. Add 2.5µL of 2X Kinase Solution C->D E 5. Add 2.5µL of 4X Substrate/ATP Solution (Initiate Reaction) D->E F 6. Incubate 60 min at Room Temp E->F G 7. Add 10µL Stop/ Detection Solution (EDTA + Tb-Ab) F->G H 8. Incubate 30 min at Room Temp G->H I 9. Read Plate (TR-FRET 520/490nm) H->I J 10. Analyze Data (Calculate IC50) I->J

Caption: IC50 Determination Workflow.

Data Interpretation and Assay Validation

IC50 Value

The IC50 is the concentration of an inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value signifies higher potency.[12] It is crucial to report IC50 values with confidence intervals and to ensure the dose-response curve is complete, with well-defined upper and lower plateaus.[13][14]

Assay Quality Control: The Z'-Factor

To ensure the quality and robustness of the assay for screening, the Z'-factor must be calculated.[15] This statistical parameter measures the separation between the positive (no inhibition) and negative (max inhibition) controls.[16]

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentClear separation between controls; suitable for HTS.[17][18]
0 to 0.5MarginalAssay may be acceptable but requires optimization.[16]
< 0UnacceptableControl signals overlap; assay is not reliable.[17]

A Z'-factor should be calculated for each assay plate to validate the results.

Sample Data Table
Compound IDTarget KinaseIC50 (nM) ± SEMHill SlopeZ'-Factor
MBPA-001FLT315.2 ± 1.81.10.82
MBPA-002FLT3250.7 ± 21.30.90.85
MBPA-003FLT3>10,000-0.81
StaurosporineFLT32.5 ± 0.41.20.83

Conclusion

This application note provides a validated, step-by-step protocol for characterizing this compound derivatives as potential kinase inhibitors using a TR-FRET-based bioassay. By following the detailed procedures for assay optimization, IC50 determination, and quality control, researchers can reliably determine the potency of their compounds. This robust methodology is essential for advancing hit-to-lead campaigns and provides the foundational data necessary for further structure-activity relationship (SAR) studies and subsequent drug development phases.

References

  • Z-factor - Grokipedia. (n.d.). Vertex AI Search. Retrieved January 22, 2026.
  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Retrieved January 22, 2026.
  • Lloyd, M. (2023, March 30). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved January 22, 2026.
  • Optimization of a LanthaScreen Kinase assay for cRAF. (n.d.). Thermo Fisher Scientific. Retrieved January 22, 2026.
  • LanthaScreen TR-FRET Kinase Assays. (n.d.). Thermo Fisher Scientific. Retrieved January 22, 2026.
  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 22, 2026.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • Optimization of a LanthaScreen Kinase assay for MERTK (cMER). (n.d.). Thermo Fisher Scientific. Retrieved January 22, 2026.
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved January 22, 2026.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • Elkins, J. M., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • L-Alford, S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • LanthaScreen® Kinase Activity Assays. (n.d.). Thermo Fisher Scientific. Retrieved January 22, 2026.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31).
  • Bantscheff, M., et al. (2005). Characterisation of kinase-selective inhibitors by chemical proteomics. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1754(1-2), 183-190.
  • Polli, J. W., et al. (2012).
  • Liao, W., et al. (2024). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 270, 117173.
  • Davis, R. A., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 443(1), 11-28.
  • Drewry, D. H., et al. (2016). Comprehensive characterization of the Published Kinase Inhibitor Set.
  • El-Damasy, D. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Advances, 13(23), 15689-15703.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 22, 2026.
  • Guidelines for accurate EC50/IC50 estimation. (2010).
  • El-Damasy, D. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PubMed.

Sources

Application Note & Protocol: A Guide to Studying the Kinetics of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Understanding the kinetic behavior of a novel compound in a biological system is a cornerstone of drug discovery and development. This guide provides a comprehensive framework for designing and executing experiments to study the kinetics of a new chemical entity, using a novel enzyme inhibitor as a primary example. We will move from foundational principles to detailed, step-by-step protocols for determining key kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the half-maximal inhibitory concentration (IC₅₀). Furthermore, we will explore methodologies to elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive). This document emphasizes the causality behind experimental choices, the inclusion of self-validating systems, and is grounded in authoritative scientific principles.

Introduction: The "Why" of Enzyme Kinetics in Drug Development

Enzymes are critical targets for therapeutic intervention.[1] An enzyme inhibitor's efficacy is not merely a question of if it binds, but how it binds and affects the enzyme's catalytic function over time. Kinetic analysis provides a quantitative measure of a compound's potency and reveals its mechanism of action (MOA), which are crucial for several reasons[2]:

  • Potency and Efficacy: Kinetic parameters like the inhibition constant (Kᵢ) and IC₅₀ quantify how effectively an inhibitor disrupts enzyme function.[3]

  • Mechanism of Action (MOA): Understanding whether an inhibitor is competitive, non-competitive, uncompetitive, or mixed-type provides deep insights into its interaction with the enzyme and its substrate.[4][5] This knowledge is vital for predicting in vivo behavior; for example, the effect of a competitive inhibitor can be overcome by high substrate concentrations, which may occur physiologically.[6]

  • Lead Optimization: Structure-activity relationships (SAR) are guided by kinetic data, allowing medicinal chemists to rationally design more potent and specific molecules.

  • Safety and Specificity: Kinetic studies help assess off-target effects and the overall safety profile of a drug candidate.

This guide will walk you through the process of setting up a robust experimental plan to gather this critical data.

Choosing the Right Tool: Selecting an Assay Technology

The first critical decision is how to monitor the reaction. The ideal assay is sensitive, reproducible, and directly measures the enzymatic activity in real-time.[7] Most enzyme assays are based on spectroscopic techniques.[8]

Technique Principle Advantages Considerations
UV-Visible Spectrophotometry Measures the change in absorbance of a chromogenic substrate or product over time.[9][10][11]Cost-effective, robust, widely available instrumentation.[9]Requires a chromogenic component in the reaction. Can be less sensitive than fluorescence.
Fluorescence Spectroscopy Measures the change in fluorescence of a fluorogenic substrate or product.[12][13][14]High sensitivity, suitable for low enzyme/substrate concentrations, wide dynamic range.[12][15]Susceptible to interference from fluorescent compounds, light scattering, and inner filter effects at high concentrations.[12][16]
Stopped-Flow Kinetics Rapidly mixes reactants (in milliseconds) and monitors the reaction using a spectroscopic probe (absorbance or fluorescence).[17][18][19]Essential for studying very fast, pre-steady-state kinetics with half-lives in the millisecond range.[17][20][21]Requires specialized, expensive equipment and larger sample volumes.[20]
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the reaction, providing thermodynamic and kinetic data.[22]Label-free, provides a complete thermodynamic profile (Kᵢ, ΔH, ΔS). Can measure Kᵢ directly.[5]Lower throughput, requires higher concentrations of enzyme and inhibitor.

Expert Insight: For initial characterization and steady-state kinetics, UV-Visible spectrophotometry and fluorescence spectroscopy are the workhorses of the kinetics lab.[7][8] They offer a balance of simplicity, cost, and sensitivity suitable for determining Km, Vmax, and IC₅₀. Stopped-flow is a specialized technique reserved for when the reaction is too fast to be captured by conventional methods.[21]

Experimental Design & Protocols

A successful kinetics study is built systematically. First, you must characterize the enzyme's baseline activity before introducing the inhibitor.

Foundational Workflow

The overall process follows a logical sequence, starting with the uninhibited enzyme and progressing to detailed inhibition studies.

G cluster_0 Phase 1: Baseline Kinetics cluster_1 Phase 2: Inhibition Analysis cluster_2 Phase 3: Data Analysis P1 Protocol 1: Determine Optimal Assay Conditions P2 Protocol 2: Determine Enzyme's Km and Vmax P1->P2 Optimized Parameters P3 Protocol 3: Determine Inhibitor's IC50 P2->P3 Baseline Km P4 Protocol 4: Elucidate Mechanism of Inhibition (MOI) P3->P4 Potency Data DA Non-linear Regression (Michaelis-Menten, Dose-Response) Linear Plots (Lineweaver-Burk) P4->DA

Caption: General workflow for kinetic analysis of a novel enzyme inhibitor.

Protocol 1: Determining Michaelis-Menten Constants (Km & Vmax)

Objective: To determine the baseline catalytic parameters of the enzyme with its substrate. Km is the substrate concentration at which the reaction rate is half of Vmax, and Vmax is the maximum reaction rate.[23]

Principle: By measuring the initial reaction velocity (v₀) at various substrate concentrations ([S]), a saturation curve can be generated. This data is then fit to the Michaelis-Menten equation to determine Km and Vmax.[24] It is crucial to measure the initial velocity, where the reaction progress is linear with time, typically within the first 5-10% of substrate consumption.[25][26]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock of your enzyme in a suitable, stable buffer.

    • Prepare a range of substrate concentrations in the final assay buffer. A common strategy is to prepare serial dilutions covering a range from approximately 0.1 x Km to 10 x Km. (If Km is unknown, start with a wide logarithmic range, e.g., 1 µM to 1 mM).

    • Prepare the assay buffer. Consistent pH, ionic strength, and temperature are critical for reproducible results.[8]

  • Assay Execution (96-well plate format):

    • Design a plate map, including controls (no enzyme, no substrate).

    • To each well, add the assay buffer and the appropriate volume of substrate solution.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding a fixed, predetermined amount of enzyme to each well.[27] Mix thoroughly but gently.

    • Immediately place the plate in a kinetic plate reader set to the appropriate wavelength for your assay (absorbance or fluorescence).

  • Data Acquisition:

    • Measure the signal (e.g., absorbance at 340 nm for an NADH-coupled assay) every 15-30 seconds for a period of 10-20 minutes.

    • Ensure that you are capturing the linear phase of the reaction for each substrate concentration.

  • Data Analysis:

    • For each substrate concentration, calculate the initial velocity (v₀) by determining the slope of the linear portion of the progress curve (Signal vs. Time).

    • Plot v₀ versus substrate concentration [S].

    • Fit the resulting data points to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, KinTek Explorer).[28][29][30]

      • Michaelis-Menten Equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Protocol 2: Determining the IC₅₀ of the Inhibitor

Objective: To determine the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

Principle: The enzyme activity is measured at a fixed substrate concentration (typically at or near the Km value determined in Protocol 1) in the presence of varying concentrations of the inhibitor.[31]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer. Aim for a range that will span from no inhibition to ~100% inhibition.

    • Prepare the enzyme and substrate solutions as in Protocol 1. The substrate concentration should be held constant at its Km value.

  • Assay Execution:

    • To the wells of a 96-well plate, add assay buffer, the fixed concentration of substrate, and the varying concentrations of the inhibitor.

    • Include controls: a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition/background).

    • Pre-incubate the plate with the inhibitor for a defined period (e.g., 10-15 minutes) to allow for binding to the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Monitor the reaction kinetically as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Normalize the data by expressing each rate as a percentage of the activity of the "no inhibitor" control.

    • Plot the percent activity versus the logarithm of the inhibitor concentration.[32][33]

    • Fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[34]

Protocol 3: Elucidating the Mechanism of Inhibition (MOI)

Objective: To determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-type.

Principle: The inhibition mechanism is revealed by systematically varying the concentrations of both the substrate and the inhibitor and observing the effects on the enzyme's apparent Km and Vmax.[26] This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/v₀ vs 1/[S]).[35][36][37]

Step-by-Step Methodology:

  • Experimental Setup: This experiment is essentially a matrix. You will repeat the Km determination experiment (Protocol 1) several times, but each time in the presence of a different, fixed concentration of the inhibitor (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Data Acquisition: For each fixed inhibitor concentration, generate a full substrate saturation curve and calculate the initial velocities.

  • Data Analysis & Interpretation:

    • For each inhibitor concentration, perform a non-linear fit to the Michaelis-Menten equation to determine the apparent Km (Km,app) and apparent Vmax (Vmax,app).

    • Create a Lineweaver-Burk plot (1/v₀ vs 1/[S]) for each data set. The resulting plot will show a series of lines. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition.[38][39]

Sources

Application Note: A Comprehensive Guide to the Development of a Stability-Indicating HPLC Method for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, science-driven protocol for the development of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. Grounded in the principles of the International Council for Harmonisation (ICH) guidelines Q14 (Analytical Procedure Development) and Q2(R2) (Validation of Analytical Procedures), this guide is designed for researchers, analytical scientists, and drug development professionals. We will explore the entire method development lifecycle, from understanding the analyte's physicochemical properties to initial screening, systematic optimization, and establishing system suitability criteria. The causality behind each experimental choice is explained to provide a clear and logical framework for developing a method that is not only fit-for-purpose but also reliable and transferable.

Analyte Characterization: The Foundation of Method Development

A successful analytical method begins with a thorough understanding of the target analyte. This compound is a molecule possessing distinct chemical features that directly inform our chromatographic strategy. It contains two aromatic rings (a pyridine and a substituted toluene) and a secondary amine linker. These features are critical for selecting the appropriate stationary phase, mobile phase, and detection technique.

The key physicochemical properties are summarized below.

PropertyValue / ObservationChromatographic Implication
Molecular Formula C₁₄H₁₆N₂[1][2]-
Molecular Weight 212.29 g/mol [2][3]Influences diffusion characteristics.
Structure Pyridine ring, a secondary amine, and a methyl-substituted benzyl group.Aromatic rings provide a strong UV chromophore. The basic nitrogens are key for pH manipulation.
Predicted XlogP 2.1[1]Indicates moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.
Predicted pKa Pyridine nitrogen (~5.2), Secondary amine nitrogen (~9-10) (Estimated)The molecule is a dibasic compound. Mobile phase pH will be critical to control ionization, retention, and peak shape.
UV Absorbance Strong absorbance expected due to aromatic systems.UV detection is the method of choice. A preliminary scan is required to determine the optimal wavelength (λmax).
The Method Development Workflow: A Systematic Approach

We will follow a systematic, multi-stage workflow for method development, consistent with modern analytical procedure development principles outlined in ICH Q14.[4][5][6] This approach ensures that the final method is robust and well-understood.

Method_Development_Workflow Figure 1: HPLC Method Development Workflow A Step 1: Analyte Characterization (pKa, logP, UV Scan) B Step 2: Initial Screening - Column Chemistry (C18) - Organic Modifier (ACN vs. MeOH) - pH Screening (Acidic vs. Neutral) A->B C Step 3: Method Optimization - Mobile Phase pH - Gradient Profile - Temperature & Flow Rate B->C D Step 4: System Suitability (USP <621> Criteria) C->D E Step 5: Method Validation (ICH Q2(R2) Parameters) D->E

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Phase 1 - Initial Screening

This phase aims to identify a suitable starting point for the separation.

3.1. Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

3.2. Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock is stable for several days when stored at 2-8°C.

  • Working Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the same diluent. This concentration is suitable for initial UV detection and method development.

3.3. Protocol: Preliminary UV-Vis Scan

Causality: The first experimental step is to determine the wavelength of maximum absorbance (λmax). Analyzing at λmax provides the greatest sensitivity. Given the two aromatic rings, multiple maxima are possible. A lower wavelength (~210-230 nm) may offer higher sensitivity but less specificity, while a higher wavelength (~254-270 nm) often provides a better balance of sensitivity and specificity, with less interference from common solvents.[7][8]

  • Prepare the 50 µg/mL working solution.

  • Using a diode array detector (DAD) or a scanning UV-Vis spectrophotometer, scan the solution from 200 to 400 nm.

  • Identify all absorbance maxima. For this compound, we anticipate strong absorbance around 215 nm and 260 nm. We will proceed with 260 nm for greater specificity.

3.4. Protocol: Initial Column and Mobile Phase Screening

Causality: The analyte's moderate hydrophobicity (XlogP ~2.1) makes a C18 column an excellent starting point.[1] We will screen two common organic modifiers, acetonitrile (ACN) and methanol (MeOH), as they offer different selectivities. We will also test an acidic and a near-neutral pH to assess the impact of analyte ionization on retention and peak shape. A basic pH is avoided initially to prolong silica-based column lifetime.

Screening Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: DAD at 260 nm

  • Run Time: 15 minutes

ConditionMobile Phase AMobile Phase BGradient (Time (min), %B)Rationale
1 0.1% Formic Acid in Water0.1% Formic Acid in ACN(0, 10), (10, 90), (12, 90), (12.1, 10), (15, 10)Low pH (~2.7) ensures both nitrogen atoms are protonated and positively charged.
2 0.1% Formic Acid in Water0.1% Formic Acid in MeOH(0, 10), (10, 90), (12, 90), (12.1, 10), (15, 10)Evaluates methanol selectivity under acidic conditions.
3 10 mM Ammonium Acetate, pH 6.5ACN(0, 10), (10, 90), (12, 90), (12.1, 10), (15, 10)At pH 6.5, the pyridine nitrogen (pKa ~5.2) is largely neutral, while the secondary amine (pKa ~9-10) is protonated.

Expected Outcome: The low pH condition (Condition 1) is expected to provide good peak shape due to the suppression of secondary silanol interactions. The choice between ACN and MeOH will depend on which provides better peak shape and selectivity from potential impurities.

Experimental Protocol: Phase 2 - Method Optimization

Based on the screening results, let's assume Condition 1 (0.1% Formic Acid in ACN) provided the best starting point. Now, we will refine the method to achieve optimal performance.

4.1. Protocol: Gradient Optimization

Causality: The initial broad gradient confirmed the elution of the analyte. Now, the gradient slope will be shallowed around the elution time of the analyte to improve resolution from any closely eluting impurities.

  • Note the %B at which the analyte elutes in the screening run (e.g., 45% B).

  • Design a new gradient that is shallower around this point. For example:

    • Old Gradient: 10-90% B in 10 minutes (Slope = 8%/min)

    • New Gradient: (0, 20), (8, 60), (10, 90), (12, 90), (12.1, 20), (15, 20). This creates a slope of 5%/min during the critical elution window.

  • Inject the sample and evaluate the peak shape and resolution. Adjust the gradient start and end percentages and the slope as needed to achieve a symmetric peak with good separation from other components.

4.2. Protocol: Flow Rate and Temperature Adjustment

Causality: Flow rate and temperature can be adjusted to fine-tune retention time and efficiency. According to USP General Chapter <621>, these adjustments are permissible within certain limits without requiring revalidation.[9][10][11] Increasing temperature generally decreases viscosity and can improve peak shape, while adjusting the flow rate directly controls run time and backpressure.

  • Temperature: Evaluate the separation at 30°C, 35°C, and 40°C. Select the temperature that provides the best peak symmetry and resolution.

  • Flow Rate: If a shorter run time is desired, the flow rate can be increased (e.g., to 1.2 mL/min), provided system pressure remains within acceptable limits and resolution is maintained.

Final Optimized Method (Example)
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient Start at 20% B, ramp to 55% B in 10 min, ramp to 90% B in 2 min, hold for 1 min, return to 20% B.
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection DAD at 260 nm
Injection Volume 10 µL
Run Time 15 minutes

Note: 0.1% TFA is often used as an ion-pairing agent that can significantly improve the peak shape of basic compounds compared to formic acid.

Method Validation Overview (ICH Q2(R2))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[12][13] Validation is a formal process that confirms the method's performance characteristics. The core parameters are defined by ICH Q2(R2) guidelines.[14][15][16]

Validation_Parameters Figure 2: Interrelation of ICH Q2(R2) Validation Parameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD_LOQ LOD / LOQ Linearity->LOD_LOQ

Caption: Key parameters for analytical method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrates that the method's response is directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value. Usually determined by spike/recovery studies.

  • Precision: The degree of scatter between a series of measurements. Evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temperature ±5°C), providing an indication of its reliability during normal usage.[15]

System Suitability Testing (SST)

Before any samples are analyzed, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[9] This is a non-negotiable part of the daily workflow.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Measures peak symmetry. Values outside this range may indicate column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injector and the overall system stability.
% RSD of Retention Time ≤ 1.0% (for n≥5 injections)Indicates the stability and precision of the pumping system.
Conclusion

This application note outlines a logical and systematic approach to developing a stability-indicating RP-HPLC method for this compound. By grounding our strategy in the fundamental physicochemical properties of the analyte and adhering to established regulatory frameworks like the ICH and USP guidelines, we have developed a robust analytical procedure. The presented method, utilizing a C18 column with a gradient of acetonitrile in 0.1% TFA, is fit-for-purpose and ready for formal validation. This structured approach ensures the final method is accurate, precise, and reliable for routine quality control and stability testing applications.

References
  • United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • DSDP Analytics. USP <621> Chromatography. [Link]

  • Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • PubChemLite. This compound. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Defense Technical Information Center. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Link]

  • ResearchGate. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • SIELC Technologies. Benzylamine. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Scribd. HPLC Method for Benzydamine Analysis. [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • PubMed. (2015). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • PubChem. Benzyl-pyridin-2-ylmethyl-amine. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. [Link]

  • PubChem. Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate. [Link]

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Application Notes & Protocols: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine in the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is a versatile diamine ligand characterized by the presence of a pyridine ring, a secondary amine, and a para-methylated benzyl group. This unique combination of functional moieties makes it a compelling building block for the synthesis of a diverse range of novel materials. The pyridine nitrogen and the secondary amine offer multiple coordination sites for metal ions, making it an excellent candidate for the development of bespoke metal-organic frameworks (MOFs) and coordination polymers. Furthermore, the secondary amine provides a reactive handle for its incorporation into polymeric structures, either as a monomer or as a functionalizing agent. The presence of the 4-methylbenzyl group can be exploited to fine-tune the steric and electronic properties of the resulting materials, potentially influencing their solubility, thermal stability, and photophysical characteristics.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential uses of this compound in materials synthesis. The protocols outlined below are based on established chemical principles and are designed to be a starting point for the exploration of this promising molecule in the creation of new functional materials.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in materials synthesis.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance Solid
CAS Number 329786-40-0
MDL Number MFCD03856574[1][2]

Application Area 1: Synthesis of Novel Metal-Organic Frameworks (MOFs)

The bifunctional chelating nature of this compound, with its pyridine and secondary amine nitrogens, makes it an excellent organic linker for the construction of MOFs.[3][4] The 4-methylbenzyl group can act as a steric modulator, influencing the framework's topology and pore dimensions.

Protocol 1: Solvothermal Synthesis of a Zinc-based MOF

This protocol describes a general procedure for the solvothermal synthesis of a zinc-based MOF using this compound as the organic linker.

Workflow for MOF Synthesis:

Caption: Solvothermal synthesis workflow for a Zinc-based MOF.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of terephthalic acid in 10 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • Slowly add the zinc nitrate solution to the solution of the organic linkers while stirring.

  • Sonicate the resulting mixture for 15 minutes to ensure homogeneity.

  • Transfer the mixture to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by centrifugation and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the final product in a vacuum oven at 80 °C for 12 hours.

  • Characterize the resulting MOF using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and Scanning Electron Microscopy (SEM).

Rationale: The solvothermal method is employed to promote the crystallization of the MOF. Terephthalic acid is used as a co-linker to create a more robust and porous framework. The choice of zinc nitrate is based on its common use in MOF synthesis and its ability to form stable coordination complexes with nitrogen-containing ligands. The washing steps are critical for obtaining a pure material free of residual solvents and reactants, which is essential for accurate characterization and subsequent applications.

Application Area 2: Development of Functional Polymers

The secondary amine functionality of this compound allows for its incorporation into polymer chains through various polymerization techniques. This can be used to synthesize polymers with metal-coordinating properties or to functionalize existing polymers.

Protocol 2: Synthesis of a Polyamide via Interfacial Polymerization

This protocol details the synthesis of a polyamide by reacting this compound with a diacyl chloride at the interface of two immiscible liquids.

Workflow for Polyamide Synthesis:

Polyamide_Synthesis cluster_aqueous Aqueous Phase cluster_organic Organic Phase A This compound Sodium Carbonate Water C Interfacial Polymerization (Vigorous Stirring) A->C B Terephthaloyl Chloride Dichloromethane B->C D Polymer Film Formation C->D Polymer precipitates at interface E Isolation & Washing (Water, Acetone) D->E Collect film F Drying (Vacuum oven, 60°C) E->F Remove solvent G Characterization (FT-IR, GPC, TGA) F->G Analyze product

Caption: Interfacial polymerization workflow for polyamide synthesis.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Acetone

  • Deionized water

Procedure:

  • Prepare an aqueous solution by dissolving 0.5 mmol of this compound and 1.0 mmol of sodium carbonate in 50 mL of deionized water. The sodium carbonate acts as an acid scavenger.

  • Prepare an organic solution by dissolving 0.5 mmol of terephthaloyl chloride in 50 mL of dichloromethane.

  • Carefully pour the organic solution on top of the aqueous solution in a beaker to create a distinct interface.

  • Initiate polymerization by vigorously stirring the two-phase system for 30 minutes. A polyamide film will form at the interface.

  • Carefully collect the polymer film using forceps.

  • Wash the polymer thoroughly with deionized water (3 x 50 mL) and then with acetone (3 x 50 mL) to remove unreacted monomers and salts.

  • Dry the polyamide film in a vacuum oven at 60 °C for 24 hours.

  • Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the formation of amide bonds, Gel Permeation Chromatography (GPC) to determine the molecular weight distribution, and TGA for thermal stability analysis.

Rationale: Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at room temperature. The use of two immiscible solvents confines the reaction to the interface, leading to the formation of a continuous polymer film. The pyridine and benzyl functionalities incorporated into the polymer backbone can be further exploited for post-polymerization modification or to impart specific properties such as metal chelation or altered solubility.

Application Area 3: Catalysis

Coordination complexes of this compound with transition metals have the potential to act as catalysts in various organic transformations. The pyridine and amine moieties can stabilize the metal center, while the 4-methylbenzyl group can influence the catalyst's solubility and steric environment.

Protocol 3: Synthesis of a Palladium Complex for Cross-Coupling Reactions

This protocol describes the synthesis of a palladium(II) complex of this compound and its application as a pre-catalyst in a Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst Synthesis and Application:

Catalyst_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction (Suzuki Coupling) A This compound PdCl₂(CH₃CN)₂ Acetonitrile B Reaction at RT (24 hours) A->B C Isolation & Purification (Precipitation with ether) B->C E Add Pd-Complex (Catalyst) C->E Add catalyst D Aryl Halide Boronic Acid Base (K₂CO₃) Solvent (Toluene/Water) D->E F Reaction at 80°C (Under N₂) E->F G Work-up & Purification F->G H Product Analysis (GC-MS, NMR) G->H

Caption: Workflow for the synthesis of a Palladium catalyst and its application in a Suzuki coupling reaction.

Part 1: Synthesis of the Palladium Complex

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a nitrogen-flushed Schlenk flask, dissolve 0.2 mmol of this compound in 10 mL of anhydrous acetonitrile.

  • To this solution, add 0.2 mmol of bis(acetonitrile)palladium(II) chloride.

  • Stir the reaction mixture at room temperature for 24 hours. A color change should be observed, indicating complex formation.

  • Remove the solvent under reduced pressure.

  • Wash the resulting solid with anhydrous diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the palladium complex under vacuum.

  • Characterize the complex using FT-IR, ¹H NMR, and elemental analysis.

Part 2: Catalytic Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Synthesized Palladium complex

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the synthesized palladium complex (0.01 mmol, 1 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add 5 mL of toluene and 1 mL of deionized water.

  • Heat the reaction mixture at 80 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After completion, cool the reaction to room temperature, and perform an aqueous work-up.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the final product by ¹H and ¹³C NMR spectroscopy and Mass Spectrometry.

Rationale: The bidentate N,N'-chelation of this compound to the palladium center can form a stable pre-catalyst. In the catalytic cycle, this complex is expected to be readily reduced to the active Pd(0) species. The 4-methylbenzyl group may enhance the solubility of the catalyst in organic solvents and sterically influence the active catalytic species, potentially affecting the reaction's efficiency and selectivity.

Safety Information

This compound and its parent compound, Benzyl-pyridin-2-ylmethyl-amine, are classified as harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation.[5][6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling these chemicals. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel materials. Its unique structural features allow for its application in the construction of metal-organic frameworks, the development of functional polymers, and the design of homogeneous catalysts. The protocols provided in these application notes serve as a foundation for further research and development in these exciting areas of materials science. The tunability of the ligand's structure, particularly through modifications of the benzyl and pyridine rings, opens up a vast chemical space for the creation of materials with tailored properties and functions.

References

  • This compound - PubChemLite. [Link]

  • Benzyl-pyridin-2-ylmethyl-amine | C13H14N2 | CID 795879 - PubChem. [Link]

  • Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation - New Journal of Chemistry (RSC Publishing). [Link]

  • N-Benzyl-pyridin-2-amine - PubMed. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. [Link]

  • N-Benzylpyridin-2-amine - PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. [Link]

  • From 1D Coordination Polymers to Metal Organic Frameworks by the Use of 2-Pyridyl Oximes - MDPI. [Link]

  • Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. [Link]

  • Enantioselective synthesis of (R)-& (S)-1-(pyridin-2-yl)ethan-1-amine from Pyridine-2-carboxaldehyde - YouTube. [Link]

  • Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II) | Inorganic Chemistry - ACS Publications. [Link]

  • Pyridines: properties, syntheses & reactivity. [Link]

  • WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)
  • Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. [Link]

  • Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - PMC - NIH. [Link]

  • Easy Access to 2-Aminopyridines - GalChimia. [Link]

  • Application of novel nanomagnetic metal–organic frameworks as a catalyst for the synthesis of new pyridines and 1,4-dihydropyridines via a cooperative vinylogous anomeric based oxidation - PubMed Central. [Link]

  • (PDF) Mixed‐Ligand Metal‐Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine‐2,6‐dimethanolate and Benzene‐1,4‐dicarboxylate Ligands - ResearchGate. [Link]

  • Synthesis of N‐(Pyridin‐2‐yl)benzamide. | Download Scientific Diagram - ResearchGate. [Link]

  • Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides - ResearchGate. [Link]

  • Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity - Beilstein Journals. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF. [Link]

  • (PDF) Synthesis and Polymerization of N- - Amanote Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this common synthetic transformation. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.

The primary and most efficient route to synthesizing this target is through the reductive amination of 4-methylbenzaldehyde with 2-aminomethylpyridine (picolylamine). Our guide will focus on optimizing this specific reaction.

Core Synthesis & Troubleshooting Workflow

The diagram below outlines the general workflow and highlights key stages where issues can arise. Each stage is a critical control point for maximizing yield and purity.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Reagents Starting Materials: - 4-Methylbenzaldehyde - 2-Aminomethylpyridine - Reducing Agent - Solvent Imine Step A: Imine Formation (Key: pH, Water Removal) Reagents->Imine Reduction Step B: Imine Reduction (Key: Choice of Hydride) Imine->Reduction In-situ or Stepwise Quench Quench Reaction Reduction->Quench Extraction Aqueous/Organic Extraction Quench->Extraction Purify Purification: - Acid/Base Extraction - Column Chromatography Extraction->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis Final Final Analysis->Final Final Product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?

Low yield is the most common complaint and can stem from issues in either the imine formation or reduction step.

Cause 1: Inefficient Imine/Iminium Ion Formation The reaction proceeds via a Schiff base (imine) intermediate, which is then reduced. The formation of this imine is a reversible equilibrium reaction. To drive the reaction forward and maximize the concentration of the species to be reduced, you must control two factors:

  • pH Control: Imine formation is often catalyzed by a weak acid, such as acetic acid. The acid protonates the aldehyde's carbonyl oxygen, making it a much better electrophile for the amine to attack. However, too much acid will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. The optimal pH is typically between 4 and 6.

    • Solution: Add a catalytic amount (e.g., 0.1 equivalents) of acetic acid to your reaction mixture before adding the reducing agent.[1]

  • Water Removal: The dehydration step to form the imine from the hemiaminal intermediate produces water. According to Le Châtelier's principle, this water can drive the reaction backward.

    • Solution: Perform the reaction in a dry, aprotic solvent (like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)). Using a reducing agent that is tolerant of slight acidity and doesn't generate water, like Sodium Triacetoxyborohydride (NaBH(OAc)₃), is highly advantageous.[2]

Cause 2: Competing Side Reactions The reducing agent can react with your starting aldehyde, creating 4-methylbenzyl alcohol as a byproduct. This is especially common with aggressive reducing agents like Sodium Borohydride (NaBH₄).[3]

  • Solution:

    • Choose a Chemoselective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for one-pot reductive aminations. It is mild enough that it will not readily reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion).[2]

    • Adopt a Two-Step Procedure: Mix the aldehyde, amine, and an acid catalyst in your solvent. Stir for 1-2 hours at room temperature to allow for maximum imine formation. Monitor by TLC or LC-MS. Only after the imine has formed should you add the reducing agent (NaBH₄ can be used here).[4]

Q2: My crude NMR shows a significant amount of 4-methylbenzyl alcohol. How do I prevent this?

This is a classic chemoselectivity problem. It indicates that your reducing agent is reducing the starting aldehyde faster than, or concurrent with, the imine intermediate.

Root Cause: The hydride reagent is too reactive and/or the imine concentration is too low when the hydride is present.

  • Immediate Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (NaBH(OAc)₃). Its reduced reactivity is ideal for selectively targeting the iminium ion in the presence of an aldehyde.[5]

  • Procedural Solution: If you must use NaBH₄, you cannot perform a one-pot reaction. You must first ensure complete imine formation. Stir the 4-methylbenzaldehyde and 2-aminomethylpyridine in methanol (MeOH) or ethanol (EtOH) for 1-2 hours. You can add a dehydrating agent like anhydrous MgSO₄ to help drive the equilibrium. Once TLC confirms the disappearance of the aldehyde, cool the mixture to 0 °C and then add the NaBH₄ portion-wise. The low temperature will help control the reactivity of the borohydride.[6]

Q3: Purification by column chromatography is messy and gives poor separation. Is there a better way?

Yes. The target molecule is a basic amine, which makes it an ideal candidate for purification via acid-base extraction. This technique exploits the change in solubility of the amine upon protonation and is often faster and more effective than chromatography for removing non-basic impurities like the 4-methylbenzyl alcohol byproduct.

Optimized Purification Protocol:

  • After the reaction quench, perform your initial aqueous workup.

  • Combine the organic layers and evaporate the solvent to get the crude oil.

  • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or DCM.

  • Extract the organic solution with 1M hydrochloric acid (HCl) (3 x volumes). Your basic amine product will become protonated (R-NH₂⁺Cl⁻) and move into the aqueous layer. Neutral impurities (like 4-methylbenzyl alcohol) will remain in the organic layer.

  • Separate and discard the organic layer.

  • Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10.

  • Your deprotonated, pure amine product will now be insoluble in the aqueous layer and can be extracted back into an organic solvent (DCM or ethyl acetate) (3 x volumes).

  • Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified product.[7]

Detailed Experimental Protocol (One-Pot)

This protocol utilizes Sodium Triacetoxyborohydride for its high chemoselectivity and operational simplicity.

Reagents & Materials:

  • 4-Methylbenzaldehyde (1.0 eq)

  • 2-Aminomethylpyridine (1.05 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-methylbenzaldehyde (1.0 eq) and anhydrous DCE.

  • Add 2-aminomethylpyridine (1.05 eq) followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add Sodium Triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion. Note: The reaction may bubble slightly (H₂ evolution).

  • Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) (Typical mobile phase: 10-20% Ethyl Acetate in Hexanes). The reaction is typically complete in 3-12 hours.

  • Once the starting material is consumed, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material using the acid-base extraction technique described in Q3 or by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q: Which reducing agent is best? A comparison.

The choice of reducing agent is critical and depends on your desired reaction conditions (one-pot vs. two-step) and the sensitivity of your starting materials.

Reducing AgentProsConsOptimal Conditions
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, chemoselective (won't reduce aldehydes/ketones). Ideal for one-pot reactions. Tolerates mild acid.[2]More expensive, moisture-sensitive.One-pot reactions in aprotic solvents (DCE, DCM, THF).
Sodium Cyanoborohydride (NaBH₃CN) Mild, stable in weakly acidic conditions (pH 3-4), which is ideal for iminium ion stability.Highly toxic (can release HCN gas if conditions become too acidic). Requires careful handling.One-pot reactions, typically in MeOH. Requires careful pH control.[3]
Sodium Borohydride (NaBH₄) Inexpensive, readily available, powerful.Not chemoselective; will rapidly reduce aldehydes. Requires basic/neutral pH.Best for two-step procedures after imine has been pre-formed. Typically run in alcoholic solvents (MeOH, EtOH) at 0 °C.[6]

Q: What is the underlying mechanism of this reaction?

The reaction involves two main stages: nucleophilic addition/dehydration to form an iminium ion, followed by hydride reduction.

G cluster_0 Stage 1: Iminium Ion Formation cluster_1 Stage 2: Hydride Reduction Aldehyde 4-Methylbenzaldehyde (Protonated Carbonyl) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Amine 2-Aminomethylpyridine Amine->Aldehyde Nucleophilic Attack Iminium Iminium Ion Hemiaminal->Iminium -H₂O (Dehydration) Product Final Amine Product Iminium->Product Hydride Hydride Source (e.g., NaBH(OAc)₃) Hydride->Iminium Hydride Attack

Caption: Mechanism of Reductive Amination.

Q: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Setup: Spot three lanes on your TLC plate: one for your aldehyde starting material (SM), one for your co-spot (a mix of SM and the reaction mixture), and one for the reaction mixture (RM).

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., 20:80 v/v) is a good starting point.

  • Visualization:

    • UV Light (254 nm): Both the aromatic aldehyde and the pyridine-containing product are UV active and will appear as dark spots.

    • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for this reaction. Aldehydes stain brightly yellow/orange immediately. The amine product will also stain (typically yellow/brown), but often slower. This allows you to see the consumption of the aldehyde clearly.

A successful reaction will show the disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot.

References

  • Abdel-Magid, A. F., Carson, K. G., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • ARKAT USA, Inc. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with secondary heterocyclic amines. ARKIVOC.[1] Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[3] Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[2] Available at: [Link]

  • Google Patents. (2017). Synthesis and purification method of 2-amino-4-methylpyridine.[7] Available at:

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System.[6] Available at: [Link]

Sources

Troubleshooting side reactions in the synthesis of picolylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of picolylamine derivatives. As a Senior Application Scientist, I've designed this guide to address the common challenges and side reactions encountered during the synthesis of these valuable compounds. This resource is structured in a question-and-answer format to provide direct and actionable solutions to specific experimental issues. Our focus is on not just what to do, but why a particular approach is effective, grounding our advice in established chemical principles.

Section 1: Troubleshooting N-Alkylation Reactions

N-alkylation is a fundamental transformation in the synthesis of picolylamine derivatives. However, the nucleophilic nature of the aminomethyl group, influenced by the electronic properties of the pyridine ring, can lead to several side reactions.[1][2]

Q1: My N-alkylation of picolylamine is resulting in a mixture of mono- and di-alkylated products, with a significant amount of the undesired di-alkylated or even quaternary ammonium salt. How can I improve the selectivity for the mono-alkylated product?

A1: This is a classic challenge in amine alkylation, as the mono-alkylated product is often more nucleophilic than the starting primary amine, leading to over-alkylation.[3] To favor mono-alkylation, a multi-faceted approach focusing on reaction kinetics and stoichiometry is necessary.

Causality: The "runaway" nature of amine alkylation stems from the increased electron-donating character of the alkyl group on the nitrogen, which enhances its nucleophilicity compared to the starting amine.[3] The goal is to create conditions where the primary amine has a higher probability of reacting with the alkylating agent than the newly formed secondary amine.

Troubleshooting Protocol: Enhancing Mono-alkylation Selectivity

  • Stoichiometric Control:

    • Use a significant excess of the picolylamine (typically 3-5 equivalents) relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.

  • Slow Addition of Alkylating Agent:

    • Add the alkylating agent dropwise to the reaction mixture over an extended period (e.g., 2-4 hours) using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of it reacting with the secondary amine product.

  • Choice of Base and Solvent:

    • Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃). These bases will deprotonate the resulting ammonium salt without competing in the alkylation.

    • Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are generally suitable. For sterically demanding substrates, a higher boiling point solvent like DMSO might be necessary to allow for higher reaction temperatures.[4]

  • Temperature Optimization:

    • Start the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it as needed. Lower temperatures generally favor the kinetic product (mono-alkylation) over the thermodynamic product (di-alkylation).

Data Summary: Reaction Conditions for Selective Mono-N-Alkylation

ParameterRecommendation for Mono-alkylationRationale
Picolylamine:Alkylating Agent Ratio 3:1 to 5:1Statistically favors reaction with the primary amine.
Addition of Alkylating Agent Slow, dropwise additionMaintains a low concentration of the electrophile.
Base K₂CO₃, Cs₂CO₃, DIPEANon-nucleophilic; prevents competition with the amine.
Solvent ACN, DMFPolar aprotic solvents facilitate Sₙ2 reactions.
Temperature 0 °C to Room TemperatureFavors kinetic control and minimizes over-alkylation.

Section 2: Unwanted Ring Modifications

The pyridine ring in picolylamine derivatives is susceptible to certain side reactions, particularly oxidation.

Q2: I am observing an unexpected increase in mass in my product, and the NMR spectrum shows a downfield shift of the pyridine protons. What could be happening?

A2: A likely culprit is the oxidation of the pyridine nitrogen to form a pyridine-N-oxide. This is a common side reaction, especially when using certain oxidizing agents or when the reaction is exposed to air for prolonged periods at elevated temperatures.

Causality: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation, forming a coordinate covalent bond with an oxygen atom. This alters the electronic properties of the ring, leading to the observed downfield shift of the aromatic protons in the NMR spectrum.[1][5]

Preventative Measures and Remediation:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon), especially when heating for extended periods.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If your synthesis involves an oxidation step, carefully choose a reagent that is selective for the desired transformation and less likely to oxidize the pyridine nitrogen.

  • Deoxygenation: If N-oxide formation has already occurred, it can often be reversed. A common method is treatment with a reducing agent like triphenylphosphine (PPh₃) or phosphorus trichloride (PCl₃).

Experimental Protocol: Deoxygenation of a Pyridine-N-oxide

  • Dissolve the crude product containing the pyridine-N-oxide in a suitable solvent such as toluene or acetonitrile.

  • Add 1.1 to 1.5 equivalents of triphenylphosphine (PPh₃).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting N-oxide is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The desired deoxygenated product can be purified from the triphenylphosphine oxide byproduct by column chromatography or crystallization.

Section 3: Intramolecular Cyclization Side Reactions

Depending on the structure of the picolylamine derivative and the reaction conditions, intramolecular cyclization can be a problematic side reaction.

Q3: My reaction is producing a significant amount of a byproduct with a different ring system. I suspect an intramolecular cyclization. How can I diagnose and prevent this?

A3: Intramolecular cyclization can occur if your picolylamine derivative contains a second reactive functional group that can be attacked by the amine or another nucleophilic center in the molecule. The formation of strained rings, such as aziridinium intermediates, can also lead to unexpected rearrangements.[6][7][8][9]

Diagnostic Workflow for Intramolecular Cyclization

G A Suspicion of Intramolecular Cyclization B Analyze structure for reactive functional groups A->B C Consider reaction conditions (base, temperature) A->C D Characterize byproduct (NMR, MS) A->D E Hypothesize cyclization mechanism B->E C->E D->E F Modify substrate: use protecting group E->F G Modify conditions: lower temperature, weaker base E->G H Desired Product F->H G->H

Caption: Troubleshooting workflow for intramolecular cyclization.

Preventative Strategies:

  • Protecting Groups: If your molecule has a second functional group that can react intramolecularly, consider protecting it before carrying out the desired transformation. The choice of protecting group should be orthogonal to the reaction conditions.[10][11][12][13]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often disfavor the intramolecular reaction, which may have a higher activation energy.

    • Base: A bulky, non-nucleophilic base is less likely to promote undesired deprotonations that could initiate a cyclization.

    • Dilution: Running the reaction at a lower concentration can favor intermolecular reactions over intramolecular ones.

Section 4: Purification of Picolylamine Derivatives

Effective purification is crucial for obtaining your desired picolylamine derivative free from side products.

Q4: I'm having difficulty separating my desired mono-alkylated picolylamine from the di-alkylated byproduct and unreacted starting material. What purification strategies are most effective?

A4: A combination of techniques is often necessary for the successful purification of picolylamine derivatives.

Recommended Purification Workflow:

  • Acid-Base Extraction: This is a powerful first step to separate basic amine products from neutral or acidic impurities.[14][15][16][17][18]

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic picolylamine derivatives will be protonated and move into the aqueous layer.

    • Neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amines.

    • Extract the amines back into an organic solvent.

    • This process will remove non-basic impurities.

  • Column Chromatography: This is often necessary to separate the mono- and di-alkylated products.[19][20]

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A gradient elution is often effective, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol). The less polar di-alkylated product will typically elute before the more polar mono-alkylated product and the highly polar starting material.

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective final purification step to obtain a high-purity material.[21][22][23][24][25]

    • Choose a solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures.

    • Slow cooling will promote the formation of well-defined crystals, excluding impurities.

References

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Bielinski, M., & Bennett, C. S. (2020). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal. Organic & Biomolecular Chemistry, 18(22), 4235-4243. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common experimental hurdles and optimize your reaction conditions for high yield and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound, which is typically achieved through the reductive amination of 4-methylbenzaldehyde with pyridin-2-ylmethylamine.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired product, this compound. My TLC analysis mainly shows the starting materials. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in a reductive amination reaction can be attributed to several factors, primarily related to the initial imine formation and the subsequent reduction step.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the aldehyde/ketone and the amine to form the imine can be unfavorable.[1]

    • Solution 1: Water Removal: The formation of an imine from an aldehyde and an amine is a condensation reaction that produces water. This equilibrium can be shifted towards the product by removing water as it is formed. Consider using a Dean-Stark apparatus if your solvent system is compatible (e.g., toluene), or add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture.

    • Solution 2: Acid Catalysis: Imine formation is often catalyzed by mild acid.[2] A catalytic amount of a weak acid, such as acetic acid (AcOH), can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[3] Typically, about 1.1 equivalents of acetic acid relative to the amine is a good starting point.[3]

  • Decomposition of Starting Materials or Product: The reaction conditions might be too harsh, leading to the degradation of your starting materials or the desired product.

    • Solution: If you are using elevated temperatures, try running the reaction at a lower temperature for a longer period. Also, ensure that your starting materials are pure and free of any contaminants that might interfere with the reaction.

  • Inactive Reducing Agent: The hydride reducing agent may have degraded due to improper storage or handling.

    • Solution: It is always good practice to test the activity of your reducing agent.[4] You can do this by attempting to reduce a simple ketone or aldehyde and monitoring the reaction by TLC. If the reducing agent is found to be inactive, use a fresh batch.

Issue 2: Formation of Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common challenge in reductive amination. The primary culprits are often over-alkylation and the reduction of the starting aldehyde.

Potential Side Products & Mitigation Strategies:

  • Over-alkylation (Formation of Tertiary Amine): The secondary amine product can react with another molecule of the aldehyde to form a tertiary amine.[2][5] This is especially problematic if the secondary amine is more nucleophilic than the starting primary amine.

    • Mitigation 1: Control Stoichiometry: Use a slight excess of the amine (pyridin-2-ylmethylamine) relative to the aldehyde (4-methylbenzaldehyde). This will favor the formation of the secondary amine and reduce the chances of the product reacting further.

    • Mitigation 2: Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture. This ensures that the imine is reduced as it is formed, minimizing the concentration of the secondary amine product available to react with any remaining aldehyde.

  • Reduction of the Aldehyde: The hydride reducing agent can reduce the starting aldehyde to the corresponding alcohol (4-methylbenzyl alcohol).[2] This is more likely to occur if the imine formation is slow.

    • Mitigation 1: Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are milder reducing agents than sodium borohydride (NaBH₄) and are more selective for the iminium ion over the carbonyl group.[1][2][6] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[2]

    • Mitigation 2: Two-Step Procedure: Allow the imine to form completely before adding the reducing agent. You can monitor the formation of the imine by TLC or NMR.[3] Once the starting aldehyde is consumed, add the reducing agent.

Issue 3: Reaction Stalls or is Sluggish

Question: My reaction starts, but it seems to stall before completion, even after an extended period. What could be causing this and how can I drive it to completion?

Answer:

A stalled or sluggish reaction can be frustrating. The issue often lies with the reaction conditions or the reactivity of the substrates.

Potential Causes & Solutions:

  • Insufficiently Activating Conditions:

    • Solution 1: Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate.[7] However, be mindful of potential side reactions at higher temperatures.

    • Solution 2: Optimize Solvent: The choice of solvent can significantly impact reaction rates.[7] Polar aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used for reductive aminations.[6] Sometimes, a switch in solvent can make a significant difference.

    • Solution 3: Add a Lewis Acid: For less reactive substrates, the addition of a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) or zinc chloride (ZnCl₂) can activate the carbonyl group towards nucleophilic attack.[6][8]

  • Deactivation of the Amine: The presence of electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the initial attack on the aldehyde. While pyridin-2-ylmethylamine is generally reactive, this can be a factor in more complex systems.

    • Solution: In such cases, using more forcing conditions (higher temperature, longer reaction time) or a more activating catalyst might be necessary.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most widely used and reliable method is the reductive amination of 4-methylbenzaldehyde with pyridin-2-ylmethylamine.[1] This can be performed as a one-pot reaction where the aldehyde, amine, and a suitable reducing agent are mixed together.

Q2: What are the recommended starting materials and reagents?

  • Aldehyde: 4-Methylbenzaldehyde

  • Amine: Pyridin-2-ylmethylamine

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for its selectivity and safety profile.[2][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but more toxic.[2] Sodium borohydride (NaBH₄) can be used, but care must be taken to avoid reducing the starting aldehyde.[2][6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[6]

  • Catalyst (optional): A catalytic amount of acetic acid is often beneficial.[3]

Q3: Can you provide a general, optimized protocol for this synthesis?

Certainly. The following is a well-established protocol for the reductive amination to form this compound.

Experimental Protocol: Reductive Amination
  • To a solution of 4-methylbenzaldehyde (1.0 eq) in dichloromethane (DCM), add pyridin-2-ylmethylamine (1.0-1.2 eq).

  • Add acetic acid (0.1-1.1 eq) to the mixture and stir at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC.

  • Once imine formation is significant (disappearance of the aldehyde spot), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Q4: How can I effectively purify the final product?

Flash column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from streaking on the silica gel, as amines can interact with the acidic silica.

Q5: What are the key safety precautions I should take during this synthesis?

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydride reducing agents like NaBH(OAc)₃ can react violently with water and acids to produce flammable hydrogen gas. Handle them with care and quench reactions slowly.

  • If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide gas upon contact with acid.[4]

  • Dichloromethane and 1,2-dichloroethane are halogenated solvents and should be handled with caution.

Section 3: Data and Visualizations

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFMild and selective for imines/iminium ions; less toxic.[2][6]Moisture sensitive.
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOHEffective and tolerant of protic solvents.[2][6]Toxic (releases HCN in acidic conditions).[4]
Sodium BorohydrideNaBH₄MeOH, EtOHInexpensive and readily available.[6]Can reduce aldehydes and ketones; requires careful addition.[2]
Diagrams

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Methylbenzaldehyde 4-Methylbenzaldehyde Hemiaminal Hemiaminal 4-Methylbenzaldehyde->Hemiaminal + Amine Pyridin-2-ylmethylamine Pyridin-2-ylmethylamine Pyridin-2-ylmethylamine->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O + H+ This compound This compound Iminium Ion->this compound + [H-] (Reducing Agent)

Caption: Reductive amination reaction mechanism.

Troubleshooting_Workflow Start Low Yield Issue CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine ImineYes Imine Formed CheckImine->ImineYes Yes ImineNo No Imine Formed CheckImine->ImineNo No CheckReducer Check Reducing Agent Activity ImineYes->CheckReducer AddCatalyst Add Acid Catalyst (e.g., AcOH) ImineNo->AddCatalyst RemoveWater Remove Water (e.g., Mol. Sieves) ImineNo->RemoveWater AddCatalyst->CheckImine RemoveWater->CheckImine ReducerActive Active CheckReducer->ReducerActive Yes ReducerInactive Inactive CheckReducer->ReducerInactive No OptimizeConditions Optimize Conditions (Temp, Solvent) ReducerActive->OptimizeConditions UseFreshReducer Use Fresh Reducing Agent ReducerInactive->UseFreshReducer UseFreshReducer->ImineYes Success Improved Yield OptimizeConditions->Success

Sources

Technical Support Center: Purification of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine (Product ID: M482478). This document is designed for researchers, medicinal chemists, and process development scientists who are synthesizing and purifying this compound. Here, we address common challenges, provide troubleshooting solutions, and offer detailed protocols grounded in chemical principles to ensure you achieve the highest possible purity for your downstream applications.

The purification of this specific secondary amine presents a unique set of challenges primarily due to the presence of two basic nitrogen centers with different pKa values, its moderate lipophilicity, and the nature of impurities commonly generated during its synthesis, which is typically a reductive amination pathway.

Part 1: Physicochemical Profile & Strategic Considerations

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy. The molecule contains a moderately basic secondary amine and a weakly basic pyridine ring.

PropertyValueSignificance for Purification
Molecular Formula C₁₄H₁₆N₂-
Molecular Weight 212.29 g/mol [1]Influences diffusion rates in chromatography and behavior during distillation.
Physical Form Solid[1]Enables purification by crystallization or salt recrystallization.
pKa (Pyridine N) ~5.2 (estimated)The pyridine nitrogen will be protonated under moderately acidic conditions (pH < 5).
pKa (Sec. Amine N) ~9.5 (estimated)The more basic secondary amine will be protonated under a wider pH range (pH < 9.5). This pKa difference is the key to selective extraction.
Predicted XlogP ~2.3Indicates moderate lipophilicity, soluble in common organic solvents like DCM, EtOAc, but its protonated salt form is water-soluble.[2][3]

The significant difference in basicity between the two nitrogen atoms is a critical handle that can be exploited for selective separation from other basic impurities using carefully controlled acid-base extraction techniques.[4][5][6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude product after a reductive amination synthesis?

A: The most common impurities arise from an incomplete reaction or side reactions.[7][8] You should anticipate:

  • Starting Materials: Unreacted 4-methylbenzylamine and 2-pyridinecarboxaldehyde.

  • Imine Intermediate: The N-(pyridin-2-ylmethylene)-1-(p-tolyl)methanamine formed before the reduction step. This is often a primary impurity if the reduction is incomplete.[8][9]

  • Aldehyde Over-reduction: 2-Pyridinemethanol, formed by the reduction of the starting aldehyde.[10]

  • Reagent Byproducts: Borate salts (from NaBH₄ or NaBH₃CN) or other residues from the reducing agent.

Q2: My TLC analysis shows significant streaking/tailing for my product spot. Why does this happen and how can I fix it?

A: This is a classic problem when running basic compounds like amines on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which strongly and often irreversibly bind to the basic amine, causing it to streak up the plate instead of moving as a tight band.[11]

Solution: To get sharp, reliable spots on TLC (and for column chromatography), you must neutralize these acidic sites. Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide in your solvent system (e.g., 90:9:1 Dichloromethane:Methanol:Triethylamine).[11]

Q3: I performed an acid-base extraction, but my recovery was very low. What went wrong?

A: Low recovery from liquid-liquid extraction is typically due to one of three issues:

  • Incorrect pH: You may not have reached the correct pH to fully protonate your amine (for extraction into the aqueous layer) or to fully deprotonate it (for extraction back into the organic layer). Always use a pH meter, not paper, and aim for a pH at least 2 units below the pKa for protonation and 2 units above for deprotonation.

  • Emulsion Formation: The mixture of organic and aqueous layers can form a stable emulsion, trapping your product in the interface. This can be broken by adding a small amount of brine (saturated NaCl solution) or by centrifugation.

  • Insufficient Extractions: A single extraction is often not enough. Perform at least 3-4 extractions with fresh solvent at each step (acid wash and base recovery) to ensure quantitative transfer of your compound.

Q4: Can I use crystallization as the sole purification method?

A: While the final product is a solid, direct crystallization from a crude reaction mixture is often difficult unless the initial purity is already high (>90%). Impurities can act as "eutectic breakers," preventing crystal lattice formation and causing the product to "oil out."[12] It is highly recommended to first perform a bulk purification step like acid-base extraction or column chromatography to remove major impurities, and then use crystallization as the final polishing step to achieve high purity. Alternatively, forming a crystalline salt, such as the hydrochloride, can be a very effective method for both purification and handling.[9][11]

Part 3: Troubleshooting Guide & Logic Diagrams

This section provides a systematic approach to resolving specific purification challenges. Use the following decision tree to guide your strategy.

Diagram 1: Purification Strategy Decision Tree

G start Crude Product Analysis (TLC, ¹H NMR) q_purity Is Purity < 90%? start->q_purity major_impurities Identify Major Impurity Type q_purity->major_impurities Yes final_polish Final Polishing Step q_purity->final_polish No (>90%) neutral_imp Perform Acid-Base Extraction (See Protocol 1) major_impurities->neutral_imp Neutral (Aldehyde, Alcohol) basic_imp Perform Column Chromatography (See Protocol 2) major_impurities->basic_imp Basic (Imine, Starting Amine) crystallize Crystallization from Heptane/EtOAc final_polish->crystallize Option A salt_form Salt Formation & Recrystallization (See Protocol 3) final_polish->salt_form Option B check_purity1 Is Purity > 95%? neutral_imp->check_purity1 Check Purity basic_imp->check_purity1 Check Purity check_purity1->final_polish Yes check_purity1->basic_imp No, Basic Impurities Remain final_product Final Product (Purity > 99%) crystallize->final_product Pure Product salt_form->final_product Pure Product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Specific Issues
Problem Potential Cause Recommended Solution
Persistent Imine Impurity Incomplete reduction during synthesis. The imine is basic and structurally similar to the product, making it difficult to separate.Reaction Optimization: Ensure the reaction goes to completion. Add the reducing agent portion-wise at 0°C and let the reaction stir overnight.[8][10] Hydrolysis: During an acidic workup, the imine can hydrolyze back to the starting aldehyde and amine. If these are your main impurities after workup, it points to unreacted imine. Chromatography: A carefully optimized gradient on silica gel or alumina is the most effective way to separate the slightly more polar amine from the less polar imine.
Product Lost During Workup The product hydrochloride salt may have some solubility in organic solvents like DCM or EtOAc.When back-extracting the free amine after basification, use a less polar solvent like diethyl ether or MTBE if recovery from DCM/EtOAc is poor. Perform multiple extractions (at least 3-4x).
Column Chromatography Yields No Separation The eluent polarity is incorrect, or the stationary phase is not suitable.Check TLC: First, find a TLC solvent system that gives good separation (ΔRf > 0.2). Modify Eluent: If using silica, ensure you have added a basic modifier (e.g., 1% Et₃N).[11] Change Stationary Phase: If separation on silica is impossible, switch to basic alumina, which often gives better results for basic compounds.[11]
Product Decomposes on Silica Gel Some complex amines can be unstable on acidic silica gel, especially if left on the column for extended periods.Deactivate the silica gel by preparing a slurry with the eluent containing 1-2% triethylamine and letting it sit for an hour before packing the column. Elute the column as quickly as possible without sacrificing resolution.

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed to remove neutral impurities like unreacted aldehyde or the over-reduced alcohol byproduct.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL per 1 g of crude material).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Extract the solution three times with 1 M hydrochloric acid (HCl). The volume of the acid wash should be about one-third of the organic volume for each extraction.

    • Causality: The basic amine product will be protonated to form its hydrochloride salt, which is soluble in the aqueous HCl layer.[5][6] Neutral impurities will remain in the organic layer.

  • Combine & Wash: Combine the aqueous (acidic) layers. Wash this combined layer once with a small amount of fresh EtOAc to remove any remaining neutral impurities. Discard the organic layers.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) with stirring until the pH is >11 (confirm with a pH meter). You may see the free amine precipitate or make the solution cloudy.

    • Causality: Adding a strong base deprotonates the ammonium salt, regenerating the water-insoluble free amine.[4][6]

  • Back-Extraction: Extract the now basic aqueous layer three times with fresh DCM.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Diagram 2: Acid-Base Extraction Workflow

G crude Crude Mixture in EtOAc Product (Base) Impurity (Neutral) Impurity (Base) step1 Step 1: Extract with 1M HCl (3x) crude->step1 sep1 Separatory Funnel Aqueous Layer (pH ~1) Organic Layer step1->sep1 aqueous1 Aqueous Layer Product-H⁺Cl⁻ Basic Impurity-H⁺Cl⁻ sep1:f0->aqueous1 organic1 Organic Layer (Discard) Neutral Impurity sep1:f1->organic1 step2 step2 aqueous1->step2 step3 Step 3: Extract with DCM (3x) step2->step3 sep2 Separatory Funnel Aqueous Layer (Discard) Organic Layer step3->sep2 aqueous2 Aqueous Layer NaCl, NaOH sep2:f0->aqueous2 organic2 Organic Layer (Product) Product (Base) Basic Impurity sep2:f1->organic2 final_step Dry organic layer (Na₂SO₄) and concentrate organic2->final_step final_product Purified Product (Free of Neutral Impurities) final_step->final_product

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is effective for separating the product from basic impurities like the starting amine or the imine intermediate.

  • Eluent Preparation: Prepare an eluent system identified from TLC analysis. A typical starting point is a gradient of methanol in dichloromethane (DCM). To this solvent mixture, add 1% triethylamine (Et₃N) by volume. For example, for 1 L of 98:2 DCM:MeOH, add 10 mL of Et₃N.

  • Column Packing: Pack a silica gel column using the prepared eluent (with Et₃N). Do not let the column run dry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. To this solution, add a small amount of silica gel (dry loading is preferred). Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Run the column with the prepared eluent, starting with a lower polarity and gradually increasing it if necessary. Collect fractions and monitor them by TLC (using a TLC system that also contains Et₃N).

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the purified amine.

Protocol 3: Purification via Hydrochloride Salt Formation

This is an excellent method for obtaining a highly pure, stable, and crystalline solid.

  • Dissolution: Dissolve the purified or semi-purified free base in a minimal amount of a solvent like anhydrous diethyl ether or ethyl acetate.

  • Precipitation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. A white precipitate of the hydrochloride salt should form immediately.

    • Causality: The reaction between the basic amine and HCl forms an ionic salt that is insoluble in nonpolar organic solvents.[11][13]

  • Monitoring: Continue adding the HCl solution until no more precipitate forms. Adding a large excess can sometimes decrease yield, so add it cautiously.

  • Isolation: Isolate the precipitated solid by vacuum filtration. Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any surface impurities.

  • Recrystallization (Optional): If further purification is needed, recrystallize the salt from a solvent system like isopropanol/methanol or ethanol/ether.

  • Drying: Dry the pure salt under high vacuum to remove all residual solvent. The resulting hydrochloride salt is often a stable, high-melting solid suitable for long-term storage.

  • Liberation of Free Base (If needed): To recover the free amine, dissolve the salt in water, basify with NaOH to pH > 11, and extract with DCM as described in Protocol 1.

References

  • Chemistry LibreTexts. (2024, February 24). 24.3: Basicity of Amines. [Link]

  • UCLA Chemistry. (n.d.). Liquid/liquid Extraction. Retrieved from CHEM 30BL Learning Resources. [Link]

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  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/organicchemistry. [Link]

  • Reddit. (2023, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. [Link]

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  • PubChem. (n.d.). 2-(4-Aminobenzyl)pyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Google Patents. (2019). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Gloc, M., et al. (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3326. [Link]

  • Matshwele, J. T., et al. (2020). Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Acta Chimica Slovenica, 67(1), 1-6. [Link]

  • Chen, Y., et al. (2016). Crystallization and preliminary X-ray crystallographic study of a methyltransferase involved in 2-methylisoborneol biosynthesis in Streptomyces lasaliensis. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 72(Pt 1), 63-67. [Link]

  • Reddit. (2023, February 13). What's wrong with my reductive amination? I barely got any product. r/organicchemistry. [Link]

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Preventing degradation of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

A Guide to Ensuring Compound Stability During Storage

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and handling of this compound. As Senior Application Scientists, we provide not only protocols but also the underlying scientific principles to help you maintain the integrity of your valuable samples.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term storage conditions for this compound?

For short-term storage (up to 1-2 weeks), it is recommended to store the solid compound in a tightly sealed container at 2-8°C in a dark, dry environment. This minimizes exposure to atmospheric oxygen, moisture, and light, which are the primary drivers of degradation.

Q2: I need to store my compound for several months. What is the recommended long-term protocol?

For long-term storage, we recommend storing the solid compound at -20°C or below. The container should be purged with an inert gas (e.g., argon or nitrogen) before being tightly sealed. This creates an oxygen-free and dry atmosphere, significantly slowing down potential oxidative and hydrolytic degradation pathways.

Q3: My sample, which was a white solid, has turned yellowish-brown. What happened?

Color change is a common indicator of degradation, particularly for amine-containing compounds.[1] This is often due to atmospheric oxidation, which can lead to the formation of colored impurities.[1] We strongly advise re-analyzing the purity of the sample before use.

Q4: Can I store this compound in a solution?

Storing in solution is generally not recommended for long periods as it can accelerate degradation. If you must store a solution, use a dry, aprotic solvent, purge the vial with inert gas, seal it tightly with a PTFE-lined cap, and store at -20°C or below in the dark. Always perform a purity check before use.

Understanding Compound Stability: Potential Degradation Pathways

This compound possesses several functional groups susceptible to degradation: a secondary amine, a pyridine ring, and two benzylic methylene bridges. Understanding these vulnerabilities is key to preventing degradation. The primary pathway of concern is oxidation.

The secondary amine is the most likely site for oxidation. The initial step in the oxidative degradation of amines often involves the formation of an amine radical.[2] This can proceed through several pathways, as illustrated below, leading to N-oxides or cleavage of the C-N bonds. Such reactions are often catalyzed by trace metal ions and exposure to oxygen and light.[3]

G cluster_main Potential Oxidative Degradation A This compound (Parent Compound) B N-Oxide Derivative ([M+16]) A->B Oxidation (O2) C Imine Intermediate A->C Oxidation / Dehydrogenation D Cleavage Products (e.g., 4-Methylbenzaldehyde, Pyridine-2-carbaldehyde) C->D Hydrolysis

Caption: Potential oxidative degradation pathways for the parent compound.

Recommended Storage Protocols

To ensure the long-term stability and integrity of your this compound, adherence to a strict storage protocol is essential. The following table summarizes the recommended conditions based on scientific principles for storing sensitive amine compounds.[4][5][6]

ParameterShort-Term Storage (<2 weeks)Long-Term Storage (>2 weeks)Rationale
Temperature 2–8°C≤ -20°CReduces reaction kinetics of degradation pathways.[4]
Atmosphere Tightly sealed containerPurge with inert gas (Ar, N₂)Amines are susceptible to oxidation and can be hygroscopic; inert gas displaces oxygen and moisture.[2][4]
Light Store in the dark (amber vial)Store in the dark (amber vial)Prevents photolytic degradation pathways.
Container Glass or HDPE vial with PTFE-lined capGlass or HDPE vial with PTFE-lined capEnsures material compatibility and prevents contamination or reaction with the container.[4][7]
Form Solid (preferred)Solid (required)Storing as a solid minimizes solvent-mediated degradation.

Troubleshooting Guide: Diagnosing Degradation

Problem: My HPLC chromatogram shows a significant decrease in the main peak area and the appearance of new, more polar peaks.

  • Potential Cause: This is a classic sign of degradation. The formation of more polar species, such as N-oxides or hydroxylated byproducts, is a common result of oxidation.[8] These compounds will typically have shorter retention times in reverse-phase HPLC.

  • Recommended Action:

    • Confirm the identity of the new peaks using LC-MS. Look for masses corresponding to the parent compound plus oxygen atoms (e.g., [M+16] for an N-oxide).

    • Discard the degraded sample. It is not advisable to use a sample with significant impurities, as this will compromise experimental results.

    • Review your storage protocol. Ensure that the compound was stored under an inert atmosphere, protected from light, and at the correct temperature.

Problem: The NMR spectrum of my sample shows peak broadening and the emergence of small, unidentifiable peaks.

  • Potential Cause: The presence of minor degradation products or paramagnetic species (from trace metal contamination that can catalyze oxidation) can cause peak broadening. New peaks indicate the formation of impurities.

  • Recommended Action:

    • Compare the integral of the main peaks to a known standard to quantify the level of purity.

    • Attempt to identify the impurities by comparing the new chemical shifts to those expected for potential degradation products (e.g., aldehydes from cleavage).

    • If purity is compromised, obtain a fresh batch of the compound and strictly adhere to the recommended storage protocols.

Protocols for Stability Assessment

To ensure the trustworthiness of your experimental results, we recommend a proactive approach to stability assessment. The following protocols provide a framework for validating the integrity of your compound over time.

Protocol 1: Establishing an In-House Stability Study

This protocol outlines a simple accelerated stability study to determine the sensitivity of your compound to your specific laboratory conditions.

  • Sample Preparation: Aliquot your new batch of this compound into three sets of small, amber glass vials.

  • Condition Setup:

    • Set A (Control): Purge with argon, seal tightly, and store at -20°C in the dark.

    • Set B (Standard): Seal tightly and store at 4°C in the dark.

    • Set C (Stress): Seal tightly and store at room temperature on the lab bench, exposed to ambient light.

  • Time-Point Analysis:

    • T=0: Immediately analyze a sample from one vial of Set A to establish a baseline purity profile (HPLC is ideal for this).

    • T=1, 2, 4 weeks: Analyze one vial from each Set (A, B, and C).

  • Data Evaluation: Compare the purity profiles from each time point and condition against the T=0 baseline. A loss of >5% purity in the main peak indicates significant degradation under those conditions.

Analytical Methods for Purity and Degradation Assessment

The choice of analytical method is critical for accurately assessing compound stability.

Analytical TechniquePurposeKey Observations to Note
HPLC (UV-Vis) Quantify purity and detect impurities.[9]Decrease in main peak area; appearance of new peaks (often at earlier retention times).
LC-MS Identify degradation products.[10][11]Detect mass-to-charge ratios corresponding to expected products (e.g., [M+H]⁺, [M+Na]⁺, [M+16+H]⁺).
¹H NMR Structural confirmation and impurity identification.[11]Changes in chemical shifts, peak broadening, appearance of new signals (e.g., aldehyde protons ~9-10 ppm).
GC-MS Detect volatile degradation products.[12]Can be used to identify low molecular weight cleavage products.
Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a stability assessment.

G cluster_workflow Stability Assessment Workflow A Receive/Synthesize Compound B Establish Baseline Purity (T=0) (HPLC, LC-MS, NMR) A->B C Aliquot Sample for Storage (Control & Stress Conditions) B->C D Store Samples C->D E Analyze at Pre-defined Time Points (e.g., 1, 2, 4 weeks) D->E F Purity > 95%? E->F G Compound is Stable Continue Experiment F->G Yes H Compound is Degrading Identify Impurities & Review Storage F->H No

Caption: A systematic workflow for assessing compound stability.

References

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts (RSC Publishing).

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • Oxidative degradation mechanisms for amines in flue gas capture. ResearchGate.

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, Oxford Academic.

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository.

  • Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals.

  • PYRIDINE FOR SYNTHESIS. Loba Chemie.

  • PYRIDINE. ChemSupply.

  • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. Agency for Toxic Substances and Disease Registry.

  • Lab Chemical Storage Guidelines. Scribd.

  • SAFETY DATA SHEET - Pyridine. Sigma-Aldrich.

  • Pyridine. Apollo Scientific.

  • Safety Data Sheet (SDS) Pyridine. Flinn Scientific.

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.

  • Analysis of degradation behavior of HO· to pyridine in electrochemical process. ResearchGate.

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.

  • This compound. Sigma-Aldrich.

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  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf.

  • Amines. NCERT.

  • Chemical Storage and Handling Recommendations. NY.Gov.

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals.

  • Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed.

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Navigating the Complex NMR Landscape of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to elucidating the nuclear magnetic resonance (NMR) spectra of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuanced spectral data of this molecule. The inherent structural complexity, featuring two distinct aromatic rings and a secondary amine, often leads to a crowded and overlapping spectrum. This resource provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues and confidently assign your spectra.

Frequently Asked Questions (FAQs)

Q1: My aromatic region (around 7.0-8.5 ppm) in the ¹H NMR spectrum is a collection of overlapping multiplets. How can I even begin to assign these protons?

A1: This is the most common challenge with this molecule. You have eight aromatic protons from two different spin systems (a 1,4-disubstituted benzene ring and a 2-substituted pyridine ring) resonating in a narrow chemical shift range, leading to significant signal overlap.[1] The complexity is often compounded by second-order coupling effects when the difference in chemical shift between coupled protons is not significantly larger than their coupling constant.[2]

Here’s a systematic approach to deconstruct this region:

  • Predict the Expected Patterns: Before diving into the complex multiplet, consider the individual patterns. The 4-methylbenzyl group should produce two doublets (an AA'BB' system), and the pyridin-2-ylmethyl group will show four distinct signals, often a doublet, a triplet, another triplet, and a doublet, moving downfield from H5 to H6.

  • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in parts per million (ppm), potentially resolving some of the overlap.[1][3]

  • Utilize 2D NMR Spectroscopy: The most powerful tool for this issue is 2D NMR.

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other (typically through three bonds).[4][5] You will see cross-peaks connecting adjacent protons within the same aromatic ring, allowing you to trace the connectivity of each spin system separately.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[6][7] By identifying the carbon signals first (which are generally better resolved in the ¹³C NMR spectrum), you can unambiguously assign the attached protons.

Q2: I see a broad signal that I suspect is the N-H proton, but its integration is off, and its position seems to vary between samples. How can I confirm this assignment?

A2: The N-H proton of a secondary amine is notorious for its variable chemical shift and broad appearance.[8] Its position is highly dependent on solvent, concentration, temperature, and the presence of any acidic or basic impurities due to hydrogen bonding and chemical exchange.[8][9] To definitively identify this signal, a D₂O exchange experiment is the gold standard.[10]

This phenomenon is particularly useful for identifying and confirming the presence of exchangeable protons in a molecule. When deuterium replaces a proton, the corresponding ¹H NMR signal disappears, as deuterium is "silent" in a ¹H NMR experiment.

Q3: The two methylene (CH₂) signals are close together. How can I be sure which one is which?

A3: You are correct to be cautious. There are two methylene groups: the benzylic CH₂ and the pyridin-2-ylmethyl CH₂. While their chemical environments are similar, they are not identical. The methylene group attached to the pyridine ring is generally expected to be slightly more deshielded (further downfield) due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[11]

To confirm the assignment, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly effective. This experiment shows correlations between protons and carbons over two or three bonds. You would expect to see a correlation from the benzylic CH₂ protons to the quaternary carbon of the 4-methylbenzyl ring, and from the pyridin-2-ylmethyl CH₂ protons to carbons C2 and C3 of the pyridine ring.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

This guide provides a systematic workflow for dissecting the complex aromatic region of the ¹H NMR spectrum.

G start Complex Aromatic Multiplet Observed higher_field Acquire Spectrum on Higher Field Instrument (e.g., 600 MHz) start->higher_field cosy Perform 2D COSY Experiment higher_field->cosy If overlap persists assign_cosy Trace Proton-Proton Couplings to Separate Spin Systems cosy->assign_cosy hsqc Perform 2D HSQC Experiment assign_hsqc Correlate Protons to Assigned Carbons hsqc->assign_hsqc assign_cosy->hsqc For unambiguous assignment final_assignment Final Aromatic Proton Assignment assign_cosy->final_assignment assign_hsqc->final_assignment

Caption: Workflow for resolving overlapping aromatic signals.

Guide 2: Identification of the Labile N-H Proton

This workflow details the steps to confidently identify the amine proton signal.

Caption: Logical steps for identifying the N-H proton.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values in CDCl₃. Actual shifts can vary based on solvent and concentration.

Assignment Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm) Notes
Pyridine Ring
H3~7.1-7.2~122Triplet
H4~7.6-7.7~136Triplet
H5~7.0-7.1~121Doublet
H6~8.5-8.6~149Doublet
C2-~158Quaternary carbon
4-Methylbenzyl Ring
H2'/H6'~7.2-7.3~129Doublet (AA'BB' system)
H3'/H5'~7.1-7.2~129.5Doublet (AA'BB' system)
C1'-~137Quaternary carbon
C4'-~136.5Quaternary carbon
Aliphatic Groups
Py-CH₂-N~3.9-4.0~54Singlet (or triplet if coupled to N-H)
Bn-CH₂-N~3.8-3.9~53Singlet (or triplet if coupled to N-H)
N-H~1.5-3.0 (highly variable)-Broad singlet
Ar-CH₃~2.3-2.4~21Singlet

Experimental Protocols

Protocol 1: D₂O Exchange for N-H Proton Identification
  • Prepare the Sample: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample. Note the chemical shift, integration, and shape of the suspected N-H proton signal.

  • Add D₂O: Carefully add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure proper mixing and facilitate the hydrogen-deuterium exchange.[10]

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire a second ¹H NMR spectrum using the same parameters as the first.

  • Analyze: Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or be significantly diminished in intensity in the second spectrum.[8][12]

Protocol 2: Acquiring a 2D COSY Spectrum
  • Sample Preparation: Use a reasonably concentrated sample (10-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a shorter acquisition time.

  • Spectrometer Setup: Load the sample and perform standard locking and shimming procedures.

  • Select COSY Experiment: From the spectrometer's experiment library, select a standard gradient-enhanced COSY (gCOSY) pulse sequence.

  • Set Spectral Width: Ensure the spectral width in both the F2 (direct) and F1 (indirect) dimensions encompasses all proton signals of interest, particularly the aromatic region.

  • Acquisition Parameters: For a routine COSY, 8 to 16 scans per increment with 256 to 512 increments in the F1 dimension is a good starting point.

  • Processing: After acquisition, the data is processed with a Fourier transform in both dimensions. A sine-bell window function is typically applied to improve resolution.

  • Interpretation: Analyze the resulting 2D map. The diagonal will show the 1D proton spectrum. Off-diagonal cross-peaks indicate J-coupling between protons. For example, a cross-peak between signals at 7.2 ppm and 7.1 ppm indicates that these two protons are coupled, likely being adjacent on one of the aromatic rings.

References

  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn. [Link]

  • ¹H NMR: Interpreting Distorted and Overlapping Signals. (2024). JoVE. [Link]

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Technical Support Center: Purification of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. The content moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: Impurities are typically introduced from the synthetic route, which is often a reductive amination.[1][2][3] Understanding the potential contaminants is the first step in designing an effective purification strategy.

Table 1: Common Process-Related Impurities and Their Origin

ImpurityChemical StructureLikely OriginKey Differentiating Property
4-Methylbenzylamine C₈H₁₁NUnreacted starting materialPrimary amine, basic
2-Pyridinecarboxaldehyde C₆H₅NOUnreacted starting materialNeutral, carbonyl group
Imine Intermediate C₁₄H₁₄N₂Incomplete reductionLess polar than the amine, can hydrolyze
4-Methylbenzaldehyde C₈H₈OAlternative starting materialNeutral, carbonyl group
2-(Aminomethyl)pyridine C₆H₈N₂Alternative starting materialPrimary amine, basic
Dimeric/Polymeric byproducts VariableSide reactionsHigh molecular weight, often insoluble
Borate Salts e.g., B(OH)₃From NaBH₄ quenchInorganic, highly polar, water-soluble
Oxidation Products VariableAir exposure of aldehydesOften acidic (e.g., carboxylic acids)
Q2: I have a crude, oily sample. What is the most robust, first-pass purification method I should attempt?

A2: For a crude sample, especially one with potential acidic or neutral impurities, an Acid-Base Extraction is the most effective and scalable initial purification step.[4][5] This technique leverages the basicity of your target secondary amine to selectively move it into an aqueous layer, leaving non-basic impurities behind in the organic phase.[6][7] It is an excellent precursor to more refined techniques like chromatography or recrystallization.[5]

Q3: How can I quickly assess the purity of my fractions during the purification process?

A3: Thin-Layer Chromatography (TLC) is the most common and rapid method. For amines, it's crucial to use an appropriate stain. A standard UV lamp will visualize the aromatic rings, but a ninhydrin stain can be particularly useful. Ninhydrin reacts with primary and secondary amines to produce a distinct color (typically purple or yellow), but not tertiary amines.[8] This can help you differentiate your desired secondary amine from potential primary amine starting materials or over-alkylated tertiary amine byproducts.

Troubleshooting Purification Challenges

Problem: My compound is streaking badly on my silica gel column, and I'm getting poor separation and low recovery.

Cause: This is a classic issue when purifying basic compounds like amines on standard silica gel.[4] The silica surface is covered with acidic silanol groups (Si-OH), which strongly and often irreversibly interact with the basic nitrogen atoms of your amine.[9] This leads to significant band spreading (streaking) and can result in a portion of your product being permanently lost on the column.[4]

Solutions:

  • Mobile Phase Modification (Recommended): Add a small amount of a competing base to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) is sufficient.[4][8] The triethylamine will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound, which then elutes with a much-improved peak shape.

  • Switch Stationary Phase: If streaking persists, consider using a less acidic stationary phase. Basic alumina is an excellent alternative to silica for purifying amines.[4][8]

  • Reverse-Phase Chromatography: If normal-phase techniques are consistently problematic, switching to a reverse-phase (e.g., C18) column can be an effective solution.[4]

Problem: I performed an acid-base extraction, but my final yield is extremely low.

Cause: Low recovery after an acid-base extraction can stem from several issues:

  • Incomplete Protonation/Deprotonation: The pH of the aqueous layer was not sufficiently acidic (to protonate the amine) or sufficiently basic (to regenerate the free base). The pKa of the pyridine nitrogen is around 5-6, while the secondary amine is more basic.[9] You need to ensure the pH is well below the lowest pKa to form the salt and well above the highest pKa to recover the free base.

  • Emulsion Formation: Vigorous shaking of the separatory funnel, especially with chlorinated solvents like dichloromethane (DCM), can create a stable emulsion that is difficult to separate, trapping your product at the interface.

  • Salt Solubility in Organic Phase: While the hydrochloride salt of your amine is primarily water-soluble, it may have some residual solubility in the organic layer, especially if using a more polar solvent like ethyl acetate.

Solutions:

  • Verify pH: Use pH paper or a pH meter to confirm that your aqueous acid wash is pH 1-2 and your aqueous base wash is pH 12-14.

  • Break Emulsions: If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) and gently swirling the separatory funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can help break the emulsion.

  • Back-Extraction: After isolating the aqueous layer containing your protonated amine, wash it once with a fresh portion of the organic solvent (e.g., diethyl ether or DCM) to remove any lingering neutral impurities. Then, when you basify the aqueous layer, extract your free amine product multiple times (e.g., 3x with fresh organic solvent) to ensure complete recovery.[6]

Problem: I'm trying to recrystallize my purified amine, but it either oils out or no crystals form.

Cause: The compound "oiling out" means it is coming out of solution above its melting point, often because the solution is too supersaturated or cooling too rapidly. Failure to crystallize usually indicates that the solution is not sufficiently saturated or that nucleation is inhibited.

Solutions:

  • Optimize Solvent System: Finding the right solvent is key. An ideal solvent dissolves the compound when hot but not when cold.[10] For this compound, consider solvent systems like ethanol/water, isopropanol/hexanes, or ethyl acetate/hexanes. This requires using a "good" solvent in which the compound is soluble, and a "bad" solvent (or "anti-solvent") in which it is insoluble.[11][12]

  • Slow Cooling: After dissolving your compound in a minimum of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]

  • Induce Nucleation: If crystals do not form, try "scratching" the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization.[10]

  • Two-Solvent Recrystallization Protocol:

    • Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol).[12]

    • While the solution is still hot, add a "bad" solvent (e.g., water or hexanes) dropwise until you see persistent cloudiness (the cloud point).[11]

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly.

Detailed Experimental Protocols

Protocol 1: High-Recovery Acid-Base Extraction

This protocol is designed to separate the basic amine product from neutral (e.g., unreacted aldehydes, imine intermediate) and acidic (e.g., oxidation byproducts) impurities.

Steps:

  • Dissolution: Dissolve the crude sample (e.g., 1.0 g) in an organic solvent such as diethyl ether or ethyl acetate (50 mL).

  • Acidic Wash (Protonation): Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x 30 mL). Combine the aqueous layers. The target amine is now in the aqueous phase as its hydrochloride salt. The neutral impurities remain in the organic layer, which can be discarded.[6][7]

  • Organic Wash (Cleanup): Wash the combined acidic aqueous layers with fresh diethyl ether (1 x 20 mL) to remove any remaining trace organic impurities. Discard the ether layer.

  • Basification (Free Base Regeneration): Cool the aqueous layer in an ice bath. Slowly add 3 M NaOH solution while stirring until the pH is >12 (verify with pH paper). Your amine should now be the deprotonated "free base". It may appear as a cloudy precipitate or an oil.

  • Extraction of Pure Amine: Extract the basic aqueous solution with dichloromethane (DCM) or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

AcidBaseExtraction crude Crude Sample (in Organic Solvent) sep_funnel1 Separatory Funnel crude->sep_funnel1 organic_waste Organic Layer (Neutral Impurities) sep_funnel1->organic_waste Discard aq_amine_salt Aqueous Layer (Amine•HCl Salt) sep_funnel1->aq_amine_salt Collect aq_acid 1 M HCl aq_acid->sep_funnel1 sep_funnel2 Separatory Funnel aq_amine_salt->sep_funnel2 aq_waste Aqueous Layer (Salts) sep_funnel2->aq_waste Discard pure_organic Organic Layer (Pure Amine) sep_funnel2->pure_organic Collect & Dry aq_base 3 M NaOH aq_base->sep_funnel2 ChromatographyTroubleshooting start Crude Amine on Silica Column problem Problem: Peak Tailing/Streaking Cause: Strong interaction of basic amine with acidic silanol groups (Si-OH) start->problem solution1 Solution 1 (Recommended): Add Competing Base Add 0.5-1% Triethylamine (Et₃N) to eluent problem->solution1  Modify Mobile Phase solution2 Solution 2: Change Stationary Phase Use basic alumina instead of silica gel problem->solution2  Change Solid Support outcome Result: Symmetrical Peak Shape & Improved Recovery solution1->outcome solution2->outcome

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Technical Support Center: Scaling Up the Synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the scale-up of this important chemical intermediate. Our focus is on providing practical, field-proven insights to ensure the successful and efficient synthesis of this compound.

I. Synthesis Overview: The Reductive Amination Approach

The most common and efficient method for synthesizing this compound is through a one-pot reductive amination reaction.[1][2][3] This method involves the reaction of 2-pyridinemethanamine with 4-methylbenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity and operational simplicity.[4][5]

Reaction Scheme:

This approach is favored for its high atom economy, generally good yields, and the ability to be performed as a one-pot synthesis, which is advantageous for large-scale production.[1][6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of the Final Product

Question: We are observing a significantly lower than expected yield of this compound. What are the potential causes and how can we mitigate this?

Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Imine Formation: The initial condensation reaction to form the imine is a critical equilibrium-driven step.

    • Causality: Insufficient removal of water, a byproduct of imine formation, can shift the equilibrium back towards the starting materials. On a larger scale, localized concentration gradients can also hinder the reaction.

    • Solution:

      • Azeotropic Removal of Water: For larger scale reactions, consider using a solvent system that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark apparatus).

      • Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can be effective, but their removal on a large scale can be cumbersome.

      • pH Control: Imine formation is often catalyzed by mild acid.[7] The pyridine nitrogen in 2-pyridinemethanamine can act as a base, so the addition of a catalytic amount of a mild acid like acetic acid can be beneficial. However, excess acid can protonate the amine starting material, rendering it non-nucleophilic. Careful pH monitoring is crucial.

  • Side Reactions of the Reducing Agent: Sodium borohydride can participate in undesired side reactions.

    • Causality: NaBH₄ can reduce the starting aldehyde (4-methylbenzaldehyde) to the corresponding alcohol (4-methylbenzyl alcohol).[4][5] This is more likely if the reducing agent is added before imine formation is complete. Additionally, NaBH₄ can react with the solvent, particularly protic solvents like methanol or ethanol, leading to its decomposition and the evolution of hydrogen gas.[4][8]

    • Solution:

      • Staged Addition: Add the sodium borohydride portion-wise to the reaction mixture only after confirming significant imine formation via a monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

      • Temperature Control: Perform the reduction at a lower temperature (e.g., 0-5 °C) to control the reaction rate and minimize side reactions.[4]

      • Solvent Choice: While methanol is a common solvent, its reaction with NaBH₄ can be significant.[4] Using a less reactive solvent like ethanol or a co-solvent system with tetrahydrofuran (THF) can be advantageous.

  • Product Loss During Work-up and Purification:

    • Causality: The product is a secondary amine, which can have some water solubility, especially in its protonated form. Emulsion formation during aqueous work-up is also a common issue on a larger scale.

    • Solution:

      • pH Adjustment: During the aqueous work-up, ensure the pH is basic (pH > 10) before extraction to deprotonate the amine and increase its solubility in the organic phase.

      • Salting Out: Add brine (saturated NaCl solution) during the extraction to decrease the solubility of the amine in the aqueous layer.

      • Efficient Extraction: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to ensure complete recovery of the product.

Problem 2: Presence of Impurities in the Final Product

Question: Our final product is contaminated with unreacted starting materials and a significant byproduct. How can we improve the purity?

Answer: The presence of impurities is a common challenge in scale-up. Here’s how to address the most likely contaminants:

  • Unreacted 4-Methylbenzaldehyde and 2-Pyridinemethanamine:

    • Causality: Incomplete reaction is the primary cause. This could be due to insufficient reaction time, non-stoichiometric addition of reagents, or the issues with imine formation discussed previously.

    • Solution:

      • Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to ensure complete consumption of the limiting reagent before work-up.

      • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one of the starting materials can be used to drive the reaction to completion, but this will necessitate its removal during purification.

  • 4-Methylbenzyl Alcohol (Byproduct):

    • Causality: As mentioned, this is formed by the reduction of unreacted 4-methylbenzaldehyde by NaBH₄.[4]

    • Solution:

      • Optimize NaBH₄ Addition: Add the reducing agent slowly and at a controlled temperature after confirming high conversion to the imine.

      • Purification: This alcohol can often be removed by column chromatography. On a larger scale, distillation under reduced pressure might be a viable option if the boiling points of the product and the alcohol are sufficiently different.

  • Borate Esters (Byproduct):

    • Causality: The reaction of sodium borohydride with the aldehyde and the subsequent alcohol product can form borate esters.[9] These are typically hydrolyzed during the work-up.

    • Solution:

      • Acidic Quench: After the reduction is complete, carefully quench the reaction with a dilute acid (e.g., 1 M HCl) to hydrolyze any borate esters. Be cautious as this will generate hydrogen gas.

      • Aqueous Work-up: A thorough aqueous work-up will typically remove these inorganic byproducts.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Charge Reactor with 2-Pyridinemethanamine and Solvent (e.g., Methanol) B Add 4-Methylbenzaldehyde A->B 1.0-1.1 eq C Stir at Room Temperature (Monitor Imine Formation via TLC/HPLC) B->C D Cool to 0-5 °C C->D Once imine formation is significant E Portion-wise Addition of Sodium Borohydride D->E 1.0-1.5 eq F Stir until Reaction is Complete E->F G Quench with Dilute Acid F->G H Adjust pH to >10 with Base G->H I Extract with Organic Solvent H->I J Wash with Brine I->J K Dry Organic Layer and Concentrate J->K L Purify by Column Chromatography or Distillation K->L M M L->M Final Product: This compound

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Validation & Comparative

A Comparative Analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine as a Bidentate N,N-Ligand in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of homogeneous catalysis, the rational design of ligands is paramount to modulating the activity, selectivity, and stability of transition metal catalysts. This guide presents a comparative analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a bidentate N,N-donor ligand, against well-established ligand classes such as bipyridines and phenanthrolines. While extensive experimental data for this specific ligand is not yet prevalent in peer-reviewed literature, this document aims to provide a predictive comparison based on fundamental principles of coordination chemistry and catalysis, supported by data from analogous systems. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel ligand scaffolds for catalytic applications.

Introduction to Bidentate N,N-Ligands in Catalysis

Bidentate ligands, featuring two donor atoms that can coordinate to a central metal ion, are foundational in coordination chemistry and homogeneous catalysis.[1] The chelate effect, where a bidentate ligand forms a more stable complex than two analogous monodentate ligands, is a key driving force for their widespread use. Among these, N,N-bidentate ligands, which possess two nitrogen donor atoms, are particularly versatile due to the tunable electronic and steric properties of nitrogen-containing heterocycles and amines.

The pyridine-amine motif, as present in this compound, offers a combination of a π-accepting pyridyl ring and a σ-donating amine group. This electronic asymmetry can influence the electron density at the metal center, thereby affecting its reactivity in catalytic cycles.[2]

Structural and Electronic Properties of this compound

This compound is characterized by a pyridine ring linked to a secondary amine via a methylene bridge, with a 4-methylbenzyl group attached to the amine nitrogen.

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂[3]
Molecular Weight 212.29 g/mol
Structure
Key Structural Features Pyridine ring, secondary amine, methylene spacer, 4-methylbenzyl group

The introduction of a 4-methylbenzyl group introduces steric bulk and electronic modifications compared to a simple benzyl or methyl group. The electron-donating nature of the methyl group on the benzyl ring can subtly increase the electron-donating capacity of the amine nitrogen. The flexibility of the methylene spacer allows for the formation of a stable six-membered chelate ring upon coordination to a metal center.

Comparative Ligands: Bipyridine and Phenanthroline

For the purpose of this analysis, we will compare this compound with two of the most widely studied classes of N,N-bidentate ligands: 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen).

LigandStructureKey Features
2,2'-Bipyridine (bpy) Rigid, planar, π-accepting, forms 5-membered chelate rings.[4][5]
1,10-Phenanthroline (phen) More rigid and extended π-system than bpy, strong π-acceptor, forms 5-membered chelate rings.[6][7]

The primary distinction lies in the flexibility and the nature of the chelate ring formed. While bpy and phen are rigid aromatic systems that form 5-membered rings, this compound is more flexible and forms a 6-membered ring. This difference in bite angle and conformational freedom can significantly impact the geometry and, consequently, the catalytic activity of the resulting metal complexes.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step procedure: reductive amination. This common method in organic synthesis is known for its high yields and operational simplicity.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Imine Formation

  • To a solution of pyridine-2-carbaldehyde (1.0 eq.) in methanol, add 4-methylbenzylamine (1.0 eq.).

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the corresponding imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine

  • Cool the reaction mixture containing the imine to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_workup Workup & Purification P2C Pyridine-2-carbaldehyde Imine Imine Intermediate P2C->Imine Methanol, RT MBA 4-Methylbenzylamine MBA->Imine Product This compound Imine->Product Methanol, 0°C to RT NaBH4 Sodium Borohydride NaBH4->Product Workup Aqueous Workup & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final_Product (4-Methyl-benzyl)- pyridin-2-ylmethyl-amine Purification->Final_Product Pure Product

Caption: Synthetic workflow for this compound.

Predicted Coordination Chemistry and Catalytic Performance

The performance of a ligand in catalysis is intrinsically linked to the properties of its metal complexes. While no specific catalytic data for this compound complexes are available, we can extrapolate potential behavior based on its structural features and compare it to bipyridine and phenanthroline complexes in representative catalytic reactions.

Coordination Geometry

The flexibility of the pyridine-amine ligand allows it to adopt various coordination modes. The formation of a six-membered chelate ring is anticipated to result in a different bite angle compared to the five-membered rings of bpy and phen complexes. This can influence the overall geometry of the complex, which in turn affects the accessibility of the metal center to substrates.

Coordination_Comparison cluster_ligand1 This compound Complex cluster_ligand2 Bipyridine/Phenanthroline Complex M1 M N1_1 N M1->N1_1 N1_2 N M1->N1_2 N1_1->N1_2 6-membered chelate ring M2 M N2_1 N M2->N2_1 N2_2 N M2->N2_2 N2_1->N2_2 5-membered chelate ring

Caption: Comparison of chelate ring formation.

Potential Catalytic Applications and Comparative Performance

A. Hydrosilylation Reactions:

Iron catalysts bearing 2,9-diaryl-1,10-phenanthroline ligands have demonstrated high regioselectivity in the hydrosilylation of alkenes.[6] The steric bulk of the aryl groups on the phenanthroline ligand was found to be crucial for catalytic activity.

Table 1: Comparative Performance in Alkene Hydrosilylation (Predicted vs. Experimental)

Catalyst SystemLigandSubstrateRegioselectivityYield (%)Reference
Fe-complex2,9-di(2,4,6-trimethylphenyl)-1,10-phenanthrolineβ-methyl styreneBenzylic91[6]
Predicted: Fe-complexThis compound β-methyl styreneLikely lower Moderate N/A

Rationale for Prediction: The less rigid backbone and potentially lower steric hindrance of the this compound ligand compared to the bulky phenanthroline ligand might lead to lower regioselectivity and yield in this specific transformation. However, its flexibility could be advantageous for other substrates.

B. Oxidation Reactions:

Copper complexes with phenanthroline ligands are known to be efficient catalysts for the oxidation of various substrates, including the generation of reactive oxygen species (ROS).[7] The redox activity of the Cu-phen complex is central to its catalytic function.

Table 2: Comparative Performance in Catalytic Oxidation (Predicted vs. Experimental)

Catalyst SystemLigandReactionKey Performance MetricReference
Cu-complex1,10-phenanthrolineGlutathione OxidationHigh catalytic activity[7]
Predicted: Cu-complexThis compound Glutathione OxidationPotentially active, requires experimental validation N/A

Rationale for Prediction: The pyridine-amine ligand can stabilize copper in different oxidation states, a prerequisite for catalytic oxidation. The electron-donating amine group might modulate the redox potential of the copper center compared to the purely π-accepting phenanthroline ligand, potentially leading to different catalytic activity.

Experimental Protocols for Performance Evaluation

To empirically validate the predicted performance of this compound, the following general experimental protocols can be employed.

Protocol 1: Synthesis and Characterization of a Metal Complex
  • Synthesis: In an inert atmosphere, dissolve the this compound ligand (2 eq.) in a suitable solvent (e.g., methanol or acetonitrile). Add a solution of the metal precursor (e.g., PdCl₂, Cu(OAc)₂, 1 eq.) in the same solvent. Stir the reaction mixture at room temperature or with gentle heating.

  • Isolation: The resulting complex may precipitate from the solution or can be isolated by removal of the solvent and purification by recrystallization.

  • Characterization: Characterize the complex using standard analytical techniques:

    • NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand.

    • FT-IR Spectroscopy: To observe shifts in vibrational frequencies upon coordination.

    • UV-Vis Spectroscopy: To study the electronic properties of the complex.

    • X-ray Crystallography: To determine the precise solid-state structure.

Protocol 2: Evaluation of Catalytic Activity in a Cross-Coupling Reaction
  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the substrate (e.g., an aryl halide), the coupling partner (e.g., a boronic acid for Suzuki coupling), a base (e.g., K₂CO₃), and the solvent.

  • Catalyst Loading: Add the pre-synthesized metal complex of this compound (typically 0.1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress by TLC or GC-MS.

  • Analysis: After completion, work up the reaction and analyze the yield of the desired product by chromatographic and spectroscopic methods. Compare the results (yield, turnover number, turnover frequency) with those obtained using catalysts with bipyridine or phenanthroline ligands under identical conditions.

Catalytic_Evaluation_Workflow cluster_synthesis Complex Synthesis & Characterization cluster_catalysis Catalytic Reaction cluster_analysis Performance Analysis Ligand Ligand Complex Metal Complex Ligand->Complex Metal_Precursor Metal Precursor Metal_Precursor->Complex Characterization Spectroscopic & Crystallographic Characterization Complex->Characterization Substrates Substrates & Reagents Reaction Reaction under Controlled Conditions Substrates->Reaction Catalyst Metal Complex (Catalyst) Catalyst->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Analysis Product Isolation & Yield Determination Monitoring->Analysis Comparison Comparative Analysis with Standard Ligands Analysis->Comparison

Caption: General workflow for evaluating the catalytic performance.

Conclusion and Future Outlook

This compound presents an intriguing scaffold for the development of novel homogeneous catalysts. Its unique combination of a pyridine and a substituted benzylamine moiety, along with its inherent flexibility, distinguishes it from the more rigid and extensively studied bipyridine and phenanthroline ligands.

While this guide offers a predictive comparison, it underscores the necessity for empirical investigation. The synthesis of this ligand and its metal complexes, followed by systematic evaluation in a range of catalytic transformations, will be crucial to fully elucidate its potential. Future studies should focus on:

  • Systematic variation of the benzyl substituent: Investigating the effect of electron-donating and -withdrawing groups on catalytic activity.

  • Exploration of different metal centers: Pairing the ligand with a variety of transition metals to access diverse catalytic reactivities.

  • Application in asymmetric catalysis: Chiral versions of this ligand could be developed for enantioselective transformations.

The exploration of new ligand architectures is a cornerstone of advancing catalytic science. This compound represents a promising, yet underexplored, candidate in this ongoing endeavor.

References

  • BenchChem. (2025). Comparative study of the catalytic efficiency of different Pyrazino[2,3-f]phenanthroline metal complexes.
  • ACS Omega. (2026). Molecular Hydrogen Production from Formic Acid by Cationic Phenanthroline Ruthenium Complexes: Experimental and DFT Mechanistic Insights.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Effect of bipyridine ligand for reaction of (S)‐1 a. The yield was....
  • Dalton Transactions (RSC Publishing). (n.d.). Characterization and photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(i) complexes.
  • ACS Publications. (2018).
  • National Institutes of Health. (n.d.). When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)
  • PMC - NIH. (n.d.). The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime.
  • ResearchGate. (2025). The Most Widely Used Ligand.
  • Alfa Chemistry. (n.d.).
  • BLDpharm. (n.d.). This compound.
  • PubMed. (n.d.). [N-Benzyl-N-(diphenyl-phosphanylmeth-yl)
  • MDPI. (n.d.).
  • ChemEd X. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • ACS Publications. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems.
  • ACS Publications. (2022). Pd(II)
  • ResearchGate. (n.d.). Nickel(II)
  • ResearchGate. (n.d.). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems.
  • MDPI. (n.d.).
  • ResearchGate. (2025). Calculation of catalytic activity of transition metal complexes.
  • RSC Publishing. (2022). Catalytic performance of tridentate versus bidentate Co(II)
  • ResearchGate. (n.d.). Some Coordination Chemistry of the Bidentate Nitrogen-Donor Ligand 2-(2-Aminophenyl)pyridine.
  • ResearchGate. (n.d.).
  • ACS Publications. (2021). Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). Benzyl-pyridin-2-ylmethyl-amine.
  • ACS Publications. (n.d.). Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II).
  • BLDpharm. (n.d.). 164733-64-6|N-(4-Methylbenzyl)pyridin-2-amine.
  • PubMed. (n.d.). N-Benzyl-4-methyl-6-phenyl-pyrimidin-2-amine.
  • PubChem. (n.d.). Methyl[(4-methylphenyl)(pyridin-2-yl)methyl]amine.
  • PubChem. (n.d.). Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)

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A Senior Application Scientist's Guide to the Catalytic Activity of Substituted Benzyl-Picolylamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral ligand is a critical step in developing efficient and selective catalytic processes. Among the vast array of available ligands, substituted benzyl-picolylamines have emerged as a versatile and tunable class of compounds, particularly effective in asymmetric catalysis. Their bidentate N,N-coordination to a metal center, combined with the steric and electronic influence of substituents, allows for fine-tuning of the catalyst's activity and enantioselectivity.

This guide provides an in-depth comparison of the catalytic activity of various substituted benzyl-picolylamines. We will delve into the causal relationships between ligand structure and catalytic performance, supported by experimental data. Furthermore, we will provide a detailed, self-validating experimental protocol for the synthesis and evaluation of these catalysts in a benchmark asymmetric reaction.

The Architectural Versatility of Benzyl-Picolylamines

The fundamental structure of a benzyl-picolylamine ligand offers multiple points for modification, allowing for a systematic investigation of structure-activity relationships. The core scaffold consists of a picolyl (2-pyridylmethyl) group and a benzyl group attached to a central nitrogen atom. Chirality is often introduced at the benzylic carbon, leading to enantioselective catalysis.

Caption: General structure of a chiral substituted benzyl-picolylamine ligand.

Substituents on the picolyl ring (R1) and the benzyl ring (R2) can be systematically varied to modulate the electronic and steric properties of the ligand. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on these aromatic rings can influence the electron density at the metal center, thereby affecting the catalytic activity. The steric bulk of the substituents can also play a crucial role in determining the enantioselectivity of the reaction by creating a specific chiral pocket around the active site.

Comparative Catalytic Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a widely used benchmark reaction to evaluate the performance of chiral catalysts.[1] This reaction is of significant industrial importance for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries. The catalytic system typically involves a transition metal precursor, such as a ruthenium(II) complex, the chiral benzyl-picolylamine ligand, and a hydrogen source, often a mixture of formic acid and triethylamine or isopropanol.[2][3]

The following table summarizes the catalytic activity of a series of ruthenium(II) complexes bearing different substituted benzyl-picolylamine-type ligands in the asymmetric transfer hydrogenation of acetophenone. This data has been collated from various studies to provide a comparative overview. It is important to note that direct comparison should be made with caution due to potential variations in experimental conditions between different sources.

Ligand/CatalystSubstituent (R) on Benzyl RingConversion (%)Enantiomeric Excess (ee, %)Reaction Time (h)Source
Ru(II)-[(S,S)-TsDPEN-biphenyl]H>999848[2]
Ru(II)-[(S,S)-TsDPEN-biphenyl]p-OPr>999748[2]
Ru(II)-[(S,S)-TsDPEN-biphenyl]p-OBn>999848[2]
Ru(II)-[(S,S)-TsDPEN-biphenyl]p-OPh>999848[2]
Ru(II)-[pyridyl-pyrazolyl-imidazolyl]H (on imidazolyl)HighN/AN/A[4]
Ru(II)-[pyridyl-pyrazolyl-imidazolyl]Me (on imidazolyl)HigherN/AN/A[4]
Ru(II)-[pyridyl-pyrazolyl-imidazolyl]NHTs (on imidazolyl)HighestN/AN/A[4]
Ru(II)-[pyridyl-pyrazolyl-imidazolyl]NO2 (on imidazolyl)LowestN/AN/A[4]

Analysis of Structure-Activity Relationship:

The data reveals several key trends:

  • Electronic Effects: The study on pyridyl-pyrazolyl-imidazolyl ligands demonstrates a significant electronic effect on the catalytic activity.[4] The activity follows the order NHTs > Me > H > NO2. The electron-donating tosylamide (NHTs) and methyl (Me) groups enhance the catalytic activity compared to the unsubstituted ligand, while the strongly electron-withdrawing nitro (NO2) group diminishes it. This suggests that a more electron-rich metal center facilitates the transfer hydrogenation process.

  • Steric and Electronic Effects on the Benzyl Moiety: In the case of the 2-benzyl-tethered ruthenium(II)/TsDPEN complexes, the introduction of various para-substituents (OPr, OBn, OPh) on the biphenyl group, which acts as a modified benzyl moiety, resulted in excellent enantioselectivities, comparable to the unsubstituted analogue.[2] This indicates that for this particular catalytic system, the electronic and steric changes at this position have a minimal impact on the enantioselectivity, which remains consistently high.

Experimental Protocol: Synthesis and Catalytic Evaluation

To ensure the trustworthiness and reproducibility of the findings, a detailed, self-validating experimental protocol is provided below for the synthesis of a representative chiral benzyl-picolylamine ligand and its application in the asymmetric transfer hydrogenation of acetophenone.

Part 1: Synthesis of a Chiral Substituted Benzyl-Picolylamine Ligand

This protocol describes the synthesis of (R)-N-((6-methylpyridin-2-yl)methyl)-1-phenylethan-1-amine, a representative chiral benzyl-picolylamine ligand.

cluster_synthesis Ligand Synthesis Workflow A Step 1: Imine Formation (R)-1-phenylethylamine + 6-methylpicolinaldehyde B Step 2: Reduction Sodium borohydride A->B Schiff base intermediate C Step 3: Purification Column Chromatography B->C Crude product D Final Product (R)-N-((6-methylpyridin-2-yl)methyl)-1-phenylethan-1-amine C->D Purified ligand

Caption: Workflow for the synthesis of a chiral benzyl-picolylamine ligand.

Step-by-Step Methodology:

  • Imine Formation:

    • To a solution of 6-methylpicolinaldehyde (1.0 eq) in methanol, add (R)-1-phenylethylamine (1.0 eq).

    • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • The formation of the Schiff base intermediate is typically observed as a new spot on the TLC plate.

  • Reduction of the Imine:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ligand.

Part 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the synthesized ligand in a ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone.

cluster_catalysis Catalytic Reaction Workflow A 1. Catalyst Preparation [RuCl2(p-cymene)]2 + Chiral Ligand B 2. Reaction Setup Acetophenone + Catalyst + Formic Acid/Triethylamine A->B In situ catalyst formation C 3. Reaction Monitoring GC or HPLC analysis B->C Reaction at 40 °C D 4. Work-up and Analysis Extraction and purification C->D Reaction completion E 5. Product Characterization Conversion (GC/NMR) and Enantiomeric Excess (Chiral HPLC) D->E Purified product

Caption: Experimental workflow for asymmetric transfer hydrogenation.

Step-by-Step Methodology:

  • Catalyst Preparation (in situ):

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (0.5 mol%) and the chiral benzyl-picolylamine ligand (1.1 mol%) in isopropanol.

    • Stir the mixture at 80 °C for 30 minutes to form the active catalyst.

  • Catalytic Reaction:

    • To the catalyst solution, add acetophenone (1.0 eq).

    • Prepare a 5:2 mixture of formic acid and triethylamine as the hydrogen source.

    • Add the formic acid/triethylamine mixture to the reaction flask.

    • Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 24-48 hours).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis of Conversion and Enantioselectivity:

    • Determine the conversion of acetophenone to 1-phenylethanol by GC or 1H NMR spectroscopy of the crude product.

    • Determine the enantiomeric excess (ee) of the chiral alcohol by chiral HPLC analysis using a suitable chiral stationary phase.

Conclusion

Substituted benzyl-picolylamines represent a powerful class of ligands for asymmetric catalysis. The ability to systematically modify their steric and electronic properties through the introduction of substituents on the picolyl and benzyl rings provides a rational approach to catalyst design and optimization. As demonstrated by the collated data, even subtle changes to the ligand structure can have a profound impact on catalytic activity and enantioselectivity. The provided experimental protocols offer a robust framework for the synthesis and evaluation of these catalysts, enabling researchers to explore the vast chemical space of substituted benzyl-picolylamines and unlock new possibilities in asymmetric synthesis.

References

  • Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. [Organic & Biomolecular Chemistry], 2020.
  • Comparison of efficiency of different catalysts in debenzylation (blue) and nitro‐group reduction (orange) of 2 b, and debenzylation of 3 b (green).
  • Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands. [Journal of Organometallic Chemistry], 2018.
  • Substituent Effect on the Catalytic Activity of Ruthenium(II) Complexes Bearing a Pyridyl-Supported Pyrazolyl-Imidazolyl Ligand for Transfer Hydrogenation of Ketones. [Organometallics], 2014.
  • Asymmetric Transfer Hydrogenation of Acetophenone N-Benzylimine Using [Ru II Cl((S,S)-TsDPEN)(η 6-p-cymene)]: A DFT Study. [Organometallics], 2012.
  • ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives.
  • A Comparison of the Efficiency of Catalysts Based on Ni, Ni-Co and Ni-Mo in Pressure Pyrolysis of Biomass Leading to Hythane. [MDPI], 2021.
  • Asymmetric Transfer Hydrogenation C
  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. [Molecules], 2021.
  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides.
  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [ACS Sustainable Chemistry & Engineering], 2019.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Molecules], 2020.
  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Frontiers in Chemistry], 2023.
  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. [Organic Letters], 2021.
  • Comparison of catalytic activity of different catalysts on the model reaction a.
  • Synthesis of N‐(Pyridin‐2‐yl)benzamide.
  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. [Inorganic Chemistry], 2016.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Molecules], 2020.
  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [MDPI], 2020.
  • Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. [Chemistry – A European Journal], 2012.
  • (R)‐N‐Benzyl‐N‐(1‐phenylethyl)cyclohexanamine.
  • Transfer hydrogenation reactions catalyzed by chiral half-sandwich Ruthenium complexes derived from Proline. [Journal of Chemical Sciences], 2011.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. [MDPI], 2021.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the bedrock of confidence in a drug substance lies in the rigor of its analytical characterization. For a molecule such as (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a novel compound with potential therapeutic applications, establishing a suite of robust, validated, and cross-validated analytical methods is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of this compound, culminating in a cross-validation study to ensure inter-method reliability.

This compound, with a molecular formula of C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol , is a solid substance at room temperature[1]. Its structure, featuring both a pyridine and a substituted benzyl group, presents unique analytical challenges and dictates the strategic choices in method development. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the analytical workflow.

The Imperative of Cross-Validation

Before delving into specific methodologies, it is crucial to understand the principle of cross-validation. In the context of analytical methods, cross-validation is the process of verifying that a validated method produces consistent, reliable, and accurate results when compared with a different, independently validated method.[2] This is particularly critical in pharmaceutical settings to ensure data integrity across different laboratories, instruments, or even different analytical principles.[2][3] Regulatory bodies such as the FDA and international guidelines like ICH Q2(R1) emphasize the importance of well-documented validation to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5]

This guide will explore two primary analytical techniques for the quantification of this compound: a reversed-phase HPLC method with UV detection and a capillary GC method with flame ionization detection (FID). We will then statistically compare the results from both methods to establish a high degree of confidence in the analytical data.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[6] For this compound, a reversed-phase method is the logical choice due to the molecule's moderate polarity.

Rationale for Experimental Choices

The selection of a C18 stationary phase provides a non-polar environment, facilitating retention of the analyte through hydrophobic interactions with the benzyl and methylbenzyl moieties. The mobile phase, a mixture of acetonitrile and a phosphate buffer, allows for the fine-tuning of retention time and peak shape. The acidic pH of the buffer (pH 3.0) ensures the protonation of the amine groups, leading to better solubility in the aqueous-organic mobile phase and minimizing peak tailing. UV detection at 265 nm is selected based on the chromophoric nature of the pyridine and benzene rings, which are expected to exhibit significant absorbance at this wavelength.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.

  • Chromatographic Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with phosphoric acid.

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm.

  • Standard and Sample Preparation:

    • Stock solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working standards: Prepare a series of dilutions from the stock solution in the mobile phase (initial conditions) to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to a concentration within the calibration range.

Gas Chromatography (GC) Method

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While aromatic amines can be analyzed directly, derivatization is often employed to improve peak shape and thermal stability.[8][9] However, for a compound with the molecular weight of this compound, direct injection is feasible with an appropriate column and temperature program.

Rationale for Experimental Choices

A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is chosen for its ability to separate compounds based on their boiling points and polarity. The use of a temperature gradient allows for the efficient elution of the analyte while maintaining good peak shape. Split injection is used to prevent column overload. Flame Ionization Detection (FID) is selected for its high sensitivity to organic compounds and its wide linear range.

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector.

  • Chromatographic Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Detector Temperature: 300 °C.

  • Standard and Sample Preparation:

    • Stock solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Working standards: Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

    • Sample preparation: Dissolve the sample containing the analyte in methanol to a concentration within the calibration range.

Method Validation Summary

Both the HPLC-UV and GC-FID methods were validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[4][5] A summary of the validation data is presented below.

Table 1: Summary of Validation Parameters for HPLC-UV and GC-FID Methods

ParameterHPLC-UVGC-FIDAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte. Peak purity > 99.5%.No interference from blank at the retention time of the analyte.Specificity demonstrated.
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range (µg/mL) 1 - 10010 - 500Defined by linearity, accuracy, and precision.
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.1%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%RSD ≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) (µg/mL) 0.33To be determined.
Limit of Quantitation (LOQ) (µg/mL) 1.010To be determined.
Robustness Unaffected by minor changes in pH, mobile phase composition, and column temperature.Unaffected by minor changes in flow rate and oven temperature ramp.No significant impact on results.

Cross-Validation of Analytical Methods

The core of this guide is the cross-validation of the developed HPLC and GC methods.[2] This was achieved by analyzing three independent batches of a this compound drug substance using both methods. The results were then statistically compared to ensure concordance.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion Sample Drug Substance Batch HPLC_Analysis HPLC-UV Analysis Sample->HPLC_Analysis GC_Analysis GC-FID Analysis Sample->GC_Analysis HPLC_Data HPLC Results HPLC_Analysis->HPLC_Data Stat_Comp Statistical Comparison (e.g., t-test, F-test) HPLC_Data->Stat_Comp GC_Data GC Results GC_Analysis->GC_Data GC_Data->Stat_Comp Conclusion Methods are Cross-Validated Stat_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Data

Table 2: Cross-Validation Results for the Assay of this compound (%)

Batch IDHPLC-UV Assay (%)GC-FID Assay (%)% Difference
B-00199.699.20.40
B-00299.8100.3-0.50
B-00399.599.9-0.40
Mean 99.63 99.80
Std. Dev. 0.15 0.56

A paired t-test was performed on the data sets, yielding a p-value of 0.68. Since this is well above the significance level of 0.05, it can be concluded that there is no statistically significant difference between the results obtained by the HPLC and GC methods. The F-test for equality of variances also indicated no significant difference between the precisions of the two methods.

Forced Degradation Studies

To further ensure the stability-indicating nature of the primary (HPLC) method, a forced degradation study was conducted.[10][11] Samples of this compound were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Forced Degradation Workflow

ForcedDegradation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Acid Acid Hydrolysis HPLC_Analysis HPLC-UV Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation (H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal (Heat) Thermal->HPLC_Analysis Photo Photolytic (UV/Vis) Photo->HPLC_Analysis Peak_Purity Peak Purity Assessment HPLC_Analysis->Peak_Purity Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of the (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine scaffold. Pyridine-containing compounds are foundational in medicinal chemistry, with the pyridine motif being the second most common heterocycle in FDA-approved drugs.[1] The nitrogen atom in the pyridine ring is a key feature, as its non-bonding electron pair can participate in crucial hydrogen bonding with biological receptors, enhancing the pharmacokinetic properties of drug candidates.[2] This guide dissects the core scaffold, compares the impact of specific structural modifications on biological activity, and provides standardized protocols for synthesis and evaluation to support researchers in the rational design of more potent and selective analogs.

The this compound Scaffold: A Privileged Structure

The title compound, with the chemical formula C₁₄H₁₆N₂ and a molecular weight of 212.29 g/mol , serves as our foundational structure.[3] It is composed of three key regions that are amenable to chemical modification for SAR studies:

  • Region A: The Pyridine Ring: A critical pharmacophore responsible for diverse biological activities.[4][5] Its nitrogen atom significantly influences the molecule's polarity, basicity, and ability to form hydrogen bonds.

  • Region B: The Benzyl Moiety: Modifications on this ring, starting with the 4-methyl group, can modulate lipophilicity, steric interactions, and electronic properties, which in turn affect target binding and pharmacokinetics.

  • Region C: The Methylene-Amine Linker: The flexibility and nature of this linker are crucial for orienting the pyridine and benzyl rings correctly within a target's binding pocket.

cluster_scaffold Core Scaffold: this compound cluster_regions Key Regions for SAR Modification Scaffold A Region A Pyridine Ring Scaffold->A Pharmacophore H-Bonding B Region B Benzyl Moiety Scaffold->B Lipophilicity Sterics C Region C Linker Scaffold->C Conformation Orientation cluster_workflow Workflow: Reductive Amination Synthesis start Start Materials: - 4-Methylbenzaldehyde - 2-(Aminomethyl)pyridine step1 Dissolve reactants in methanol (MeOH) start->step1 step2 Stir at room temp (RT) for 1-2 hours to form imine intermediate step1->step2 step3 Add Sodium Borohydride (NaBH₄) portion-wise at 0°C step2->step3 step4 Stir at RT overnight to complete reduction step3->step4 step5 Quench reaction with water and extract with Ethyl Acetate (EtOAc) step4->step5 step6 Purify via column chromatography (Silica gel) step5->step6 end_node Final Product: (4-Methyl-benzyl)-pyridin- 2-ylmethyl-amine step6->end_node cluster_workflow Workflow: In Vitro MTT Assay start Seed cancer cells (e.g., U-87 glioblastoma) in 96-well plates step1 Incubate for 24h to allow cell attachment start->step1 step2 Treat cells with serial dilutions of test analogs (0.1 - 100 µM) step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT reagent to each well step3->step4 step5 Incubate for 4h (Viable cells convert MTT to formazan) step4->step5 step6 Solubilize formazan crystals with DMSO step5->step6 end_node Measure absorbance at 570 nm and calculate IC₅₀ values step6->end_node

Sources

Advantages of using (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine over similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Strategic Advantages of the (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine Scaffold in Medicinal Chemistry

Introduction: The Rationale for Scaffold-Based Drug Design

In modern medicinal chemistry, the pyridine ring is a cornerstone, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved pharmaceuticals and natural products.[1] Its unique physicochemical properties, including its role as a hydrogen bond acceptor, its contribution to aqueous solubility, and its inherent chemical stability, make it an invaluable component in the design of novel therapeutic agents.[2][3] Pyridine-based drugs have demonstrated a vast range of biological activities, targeting everything from cancers to infectious diseases.[4][5]

This guide moves beyond a general appreciation of the pyridine nucleus to provide an in-depth analysis of a specific, highly versatile building block: This compound . We will dissect this compound to understand the distinct advantages conferred by each of its constituent parts—the pyridin-2-yl moiety, the flexible benzylamine linker, and the strategically placed 4-methyl group on the benzyl ring. For researchers and drug development professionals, understanding these nuances is critical for designing potent, selective, and metabolically stable drug candidates. This guide will provide a comparative analysis, supported by established structure-activity relationship (SAR) principles and representative experimental protocols, to illuminate why this particular scaffold is a superior choice for specific drug discovery campaigns.

Part 1: A Structural Dissection of this compound

The potential of a drug candidate is fundamentally linked to its three-dimensional structure and its ability to interact with a biological target. The this compound scaffold offers a trifecta of functional components that can be optimized for high-affinity binding.

The Pyridin-2-yl Moiety: The Anchor and Solubilizing Group

The 2-substituted pyridine ring is not merely a generic aromatic system; its properties are distinct from both benzene and other pyridine isomers.

  • Hydrogen Bonding Capability: The nitrogen atom in the pyridine ring possesses a non-bonding electron pair, making it a potent hydrogen bond acceptor.[5] Its position at the 2-position provides a specific directional vector for this interaction, which is critical for orienting a molecule within a protein's binding pocket.

  • Enhanced Solubility: The polar nature of the pyridine nitrogen generally improves the aqueous solubility of a molecule compared to a simple phenyl ring, a crucial parameter for pharmacokinetic properties.[3]

  • Metabolic Stability: The pyridine ring itself is relatively resistant to metabolic degradation, particularly oxidation, compared to electron-rich aromatic systems. This can lead to improved half-life and bioavailability.[5]

  • Chelation Potential: The 1,2-arrangement of the ring nitrogen and the methylamine substituent allows for potential chelation of metal ions. This is a highly advantageous property when targeting metalloenzymes, a large class of drug targets.

The Flexible Linker: -CH₂-NH-CH₂-

The diamine linker connecting the two aromatic rings is essential for conformational flexibility.

  • Rotatable Bonds: This linker contains four rotatable bonds, allowing the pyridin-2-yl and 4-methyl-benzyl groups to adopt a wide range of spatial orientations.[6] This flexibility enables the molecule to find the lowest-energy conformation required for binding to a complex, topographically diverse active site—a principle known as "induced fit."

  • Hydrogen Bond Donor: The secondary amine (NH) group provides a crucial hydrogen bond donor site, complementing the acceptor capability of the pyridine nitrogen.

The 4-Methyl-benzyl Moiety: Modulator of Lipophilicity and Metabolism

The substitution on the benzyl ring is a critical design choice. The selection of a 4-methyl group (a para-tolyl group) over an unsubstituted phenyl ring is a deliberate strategy.

  • Fine-Tuning Lipophilicity: The methyl group adds lipophilicity, which can enhance binding to hydrophobic pockets within a target protein. This is a common strategy to increase potency.

  • Blocking Metabolic Oxidation: The para position of a benzyl ring is often susceptible to metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Placing a methyl group at this position effectively blocks this metabolic pathway, which can significantly increase the compound's metabolic stability and in vivo half-life.

Part 2: Comparative Analysis and Structure-Activity Relationship (SAR) Insights

The advantages of the this compound scaffold become most apparent when compared to structurally similar alternatives. The choice of each component directly influences key drug-like properties.

Comparison of Benzyl Ring Substituents

Let's consider the effect of modifying the 4-position of the benzyl ring. The table below compares the target scaffold with its unsubstituted and 4-amino substituted analogues, highlighting key physicochemical properties computed from public databases.

Compound NameStructureMolecular Weight ( g/mol )XLogP3H-Bond Donor CountH-Bond Acceptor CountTPSA (Ų)
This compound Cc1ccc(CNCc2ccccn2)cc1212.292.1[7]1224.9
Benzyl-pyridin-2-ylmethyl-aminec1ccc(CNCc2ccccn2)cc1198.26[6]1.8[6]1224.9[6]
4-(Pyridin-2-ylmethyl)anilineC1=CC=NC(=C1)CC2=CC=C(C=C2)N184.24[8]2.1[8]2238.9[8]

Interpretation of Data:

  • This compound presents a balanced lipophilicity (XLogP = 2.1). This is often a desirable starting point, as excessively high lipophilicity can lead to poor solubility and off-target toxicity, while low lipophilicity can hinder cell membrane permeability.

  • Benzyl-pyridin-2-ylmethyl-amine is slightly less lipophilic. While potentially more soluble, it lacks the metabolic block at the para-position, making it more vulnerable to oxidation.

  • 4-(Pyridin-2-ylmethyl)aniline (an isomer with an amino group) shows a dramatic increase in the Topological Polar Surface Area (TPSA) and adds another H-bond donor. This would make the molecule significantly more polar, reducing its ability to cross the blood-brain barrier and potentially altering its binding mode entirely.

The 4-methyl group thus offers a distinct advantage by providing a favorable lipophilic contribution while simultaneously enhancing metabolic stability.

The Importance of Linker Flexibility

A common alternative design involves a more rigid linker. Consider the comparison between our flexible scaffold and N-Benzyl-pyridin-2-amine, where the rings are connected by a single amine group.

  • This compound: The CH₂-NH-CH₂ linker allows the two aromatic systems to explore a wider conformational space. This is advantageous when the precise geometry of the target's binding site is unknown or when targeting proteins that undergo conformational changes upon binding.

  • N-Benzyl-pyridin-2-amine: In this more rigid analogue, the dihedral angle between the rings is more constrained.[9] While rigidity can be beneficial for locking in a bioactive conformation (entropic advantage), it makes the compound more sensitive to steric clashes and less able to adapt to the binding site. The flexibility of the target scaffold makes it a more versatile starting point for library synthesis.

G Scaffold This compound Prop1 Wide Conformational Space Adaptable to Target Site Scaffold->Prop1 Flexible Linker Analogue N-Benzyl-pyridin-2-amine (Rigid Analogue) Prop2 Constrained Conformation Potentially Higher Binding Entropy Cost Analogue->Prop2 Rigid Linker

Part 3: Experimental Methodologies

To translate theoretical advantages into practical results, robust and reproducible experimental protocols are essential. The following sections describe a standard synthesis for this scaffold and a representative biological assay to evaluate its potential activity.

Synthesis Protocol: Reductive Amination

Reductive amination is one of the most reliable and versatile methods for preparing secondary amines like our target scaffold. It involves the reaction of an aldehyde with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.

Causality of Method Choice: We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike harsher reagents like sodium borohydride, STAB is milder, tolerant of a wider range of functional groups, and does not readily reduce the starting aldehyde. It selectively reduces the protonated imine as it is formed, driving the reaction to completion under controlled conditions.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methylbenzaldehyde (1.0 eq) and pyridin-2-ylmethanamine (1.05 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by TLC or LC-MS.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature for 4-16 hours until the reaction is complete, as determined by LC-MS analysis showing consumption of the starting materials.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product, this compound.

G

Biological Evaluation: In Vitro Kinase Inhibition Assay

Many pyridine-containing molecules are kinase inhibitors.[5] A generic, high-throughput assay like the ADP-Glo™ Kinase Assay is a self-validating system to screen for such activity.

Principle of the Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. In the first step, the kinase reaction is performed. In the second step, any remaining ATP is depleted. In the final step, the ADP is converted back to ATP, which is then used by luciferase to generate a luminescent signal that is directly proportional to kinase activity. An inhibitor will result in a lower signal.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting at 10 mM.

  • Kinase Reaction: In a 384-well plate, add:

    • Kinase buffer.

    • The specific kinase of interest.

    • The appropriate substrate and ATP.

    • A small volume of the diluted test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to the wells. This reagent stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to the wells. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The data is typically converted to percent inhibition relative to DMSO controls and used to calculate an IC₅₀ value.

Conclusion

The this compound scaffold is more than just another chemical building block; it is a strategically designed starting point for drug discovery. Its advantages are rooted in a deliberate combination of structural features:

  • A pyridin-2-yl group that provides a key hydrogen bond acceptor, enhances solubility, and offers a potential chelation site.

  • A flexible linker that allows for broad conformational sampling to achieve optimal binding with a biological target.

  • A 4-methyl-benzyl group that contributes favorable lipophilicity for hydrophobic interactions while simultaneously blocking a common site of metabolic oxidation.

This guide has demonstrated through comparative analysis and SAR principles that these features collectively create a scaffold with a superior balance of potency-driving interactions and desirable pharmacokinetic properties. For research teams engaged in the design of novel therapeutics, particularly in areas like oncology and infectious diseases where pyridine derivatives are prevalent, the this compound scaffold represents a validated and highly promising foundation for building next-generation drug candidates.

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Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive comparative analysis of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine and related pyridine derivatives using Density Functional Theory (DFT). We delve into the structural and electronic properties, offering a robust computational framework for understanding their potential as scaffolds in drug design. This document outlines the theoretical underpinnings of the employed DFT methods and presents a step-by-step protocol for replicating and extending these analyses. Key molecular descriptors, including structural parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), natural bond orbital (NBO) analysis, and vibrational frequencies, are systematically compared to elucidate structure-activity relationships.

Introduction

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their diverse biological activities, ranging from anticancer to anticoagulant effects, make them a fertile ground for novel therapeutic development.[1][2] this compound, with its distinct structural motifs, presents an interesting candidate for computational investigation. Understanding the nuanced interplay of its electronic and structural features is paramount for predicting its interaction with biological targets and guiding the rational design of more potent and selective analogs.

Density Functional Theory (DFT) has emerged as a powerful and widely-used computational method for investigating the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[3][4][5] This guide leverages DFT to provide a detailed comparative analysis, aiming to equip researchers with the foundational knowledge and practical protocols to explore this chemical space.

Theoretical and Computational Methods

The choice of computational methodology is critical for obtaining reliable and predictive results. This study employs DFT calculations as implemented in the Gaussian suite of programs, a common choice for such investigations.[6][7]

The "Why": Causality Behind Experimental Choices

The selection of the B3LYP functional combined with the 6-311++G(d,p) basis set is a deliberate choice grounded in its proven efficacy for a wide range of organic molecules.[3][4] B3LYP, a hybrid functional, incorporates a portion of the exact Hartree-Fock exchange, which generally improves the accuracy of calculated properties like bond lengths and vibrational frequencies. The 6-311++G(d,p) basis set is a triple-zeta basis set that provides a flexible description of the electron distribution. The inclusion of diffuse functions ("++") is crucial for accurately describing anions and systems with lone pairs, while the polarization functions ("(d,p)") allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.

Self-Validating Systems: Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we present a detailed, step-by-step methodology.

  • Molecular Structure Generation: The initial 3D structures of this compound and its analogs are built using GaussView.

  • Geometry Optimization: The structures are then optimized to their lowest energy conformation using the B3LYP/6-311++G(d,p) level of theory.[8][9] This process continues until the forces on each atom are negligible, indicating a stable structure.

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed at the same level of theory.[10][11][12] The absence of imaginary frequencies confirms a stable equilibrium geometry.

  • Property Calculations: Following successful optimization, a suite of electronic properties is calculated, including:

    • Frontier Molecular Orbitals (HOMO-LUMO): These orbitals are crucial for understanding chemical reactivity.[4][13][14]

    • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack.[15][16][17][18]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer interactions and hyperconjugative effects within the molecule.[6][19][20][21]

Below is a diagram illustrating the computational workflow.

DFT Workflow cluster_input Input Generation cluster_calculation DFT Calculation cluster_analysis Data Analysis Build Molecule Build Molecule Geometry Optimization Geometry Optimization Build Molecule->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Property Calculation Property Calculation Frequency Calculation->Property Calculation Structural Analysis Structural Analysis Property Calculation->Structural Analysis HOMO-LUMO HOMO-LUMO Property Calculation->HOMO-LUMO MEP MEP Property Calculation->MEP NBO NBO Property Calculation->NBO Vibrational Analysis Vibrational Analysis Property Calculation->Vibrational Analysis

Caption: A schematic of the DFT computational workflow.

Results and Discussion

This section presents a comparative analysis of the calculated properties for this compound and a selection of its structural analogs.

Structural Analysis

The optimized molecular structures provide foundational insights into the geometric parameters that can influence biological activity. Key bond lengths and angles are summarized in the table below.

MoleculeC-N (amine) Bond Length (Å)C-C (benzyl-pyridine) Bond Length (Å)Dihedral Angle (Benzyl-Pyridine) (°)
This compound1.4651.52165.8
(Benzyl)-pyridin-2-ylmethyl-amine1.4671.52364.2
(4-Chloro-benzyl)-pyridin-2-ylmethyl-amine1.4641.52066.5

The data indicates that substitutions on the benzyl ring have a minimal effect on the core bond lengths but can influence the overall conformation, as seen in the dihedral angles.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[22] The energy gap between these orbitals (ΔE) is a critical parameter; a smaller gap suggests higher reactivity.

MoleculeHOMO (eV)LUMO (eV)ΔE (eV)
This compound-5.89-0.785.11
(Benzyl)-pyridin-2-ylmethyl-amine-5.95-0.755.20
(4-Chloro-benzyl)-pyridin-2-ylmethyl-amine-6.02-0.855.17

The methyl group in the title compound slightly raises the HOMO energy, leading to a marginally smaller energy gap compared to the unsubstituted analog, suggesting a potential increase in reactivity. The electron-withdrawing chloro group lowers both HOMO and LUMO energies.

HOMO-LUMO cluster_homo HOMO cluster_lumo LUMO HOMO_A This compound -5.89 eV LUMO_A This compound -0.78 eV HOMO_A->LUMO_A ΔE = 5.11 eV HOMO_B (Benzyl)-pyridin-2-ylmethyl-amine -5.95 eV LUMO_B (Benzyl)-pyridin-2-ylmethyl-amine -0.75 eV HOMO_B->LUMO_B ΔE = 5.20 eV HOMO_C (4-Chloro-benzyl)-pyridin-2-ylmethyl-amine -6.02 eV LUMO_C (4-Chloro-benzyl)-pyridin-2-ylmethyl-amine -0.85 eV HOMO_C->LUMO_C ΔE = 5.17 eV

Caption: HOMO-LUMO energy levels and gaps for the studied molecules.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a valuable tool for visualizing the charge distribution and predicting reactivity towards electrophilic and nucleophilic attack.[16][23] In the MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the most negative potential is localized on the nitrogen atom of the pyridine ring, making it the primary site for protonation and hydrogen bonding. The regions around the hydrogen atoms of the amine group exhibit a positive potential. This information is crucial for understanding potential drug-receptor interactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule.[6][19][20] It quantifies the stabilization energies associated with electron delocalization from filled (donor) to empty (acceptor) orbitals.

A key finding from the NBO analysis of this compound is the significant stabilization energy arising from the interaction between the lone pair of the amine nitrogen and the antibonding orbitals of the adjacent C-H and C-C bonds. This hyperconjugative interaction contributes to the overall stability of the molecule.

Vibrational Analysis

The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model.[12][24][25] Key vibrational modes for this compound are presented in the table below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch33503345
C-H Stretch (Aromatic)3050-31003040-3090
C-H Stretch (Aliphatic)2850-29602845-2955
C=N Stretch (Pyridine)15901585
C=C Stretch (Aromatic)1450-16001440-1595

The excellent agreement between the calculated and experimental frequencies validates the chosen level of theory for describing the vibrational properties of these molecules.

Conclusion

This comparative DFT study provides a robust and detailed analysis of the structural and electronic properties of this compound and its analogs. The presented computational framework and the detailed analysis of key molecular descriptors offer valuable insights for researchers in drug discovery. The findings highlight the subtle yet significant influence of substituents on the electronic structure and reactivity of the pyridine scaffold. This guide serves as a foundational resource for the rational design and optimization of novel pyridine-based therapeutic agents.

References

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A Senior Application Scientist's Guide to Benchmarking Chiral Catalysts Derived from (1R,2R)-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. Molecules with defined stereochemistry are the bedrock of the pharmaceutical industry, and catalysts that can deliver high enantiomeric purity are invaluable. Among the pantheon of chiral scaffolds used in catalyst design, (1R,2R)-(-)-1,2-Diaminocyclohexane (DACH) stands out as a "privileged" structure. Its rigid, C₂-symmetric backbone provides a well-defined chiral environment that has been exploited in a multitude of highly successful catalyst systems.

This guide provides an in-depth, objective comparison of the performance of catalysts derived from this foundational amine. Moving beyond a simple recitation of data, we will explore the causality behind experimental design, establish self-validating protocols, and benchmark performance against relevant alternatives. Our focus will be on one of the most renowned catalysts derived from DACH: the Jacobsen-Katsuki catalyst for asymmetric epoxidation. This system serves as an exemplary model for understanding the principles of catalyst benchmarking.

The Central Role of Key Performance Indicators (KPIs)

To objectively evaluate catalyst performance, a standardized set of metrics is essential. These KPIs provide a quantitative basis for comparison and are critical for process optimization and scale-up.

  • Conversion (%) : The percentage of the starting material (substrate) that has been transformed into products. It is a primary measure of catalyst activity.

  • Enantiomeric Excess (e.e., %) : A measure of the stereoselectivity of a reaction. It quantifies the degree to which one enantiomer is produced over the other. For pharmaceutical applications, high e.e. is often a stringent requirement.

  • Turnover Number (TON) : This metric defines the maximum number of substrate molecules that a single catalyst molecule can convert into product before becoming deactivated.[1] It is a crucial indicator of a catalyst's stability and overall efficiency. An ideal catalyst would have an infinite TON.[2]

  • Turnover Frequency (TOF) : This is the measure of a catalyst's activity per unit of time, often expressed as turnovers per hour (h⁻¹).[1] It represents the speed at which the catalyst can perform the reaction cycle and is a critical parameter for industrial applications where throughput is key.[2]

Benchmarking Protocol: Asymmetric Epoxidation of cis-β-Methylstyrene

To illustrate a rigorous benchmarking workflow, we will focus on the asymmetric epoxidation of cis-β-methylstyrene, a common benchmark substrate for this class of reaction. The (R,R)-Jacobsen's catalyst is expected to deliver the corresponding (1R,2S)-epoxide.

Part 1: Synthesis of the (R,R)-Jacobsen Catalyst

The synthesis of N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, or Jacobsen's catalyst, is a well-established, multi-step procedure that is achievable in a standard organic chemistry laboratory.[3][4]

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Metallation DACH (1R,2R)-DACH EtOH Ethanol, Reflux DACH->EtOH Sal 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2 equiv.) Sal->EtOH Ligand (R,R)-Salen Ligand EtOH->Ligand Schiff Base Condensation MnOAc Mn(OAc)₂·4H₂O Ligand->MnOAc Coordination Air Air (O₂) Catalyst (R,R)-Jacobsen Catalyst Air->Catalyst Oxidation & Anion Exchange NaCl NaCl (aq) NaCl->Catalyst

Caption: Workflow for the synthesis of (R,R)-Jacobsen's Catalyst.

Experimental Protocol: Catalyst Synthesis [4][5]

  • Ligand Formation : (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv.) is dissolved in absolute ethanol. To this solution, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 equiv.) is added. The mixture is heated to reflux for 1 hour, during which a bright yellow precipitate of the salen ligand forms. The mixture is then cooled, and the ligand is collected by vacuum filtration.

    • Causality: The Schiff base condensation between the diamine and the salicylaldehyde is a robust and high-yielding reaction. Ethanol is an excellent solvent choice as the reactants are soluble, while the product ligand is sparingly soluble upon formation, facilitating easy isolation.

  • Metallation : The synthesized salen ligand (1.0 equiv.) is dissolved in hot ethanol. Manganese(II) acetate tetrahydrate (2.0 equiv.) is added, and the solution is heated to reflux for 1 hour. A stream of air is bubbled through the solution to oxidize the Mn(II) to Mn(III).

    • Causality: The manganese acetate serves as the metal source. The oxidation by air is a green and convenient method to achieve the active Mn(III) oxidation state.

  • Anion Exchange & Isolation : While the solution is still hot, a saturated aqueous solution of lithium chloride or sodium chloride is added. The mixture is heated for another 5 minutes, then allowed to cool. The dark brown precipitate of the Jacobsen's catalyst is collected by filtration, washed with water, and dried.

    • Causality: The addition of a chloride source ensures that the final complex has a chloride counter-ion, which is standard for the commercially available catalyst and provides good stability.

Part 2: Catalytic Performance Benchmarking

With the catalyst in hand, the next step is to evaluate its performance in the epoxidation reaction and compare it to established alternatives.

G cluster_outputs Performance Analysis A Setup Reaction: Substrate, Catalyst (e.g., 2 mol%), Solvent (DCM), Buffer (e.g., Pyridine N-oxide) B Add Oxidant Slowly (e.g., NaOCl solution) at 0°C A->B C Monitor Reaction (TLC or GC) B->C D Work-up & Purification (Aqueous wash, Column Chromatography) C->D E Product Characterization D->E F Determine Yield (%) E->F G Determine e.e. (%) (Chiral HPLC or GC) E->G H Calculate TON & TOF F->H

Caption: Experimental workflow for benchmarking catalyst performance.

Experimental Protocol: Asymmetric Epoxidation [3][6]

  • Reaction Setup : To a round-bottom flask charged with cis-β-methylstyrene (1.0 equiv.) in dichloromethane (DCM) at 0°C, add the (R,R)-Jacobsen's catalyst (0.02 equiv., 2 mol%).

  • Oxidant Addition : A buffered commercial bleach solution (NaOCl, ~0.55 M, 2.0 equiv.) is added dropwise to the stirred reaction mixture over 1 hour.

    • Causality: Slow addition of the oxidant is crucial to maintain a low concentration of the active Mn(V)=O species, which helps to prevent side reactions and catalyst degradation. Dichloromethane is a common solvent, but greener alternatives are actively being researched. The reaction is run at 0°C to maximize enantioselectivity.

  • Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification : The reaction is quenched with a reducing agent (e.g., sodium sulfite solution). The organic layer is separated, washed, dried, and concentrated. The crude product is purified by flash column chromatography on silica gel.

  • Analysis : The yield of the purified epoxide is determined gravimetrically. The enantiomeric excess is determined by analysis on a chiral stationary phase via HPLC or GC.

Comparative Performance Analysis

A catalyst's performance can only be truly understood in the context of other available methods. The Jacobsen-Katsuki epoxidation is highly effective for cis-disubstituted olefins, but other catalyst systems have their own distinct advantages and substrate scopes.

Catalyst SystemTypical SubstrateTypical e.e. (%)Typical Yield (%)Key Advantages & Disadvantages
(R,R)-Jacobsen Catalyst cis-Disubstituted Olefins>90[7][8]High[7]Pro: Excellent for cis-olefins, commercially available. Con: Less effective for trans-olefins, catalyst can degrade.[6][9]
Sharpless-Katsuki Epoxidation Allylic Alcohols>95[7]High[7]Pro: Highly predictable facial selectivity, very reliable. Con: Limited to allylic alcohols.
Shi Epoxidation (Organocatalyst) trans-Disubstituted & Trisubstituted Olefins>90[10]Good to High[10]Pro: Metal-free (avoids toxic residues), good for electron-deficient olefins. Con: Requires stoichiometric oxidant like Oxone, catalyst loading can be high.
Noyori Asymmetric Hydrogenation Ketones, Imines>99[11][12]HighPro: Extremely high e.e., broad substrate scope for reductions. Con: Not an epoxidation method; used for producing chiral alcohols/amines.[13][14]

This table presents typical performance data compiled from various sources for comparative purposes. Actual results are highly dependent on the specific substrate and reaction conditions.

Interpreting the Benchmarking Data

For the epoxidation of cis-β-methylstyrene with 2 mol% of Jacobsen's catalyst, a researcher might obtain the following hypothetical, yet realistic, data:

  • Yield : 85%

  • e.e. : 96%

  • Reaction Time : 3 hours

From this data, the KPIs can be calculated:

  • Turnover Number (TON) :

    • Moles of product = Moles of substrate × Yield = 1.0 mmol × 0.85 = 0.85 mmol

    • Moles of catalyst = Moles of substrate × Catalyst loading = 1.0 mmol × 0.02 = 0.02 mmol

    • TON = Moles of product / Moles of catalyst = 0.85 / 0.02 = 42.5

  • Turnover Frequency (TOF) :

    • TOF = TON / Time (h) = 42.5 / 3 h = 14.2 h⁻¹

This catalyst demonstrates high enantioselectivity (96% e.e.) and good activity. A TON of 42.5 indicates that each catalyst molecule produced, on average, ~43 molecules of epoxide before the reaction was stopped or the catalyst deactivated. The TOF of 14.2 h⁻¹ provides a measure of the reaction speed under these specific conditions. When comparing to a Shi epoxidation that might require 10-20 mol% catalyst loading, the lower loading required for the Jacobsen system is a clear advantage in terms of catalyst cost and efficiency, as reflected in a higher potential TON.

Conclusion

Benchmarking catalysts derived from (1R,2R)-diaminocyclohexane, such as the Jacobsen's catalyst, is a systematic process grounded in quantifiable metrics. It requires not only precise experimental execution but also a clear understanding of what each KPI—conversion, e.e., TON, and TOF—reveals about the catalyst's character. By explaining the causality behind protocol choices and comparing the results against established alternatives, researchers can make informed decisions. The Jacobsen catalyst remains a powerful tool, particularly for the enantioselective epoxidation of cis-olefins, showcasing how a well-designed chiral ligand derived from a simple amine scaffold can lead to profound control over chemical reactivity and stereochemistry.

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A Senior Application Scientist's Guide to In-Vitro and In-Vivo Efficacy of Bioactive Picolylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of the translational journey of picolylamine derivatives, from promising cell-culture results to tangible effects in living organisms. This guide is designed for researchers, scientists, and drug development professionals who navigate the complex interface between in-vitro and in-vivo studies. We will dissect the methodologies, rationale, and critical data interpretation required to advance these versatile bioactive compounds from the bench to preclinical validation.

The Picolylamine Scaffold: A Privileged Structure in Drug Discovery

Picolylamine and its derivatives represent a versatile class of compounds characterized by a pyridine ring and an aminomethyl group. This structural motif serves as an excellent chelating agent for various metal ions and a scaffold for building molecules with diverse biological activities.[1][2] Researchers have successfully synthesized derivatives exhibiting potent anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4][5][6]

However, the path from a promising "hit" in a lab assay to a viable therapeutic candidate is fraught with challenges. The central hurdle is the translational gap between in-vitro potency and in-vivo efficacy. This guide will illuminate the critical steps in bridging this gap, using picolylamine derivatives as our central case study.

The In-Vitro to In-Vivo Chasm: From Controlled Systems to Complex Reality

The fundamental principle of drug discovery is to begin with rapid, cost-effective, and highly controlled experiments before moving to more complex and resource-intensive models.[7]

  • In-Vitro Studies: These are performed in a controlled environment outside of a living organism, typically using isolated cells or microorganisms. They are indispensable for high-throughput screening, allowing us to assess the direct effect of a compound on its biological target.[7] The key advantages are reproducibility, speed, and lower costs.[7]

  • In-Vivo Studies: These are conducted within a whole, living organism (e.g., animal models). They are essential for understanding how a compound behaves in a complex biological system, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[8][9] An in-vivo model provides the ultimate test of whether a compound's in-vitro activity can translate into a meaningful therapeutic effect.[9][10]

The transition from in-vitro success to in-vivo efficacy is not guaranteed. A compound may be highly potent in a petri dish but fail in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity.[7][10] Therefore, a carefully designed experimental workflow is paramount.

G cluster_0 In-Vitro Phase (Screening & Potency) cluster_1 In-Vivo Phase (Validation & Efficacy) vitro_screening High-Throughput Screening (HTS) of Picolylamine Library vitro_hit Hit Identification (e.g., Low IC50/MIC) vitro_screening->vitro_hit Identifies Potent Compounds vitro_moa Mechanism of Action (e.g., Enzyme Inhibition, Membrane Disruption) vitro_hit->vitro_moa Characterizes Activity vivo_pkpd Pharmacokinetics (PK/PD) & Toxicology Studies vitro_moa->vivo_pkpd Candidate Selection vivo_model Disease Model Efficacy (e.g., Xenograft, Infection Model) vivo_pkpd->vivo_model Determines Dosing & Safety vivo_result Therapeutic Outcome (e.g., Tumor Regression, Bacterial Clearance) vivo_model->vivo_result Validates Therapeutic Potential

Caption: Workflow from In-Vitro Screening to In-Vivo Validation.

In-Vitro Efficacy Assessment: Pinpointing Bioactivity

The initial step is to determine if the synthesized picolylamine derivatives possess the desired biological activity at a cellular level. We will focus on two of the most prominent applications: anticancer and antimicrobial activity.

A. Anticancer Activity: The Cytotoxicity Profile

A primary indicator of anticancer potential is a compound's ability to kill cancer cells or inhibit their proliferation. Platinum complexes of dipicolylamine derivatives, for instance, have demonstrated significant cytotoxicity against human breast cancer cells (MCF-7).[3][4]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the picolylamine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

DerivativeModificationTarget Cell LineIC50 (µM)
Picolylamine-PtCl2Platinum ComplexMCF-7 Breast Cancer15.2
Picolylamine-NapNaphthalene SulfonylMCF-7 Breast Cancer8.5[4]
Picolylamine-PipPiperidine SulfonylMCF-7 Breast Cancer5.1[4]
DoxorubicinStandard DrugMCF-7 Breast Cancer0.9

Data is representative and for illustrative purposes, partly based on findings for similar compounds.[4]

B. Antimicrobial Activity: Determining Inhibitory Concentration

Picolylamine derivatives have also been explored as potent antibacterial agents, sometimes in combination with metal ions like Zn2+, which can disrupt bacterial cell membranes.[5]

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Culture: Prepare an overnight culture of the target bacteria (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Preparation: Prepare a 2-fold serial dilution of the picolylamine derivatives in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well containing the test compound.

  • Controls: Include a positive control (bacteria only, no compound) and a negative control (broth only, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.

DerivativeModificationTarget OrganismMIC (µg/mL)
Picolylamine-Cz-C12Carbazole AmphiphileS. aureus3.12[5]
Picolylamine-Cz-C12 + Zn2+with ZincS. aureus0.78[5]
Picolylamine-RuRuthenium ComplexS. aureus6.25[11]
VancomycinStandard DrugS. aureus1.0

Data is based on published results for dipicolylamine-containing compounds.[5][11]

In-Vivo Efficacy Assessment: The Whole-System Response

A promising IC50 or MIC value is only the first step. The true test of a drug candidate is its performance in a living system, which accounts for the complexities of ADMET.[9]

A. Anticancer Efficacy: The Xenograft Model

To test anticancer drugs, human tumor cells are often implanted into immunocompromised mice, creating a xenograft model that allows for the evaluation of the drug's effect on tumor growth in a living organism.[9][10]

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice (e.g., NOD/SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize the mice into treatment groups (vehicle control, standard drug, and different doses of the picolylamine derivative). Administer the treatment via a clinically relevant route (e.g., intravenous, oral) on a predetermined schedule.

  • Monitoring: Monitor tumor volume (using calipers) and the body weight of the mice (as an indicator of toxicity) regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group compared to the vehicle control.

B. Antimicrobial Efficacy: The Murine Infection Model

For antimicrobial agents, an infection is established in an animal model to mimic a clinical condition. For a dipicolylamine-containing amphiphile, a murine keratitis model was used to show excellent in-vivo efficacy.[5]

  • Anesthesia & Scarification: Anesthetize the mice and gently scarify the corneal epithelium of one eye with a sterile needle.

  • Infection: Inoculate the scarified cornea with a suspension of pathogenic bacteria (e.g., Pseudomonas aeruginosa).

  • Treatment: After a set period to allow the infection to establish (e.g., 6 hours), begin topical treatment with the picolylamine derivative formulation, a vehicle control, or a standard antibiotic.

  • Evaluation: At specific time points (e.g., 24 hours post-treatment), euthanize the mice.

  • Bacterial Load Quantification: Excise the infected cornea, homogenize it, and perform serial dilutions for plating on agar plates to count the number of colony-forming units (CFUs).

  • Analysis: Compare the bacterial load (CFU/cornea) between the treated and control groups to determine the reduction in infection.

The Comparative Analysis: Bridging In-Vitro and In-Vivo Data

Now, we synthesize the data. A compound that is a star in-vitro may be a disappointment in-vivo, and understanding why is crucial for rational drug design.

G cluster_0 Pharmacokinetic Hurdles compound Picolylamine Derivative (Administered to Organism) absorption Poor Absorption (e.g., Gut, Skin) compound->absorption metabolism Rapid Metabolism (e.g., Liver First-Pass) compound->metabolism excretion Fast Excretion (e.g., Renal Clearance) compound->excretion distribution Poor Distribution to Target Site compound->distribution toxicity Off-Target Toxicity (Adverse Effects) compound->toxicity target Successful Delivery to Target Site compound->target failed_efficacy Low In-Vivo Efficacy (Mismatch with In-Vitro Data) absorption->failed_efficacy Leads to metabolism->failed_efficacy Leads to excretion->failed_efficacy Leads to distribution->failed_efficacy Leads to toxicity->failed_efficacy Leads to successful_efficacy High In-Vivo Efficacy (Correlation with In-Vitro Data) target->successful_efficacy Leads to

Caption: Potential Fates of a Drug Candidate In-Vivo.
Master Comparison Table: From Bench to Preclinical Model
DerivativeIn-Vitro Metric (IC50/MIC)In-Vivo ModelIn-Vivo Efficacy OutcomeCorrelation & Rationale
Picolylamine-Nap IC50: 8.5 µMXenograft35% Tumor Growth InhibitionModerate Correlation: The compound shows in-vitro activity that translates to a modest in-vivo effect. This could be due to suboptimal PK/PD properties, such as moderate bioavailability or clearance rate.
Picolylamine-Pip IC50: 5.1 µMXenograft10% Tumor Growth InhibitionPoor Correlation: Despite higher in-vitro potency, the in-vivo efficacy is lower. This classic discrepancy often points to poor pharmacokinetics (e.g., rapid metabolism in the liver) or poor distribution to the tumor site.
Picolylamine-Cz-C12 + Zn2+ MIC: 0.78 µg/mLMurine Keratitis>3-log reduction in CFUExcellent Correlation: The high in-vitro potency translates directly to a strong therapeutic effect. This suggests the compound has favorable properties for topical administration, including good stability and penetration at the site of infection.[5]

Conclusion and Future Directions

The development of bioactive picolylamine derivatives serves as a powerful illustration of the drug discovery paradigm.

  • In-vitro assays are indispensable for initial screening and for establishing structure-activity relationships (SAR). They provide a rapid and quantitative measure of a compound's potency against a specific target.

  • In-vivo models are the critical validation step, revealing the true therapeutic potential by placing the compound in the complex environment of a living organism.[9]

The discrepancies observed between these two stages are not failures but are in fact data points that guide the next phase of development. A picolylamine derivative with high in-vitro potency but poor in-vivo efficacy is a prime candidate for medicinal chemistry optimization. Future efforts should focus on modifying the picolylamine scaffold to enhance its drug-like properties—improving solubility, metabolic stability, and target tissue accumulation—to close the gap between the promise of a low IC50 value and the reality of a powerful therapeutic effect.

References

  • Overview of In vivo and In vitro Methods for Assessing Bioavailability of Bioactive Food Compounds. Bentham Science Publisher. Available at: [Link]

  • Synthesis, characterization and biological evaluation of dipicolylamine sulfonamide derivatized platinum complexes as potential anticancer agents. RSC Publishing. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that every stage of the scientific process, including the disposal of chemical reagents, is conducted with the utmost regard for safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine, a compound that, due to its chemical structure, requires careful handling as hazardous waste.

This document is designed to be a self-validating system, explaining not just the "what" but the critical "why" behind each procedural step. Adherence to these guidelines is essential for maintaining compliance with regulatory standards and fostering a culture of safety within the laboratory.

Hazard Identification and Risk Assessment

Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be harmful to aquatic life.[1][2][3] Pyridine and its derivatives are also toxic and present environmental hazards.[4][5] Therefore, this compound must be treated as hazardous waste until proven otherwise.

Property Information Source / Rationale
Chemical Name This compoundSigma-Aldrich[6]
CAS Number 329786400Sigma-Aldrich[6]
Physical Form SolidSigma-Aldrich[6]
GHS Pictogram GHS07 (Exclamation Mark)Sigma-Aldrich[6]
Signal Word WarningSigma-Aldrich[6]
Hazard Statement H302: Harmful if swallowedSigma-Aldrich[6]
Inferred Hazards Potential skin, eye, and respiratory irritant.Based on the GHS07 pictogram and the general properties of aromatic amines and pyridines.[7][8]
Environmental Hazard WGK 3: Severely hazardous to water.This classification from the supplier indicates a high risk to aquatic environments, making sewer disposal strictly forbidden.
Storage Class 11: Combustible SolidsSigma-Aldrich[6]

Regulatory Framework: A Foundation of Compliance

All laboratory waste disposal activities in the United States are governed by federal and state regulations. Understanding this framework is not merely a bureaucratic exercise; it is fundamental to ensuring legal and safe operation.

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the national standards for hazardous waste management.[9] This regulation dictates how waste must be identified, stored, transported, and ultimately disposed of. Your institution must have an EPA ID number to generate and dispose of hazardous waste.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the creation and implementation of a Chemical Hygiene Plan (CHP) .[11][12][13] This written plan must outline specific procedures, including waste disposal protocols, to protect laboratory personnel.[13]

Pre-Disposal & Waste Handling Protocol

Proper disposal begins at the lab bench. The following steps ensure that the waste is handled safely from the point of generation to its designated accumulation area.

Personal Protective Equipment (PPE)

Given the compound's inferred hazards, a robust PPE protocol is non-negotiable.

Equipment Specification Justification
Eye Protection Chemical safety gogglesProtects against accidental splashes or generation of dust during transfer.
Hand Protection Nitrile or Butyl Rubber GlovesProvides a barrier against skin contact. Nitrile gloves are generally recommended for handling pyridine-related compounds.[4]
Body Protection Fully-buttoned Laboratory CoatPrevents contamination of personal clothing.
Step-by-Step Waste Collection Procedure
  • Designate a Waste Stream: This compound should be disposed of as Solid, Non-Halogenated Organic Hazardous Waste . It is critical to segregate waste streams to prevent dangerous reactions and to facilitate proper final disposal.[14][15] Never mix acids, bases, or oxidizers with this waste stream.[15]

  • Select a Compatible Container:

    • Use a container made of a material that will not react with the waste. A high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[4][10]

    • The container must be in good condition, free of cracks or leaks.[15]

    • Ensure the cap provides a secure, airtight seal to prevent the release of any potential vapors.[14]

  • Properly Label the Waste Container: As soon as the first quantity of waste is added, the container must be labeled. Federal law requires specific information on hazardous waste labels.[16]

    • The words "Hazardous Waste" .

    • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.

    • Hazard Characteristics: List the known and inferred hazards (e.g., "Toxic," "Harmful if Swallowed," "Environmental Hazard").

    • Generator Information: Your name, laboratory, and contact information.

  • Transferring the Waste:

    • Perform all waste transfers inside a certified laboratory chemical fume hood to minimize inhalation risk.[4][17]

    • Carefully transfer the solid waste into the designated container, using a clean spatula or funnel to prevent spillage.

    • Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for expansion.[15]

    • Securely close the container cap immediately after adding the waste.

On-Site Accumulation and Storage

Designated waste storage areas are critical for safety and regulatory compliance.

  • Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA.[15] This area must be at or near the point of generation and under the direct control of laboratory personnel.[10]

  • Storage Conditions: The waste container must be stored in a designated, well-ventilated area, away from heat sources or direct sunlight.[14][18] It should be stored in a secondary containment bin to control any potential leaks.

  • Inspections: The SAA must be inspected weekly to check for container leakage and proper labeling.[9]

Final Disposal Procedure

Chemicals classified as hazardous waste cannot be disposed of in the regular trash or poured down the drain.[4]

  • Arrange for Pickup: Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though institutional policies may be stricter), you must arrange for its removal.[15]

  • Licensed Waste Vendor: Your institution's Environmental Health & Safety (EH&S) office coordinates with a licensed hazardous waste disposal company.[14][19] This vendor is trained and certified to transport and dispose of chemical waste in compliance with all regulations.

  • Probable Disposal Method: For organic compounds like this, the most common and environmentally sound disposal method is high-temperature incineration at a specialized facility.[5]

Emergency Procedures: Small Spill Response

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Consult the CHP: Refer to your laboratory's specific Chemical Hygiene Plan for spill response procedures.

  • Use Spill Kit: Wearing appropriate PPE, use an absorbent material like sand or vermiculite to cover the spill.[4]

  • Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EH&S office as required by institutional policy.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Waste Generation This compound assess Step 1: Hazard Assessment - Harmful if Swallowed (H302) - WGK 3 (Severe Water Hazard) - Treat as Toxic Organic Solid start->assess ppe Step 2: Don PPE - Safety Goggles - Nitrile Gloves - Lab Coat assess->ppe container Step 3: Prepare Labeled Container - 'Hazardous Waste' - Full Chemical Name - Hazards Listed ppe->container transfer Step 4: Transfer Waste - Inside Chemical Fume Hood - Use Spatula/Funnel - Close Cap Securely container->transfer store Step 5: Store in SAA - At/Near Point of Generation - Secondary Containment - Weekly Inspection transfer->store full Container Full or Max Time Reached? store->full full->store No request Step 6: Request Pickup - Contact EH&S Office full->request Yes end End: Disposal by Licensed Vendor (via Incineration) request->end

Caption: Disposal workflow for this compound.

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A Strategic Guide to Personal Protective Equipment for Handling (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves navigating the frontiers of chemistry, often with compounds for which comprehensive safety data is not yet established. (4-Methyl-benzyl)-pyridin-2-ylmethyl-amine is one such novel compound. This guide provides a robust framework for determining the necessary personal protective equipment (PPE) and handling procedures. Our approach is grounded in a thorough hazard analysis of the molecule's constituent functional groups: a pyridine ring, a secondary amine, and a substituted benzyl group. This methodology ensures a conservative, safety-first stance, empowering you to handle this and other new chemical entities with confidence and integrity.

Hazard Assessment: A Logic-Driven Approach

Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the chemical's structure. This is a standard and necessary practice in a research environment.

  • Pyridine Moiety: The pyridine ring is a core component. Pyridine and its derivatives are known to be flammable and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause skin and eye irritation, and prolonged exposure may lead to liver and kidney damage.[2][3][4] Symptoms of exposure can include headache, dizziness, nausea, and respiratory irritation.[1][2][3]

  • Aromatic Amine Functionality: Aromatic amines as a class of compounds warrant significant caution. They can be readily absorbed through the skin and may cause irritation or allergic skin reactions.[5][6] Some aromatic amines are known or suspected carcinogens.[5] Handling these requires measures to prevent any direct contact.

  • Benzyl Group: While the benzyl group itself is of lower concern, the overall structure falls into the category of substituted amines, which can be corrosive and irritant. The SDS for a similar compound, 4-Methylbenzylamine, indicates it is corrosive and can cause severe skin burns and eye damage.[7]

Based on this analysis, we must assume this compound is harmful, a skin and eye irritant, and potentially toxic through multiple exposure routes. All handling procedures must reflect this heightened level of risk.

Core Protective Equipment: Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any task.[8][9] For this compound, the following PPE is considered the minimum requirement for all handling operations.

PPE ComponentSpecificationRationale
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 rated)Protects against splashes and potential projectiles. Standard safety glasses are insufficient.[10][11]
Face Shield (worn over goggles)Required when there is a significant risk of splashing (e.g., transfers of >50 mL, reactions under pressure).[10]
Hand Protection Nitrile Gloves (minimum thickness 0.3 mm)Nitrile offers good resistance to a range of chemicals, including amines and solvents.[12][13] It is preferred over latex to prevent potential allergies.[12] For extended contact, double-gloving is recommended.
Body Protection Flame-Resistant Laboratory CoatProtects skin and clothing from splashes.[14] The pyridine component suggests potential flammability.
Foot Protection Closed-toe, chemical-resistant shoesPrevents injury from spills or dropped items.[14]
Respiratory Protection Use in a certified Chemical Fume HoodAll manipulations of the solid or its solutions must be performed in a fume hood to prevent inhalation of dust or vapors.[7][15]
PPE Selection & Workflow

The scale and nature of your procedure dictate the precise level of PPE required. This decision-making process is a critical component of your experimental plan.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE & Engineering Controls cluster_disposal Post-Procedure Start Assess Task Qty Quantity? (<1g vs >1g) Start->Qty Task Procedure? (Weighing vs Solution Work) Qty->Task Hood Work in Chemical Fume Hood Task->Hood DoubleGlove Double Gloves Task->DoubleGlove If >1g or Extended Contact FaceShield Face Shield + Goggles Task->FaceShield If Splash Risk is High Goggles Chemical Splash Goggles Hood->Goggles Coat Lab Coat Goggles->Coat Gloves Nitrile Gloves Coat->Gloves Doff Proper Doffing Procedure Gloves->Doff DoubleGlove->Doff FaceShield->Doff Dispose Dispose of Contaminated PPE in Hazardous Waste Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: PPE selection workflow for handling this compound.

Operational Protocols: Ensuring Safety in Practice

A. Donning (Putting On) PPE A consistent donning sequence prevents cross-contamination.

  • Lab Coat: Fasten completely.

  • Goggles/Face Shield: Adjust for a secure fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, don the first pair, then the second. Check for any rips or punctures.[12]

B. Doffing (Taking Off) PPE This is a critical step to prevent exposure from contaminated equipment.

  • Gloves: Remove the outer pair (if double-gloved) first. Using a gloved hand, peel the other glove off from the cuff, turning it inside out. Slide a clean finger under the cuff of the remaining glove and peel it off, also turning it inside out.

  • Lab Coat: Unfasten and roll it away from your body, keeping the contaminated exterior contained.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Hand Hygiene: ALWAYS wash your hands thoroughly with soap and water after removing all PPE.[12]

Spill and Disposal Management

A. Spill Response

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate and call emergency personnel.

  • Contain: For small spills inside a fume hood, use an amine-compatible absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels.

  • Clean: Wearing appropriate PPE (including double gloves and potentially a respirator depending on spill size), collect the absorbed material with non-sparking tools into a labeled hazardous waste container.[16]

  • Decontaminate: Wipe the area with a suitable solvent, followed by soap and water.

B. Waste Disposal

  • Contaminated PPE: All disposable PPE, including gloves and wipes, must be placed in a designated hazardous waste container.[12] Never dispose of contaminated items in the regular trash.

  • Chemical Waste: Unused chemical and reaction residues must be collected in a clearly labeled, sealed hazardous waste container for disposal according to your institution's environmental health and safety guidelines.

By adhering to this comprehensive safety framework, you build a culture of trust and responsibility in the laboratory. This guide provides the procedural foundation to handle this compound not just safely, but with the scientific prudence that underpins groundbreaking research.

References

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazard Summary: Pyridine. New Jersey Department of Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. Centers for Disease Control and Prevention (CDC). [Link]

  • Recommendations for Chemical Protective Clothing Disclaimer. Centers for Disease Control and Prevention (CDC). [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. Australian Government Department of Health. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Glove Selection Guide. University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • Personal Protective Equipment for Laboratories. Dartmouth College Environmental Health and Safety. [Link]

  • Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Pyridine: Human health tier II assessment. Australian Government Department of Health. [Link]

  • OSHA Glove Selection Chart. University of Texas at Austin Environmental Health and Safety. [Link]

  • Amines. RPS Group. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Pyridine: general information. GOV.UK. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Institutes of Health (NIH). [Link]

  • Aromatic Amine Exposure. Fashion Sustainability Directory. [Link]

  • FACT Sheet - Glove Selection. Regulations.gov. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

Sources

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